molecular formula C10H15NO2 B1598847 2-(4-Methoxyphenoxy)propylamine CAS No. 93750-30-2

2-(4-Methoxyphenoxy)propylamine

Cat. No.: B1598847
CAS No.: 93750-30-2
M. Wt: 181.23 g/mol
InChI Key: HIWWBKQBOHWJIM-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)propylamine is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8(7-11)13-10-5-3-9(12-2)4-6-10/h3-6,8H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWWBKQBOHWJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409403
Record name 2-(4-Methoxyphenoxy)propylamine
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URL https://comptox.epa.gov/dashboard/DTXSID50409403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93750-30-2
Record name 2-(4-Methoxyphenoxy)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methoxyphenoxy)propylamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Methoxyphenoxy)propylamine is a primary amine featuring a methoxy-substituted phenoxy group attached to a propyl backbone. This unique structural combination imparts a range of physicochemical properties that make it a valuable building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed synthetic methodologies, and an exploration of its current and potential applications in drug discovery and development. The document is intended to serve as a foundational resource for researchers and scientists engaged in the design and synthesis of novel chemical entities.

Chemical Identity and Physical Properties

This compound is a chiral compound with the chemical formula C₁₀H₁₅NO₂. Its structure consists of a central propyl chain with an amine group at the first position and a 4-methoxyphenoxy substituent at the second position.

PropertyValueSource(s)
IUPAC Name 2-(4-methoxyphenoxy)propan-1-amine[1][2]
CAS Number 93750-30-2[1][3][4][5]
Molecular Formula C₁₀H₁₅NO₂[1][3][4][5]
Molecular Weight 181.23 g/mol [1][4][5]
Physical Form Liquid (at 20°C)[6]
Boiling Point 291.6 ± 20.0 °C (Predicted)[2]
Density 1.038 ± 0.06 g/cm³ (Predicted)[2]
pKa 8.27 ± 0.10 (Predicted)[2]
Purity Typically ≥97%[1]

It is important to note that much of the publicly available data on the physical properties of this compound, such as boiling point and density, are predicted values.[2] Experimental verification of these properties is recommended for applications requiring high precision. The compound is classified as an irritant and corrosive, necessitating careful handling in a laboratory setting.[3][7]

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxy-substituted phenyl ring, the methoxy group protons (a singlet around 3.8 ppm), the protons on the propyl chain, and the amine protons. The chiral center at the second carbon of the propyl chain would likely lead to complex splitting patterns for the adjacent methylene and methine protons.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the methoxy carbon, and the three carbons of the propyl chain, with the carbon bearing the phenoxy group and the carbon bearing the amine group having characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by:

  • N-H stretching vibrations of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

  • C-H stretching vibrations of the aromatic ring and the aliphatic propyl chain.

  • C-O-C stretching vibrations of the ether linkage.

  • Aromatic C=C bending vibrations.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the C-C bonds of the propyl chain and the ether linkage. Predicted collision cross-section (CCS) values for various adducts have been calculated.[8]

Synthesis and Reactivity

The synthesis of this compound can be approached through several synthetic routes. A common strategy involves the nucleophilic substitution of a suitable precursor.

Synthetic Pathways

A plausible and commonly employed synthetic route is the reaction of 4-methoxyphenol with a 2-halopropylamine derivative. This reaction, a variation of the Williamson ether synthesis, proceeds via an Sₙ2 mechanism.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4_methoxyphenol 4-Methoxyphenol Reaction Williamson Ether Synthesis (SN2 Mechanism) 4_methoxyphenol->Reaction 2_chloropropylamine 2-Chloropropylamine 2_chloropropylamine->Reaction Base Base (e.g., K₂CO₃, NaOH) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Product This compound Reaction->Product caption General synthetic scheme for this compound.

Caption: General synthetic scheme for this compound.

Experimental Protocol: Williamson Ether Synthesis

  • Deprotonation: In a suitable reaction vessel, dissolve 4-methoxyphenol in an appropriate polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a slight excess of a base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

  • Nucleophilic Attack: Slowly add 2-chloropropylamine (or a similarly halogenated precursor) to the reaction mixture.

  • Reaction Progression: Heat the mixture to facilitate the Sₙ2 reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or distillation under reduced pressure.

Another potential synthetic route involves the reductive amination of 1-(4-methoxyphenoxy)propan-2-one.

G Ketone 1-(4-Methoxyphenoxy)propan-2-one Reaction Reductive Amination Ketone->Reaction Ammonia Ammonia (or amine source) Ammonia->Reaction Reducing_Agent Reducing Agent (e.g., NaBH₃CN, H₂/Pd-C) Reducing_Agent->Reaction Product This compound Reaction->Product caption Reductive amination pathway for synthesis.

Caption: Reductive amination pathway for synthesis.

Reactivity Profile

The chemical reactivity of this compound is primarily dictated by its primary amine functionality. The lone pair of electrons on the nitrogen atom makes it a good nucleophile and a base.

  • Acylation: The amine group readily reacts with acylating agents such as acid chlorides and anhydrides to form amides.

  • Alkylation: It can be alkylated with alkyl halides to yield secondary and tertiary amines.

  • Schiff Base Formation: Condensation with aldehydes and ketones results in the formation of imines (Schiff bases).

  • Salt Formation: As a base, it reacts with acids to form the corresponding ammonium salts.

The ether linkage is generally stable under most reaction conditions but can be cleaved under harsh acidic conditions. The aromatic ring can undergo electrophilic substitution reactions, with the methoxy group acting as an activating, ortho-, para-directing substituent.

Applications in Drug Discovery and Development

The structural motifs present in this compound are found in a variety of biologically active molecules. The propylamine scaffold is a common feature in many pharmaceutical agents, and the methoxyphenoxy group can modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity.

While specific pharmacological data for this compound itself is not widely published, its derivatives have been explored in various therapeutic areas. For instance, propylamine derivatives are known to interact with a range of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.[9] The structural similarity of this compound to known pharmacophores suggests its potential as a key intermediate in the synthesis of novel drug candidates.

Potential Areas of Application:

  • Central Nervous System (CNS) Agents: The phenoxypropylamine scaffold is present in some compounds with activity at serotonergic and adrenergic receptors, suggesting potential applications in the development of antidepressants, anxiolytics, and antipsychotics.

  • Cardiovascular Drugs: Certain phenoxypropylamine derivatives have shown activity as beta-blockers.

  • Agrochemicals: The structural features of this compound may also be relevant in the design of new herbicides and pesticides.

The chirality of this compound is a critical consideration in drug design, as different enantiomers can exhibit distinct pharmacological profiles and potencies.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.[3][10]

  • Hazards: It is considered an irritant and may cause skin and eye irritation.[3][11] Some sources also indicate that it may cause severe skin burns and eye damage.[2]

  • Personal Protective Equipment (PPE): When handling this compound, it is essential to wear protective gloves, safety goggles with side shields, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood.

  • First Aid:

    • In case of skin contact: Immediately wash the affected area with soap and plenty of water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Rinse mouth with water. Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention.[10]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1] Recommended storage temperature is 2-8°C.[2]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. While there is a need for more comprehensive, experimentally verified data on its physical and spectroscopic properties, its known reactivity and structural relationship to biologically active compounds make it a valuable tool for synthetic chemists. This guide has summarized the currently available information to provide a solid foundation for researchers working with this compound, emphasizing the importance of safe handling and further investigation into its properties and applications.

References

An In-depth Technical Guide to 2-(4-Methoxyphenoxy)propylamine (CAS: 93750-30-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenoxy)propylamine, a versatile primary amine with significant potential as a building block in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, outlines plausible synthetic routes with step-by-step protocols, and discusses methods for its analytical characterization. Furthermore, it explores the compound's reactivity and established applications as a key intermediate in the synthesis of bioactive molecules.

Introduction

This compound, with the CAS number 93750-30-2, is an organic compound featuring a propylaminic chain attached to a 4-methoxyphenoxy group.[1] Its structure combines the nucleophilic character of a primary amine with the structural features of an aromatic ether, making it a valuable intermediate in organic synthesis.[2][] The presence of these two key functional groups allows for a variety of chemical transformations, enabling the construction of more complex molecules with potential biological activity. This guide aims to serve as a technical resource for scientists and researchers interested in utilizing this compound in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and for the design of synthetic and analytical procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 93750-30-2[1]
Molecular Formula C₁₀H₁₅NO₂[1]
Molecular Weight 181.23 g/mol [1]
Appearance Not explicitly stated, likely a liquid or low-melting solid
Boiling Point Predicted: 291.6 ± 20.0 °C
Density Predicted: 1.038 ± 0.06 g/cm³
pKa Predicted: 8.27 ± 0.10

Note: Some physical properties are predicted and should be confirmed experimentally.

Synthesis of this compound

Route 1: Williamson Ether Synthesis

This classical and versatile method for forming ethers involves the reaction of a phenoxide with an alkyl halide.[4][5][6][7][8] In the context of synthesizing this compound, this would involve the reaction of 4-methoxyphenoxide with a 2-halopropylamine derivative. The causality behind this choice lies in the robust and well-established nature of the Sₙ2 reaction between a soft nucleophile (phenoxide) and a primary or secondary alkyl halide.

Williamson Ether Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-Methoxyphenol 4-Methoxyphenol Base Strong Base (e.g., NaOH, KOH) 4-Methoxyphenol->Base Deprotonation 2-Chloropropylamine_HCl 2-Chloropropylamine Hydrochloride Phenoxide_Intermediate 4-Methoxyphenoxide (in situ) 2-Chloropropylamine_HCl->Phenoxide_Intermediate Sₙ2 Attack Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Product This compound Phenoxide_Intermediate->Product

Figure 1: Proposed Williamson Ether Synthesis for this compound.

Experimental Protocol (Hypothetical):

  • Deprotonation of 4-Methoxyphenol: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyphenol (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO.

  • Add a strong base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq), portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Nucleophilic Substitution: To the resulting phenoxide solution, add a solution of 2-chloropropylamine hydrochloride (1.0-1.2 eq) in the same solvent.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Self-Validating System: The success of this protocol can be validated at each stage. The formation of the phenoxide can be inferred by the evolution of hydrogen gas (if NaH is used). The progress of the Sₙ2 reaction is monitored by TLC, observing the consumption of starting materials and the appearance of the product spot. The final product's identity and purity would be confirmed by the analytical methods described in Section 5.

Route 2: Reductive Amination

Reductive amination is another powerful tool for the synthesis of amines, involving the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.[9][10][11][12][13][14][15] To synthesize this compound, this would involve the reaction of 1-(4-methoxyphenoxy)propan-2-one with ammonia, followed by reduction. The choice of this route is based on its high efficiency and functional group tolerance.

Reductive Amination cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Ketone 1-(4-Methoxyphenoxy)propan-2-one Imine_Intermediate Imine Intermediate (in situ) Ketone->Imine_Intermediate Condensation Ammonia Ammonia (NH₃) Reducing_Agent Reducing Agent (e.g., NaBH₃CN, H₂/Pd-C) Product This compound Solvent Methanol or Ethanol Imine_Intermediate->Product Reduction

Figure 2: Proposed Reductive Amination for this compound.

Experimental Protocol (Hypothetical):

  • Imine Formation: In a round-bottom flask, dissolve 1-(4-methoxyphenoxy)propan-2-one (1.0 eq) in methanol.

  • Add a solution of ammonia in methanol (a large excess, e.g., 7 N solution) to the ketone.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: To the reaction mixture, add a suitable reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be employed.

  • Continue stirring at room temperature and monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: Once the reaction is complete, carefully quench the reaction with an aqueous acid solution (e.g., 1 M HCl) to neutralize any unreacted reducing agent.

  • Adjust the pH of the solution to basic (pH > 10) with an aqueous base solution (e.g., NaOH).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Self-Validating System: The formation of the imine can be monitored by IR spectroscopy (disappearance of the ketone C=O stretch and appearance of a C=N stretch). The progress of the reduction can be followed by the disappearance of the imine intermediate. The final product's identity and purity are confirmed by the analytical methods detailed below.

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the primary amine and the aromatic ether.

  • Primary Amine: The lone pair of electrons on the nitrogen atom makes the amine group both basic and nucleophilic. It can undergo a variety of reactions, including:

    • Alkylation and Acylation: Reaction with alkyl halides or acyl halides/anhydrides to form secondary/tertiary amines or amides, respectively.[16][17]

    • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.[2]

    • Imination: Condensation with aldehydes and ketones to form imines.[2]

    • Diazotization: Reaction with nitrous acid to form an unstable diazonium salt, which can undergo various subsequent reactions.[2]

  • Aromatic Ether: The methoxy and phenoxy groups are generally stable. The aromatic ring can undergo electrophilic aromatic substitution, with the methoxy and propylamine ether groups acting as ortho-, para-directing activators.

Analytical Characterization

Comprehensive characterization of this compound is crucial for confirming its identity and assessing its purity. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the range of 6.8-7.5 ppm), the methoxy group protons (a singlet around 3.8 ppm), the protons on the propyl chain, and the amine protons (which may be a broad singlet).[18][19][20] The splitting patterns will provide valuable information about the connectivity of the atoms.

  • ¹³C NMR: The carbon NMR spectrum should display signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the carbons of the propyl chain.[18][20]

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected absorptions include:

  • N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹).[21][22]

  • C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹).[21][22]

  • C-O-C stretching of the ether linkages (around 1000-1300 cm⁻¹).[21][22][23]

  • Aromatic C=C stretching (around 1450-1600 cm⁻¹).[21][22]

Mass Spectrometry (MS): Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be expected at m/z = 181.[24] Common fragmentation pathways for amines include alpha-cleavage, leading to the loss of an alkyl radical adjacent to the nitrogen.[11][25][26][27][28] For this compound, a prominent fragment could arise from the cleavage between C1 and C2 of the propyl chain.

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polar nature of the primary amine, derivatization may be necessary to improve peak shape and thermal stability.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a suitable method for assessing the purity of this compound.

Applications in Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.

Pharmaceutical Intermediates

Aryloxypropylamine scaffolds are present in a number of biologically active compounds, most notably β-blockers.[2][5] While a direct link between this compound and a specific commercial drug was not found in the reviewed literature, its structural similarity to key intermediates suggests its potential in the discovery and development of new therapeutic agents. For instance, it is a structural analog of intermediates used in the synthesis of drugs like Nisoxetine, a selective norepinephrine reuptake inhibitor.[29][30][31]

Agrochemical Intermediates

The aryloxyphenoxypropionate (AOPP) class of herbicides are highly effective against grass weeds.[32][33][34][35][36] These compounds are typically synthesized from intermediates containing a 2-(4-hydroxyphenoxy)propionic acid moiety. This compound, after appropriate functional group manipulation (e.g., conversion of the amine to a hydroxyl group and subsequent oxidation), could potentially serve as a precursor to these important agrochemicals.[7][13]

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system.[24][37] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical synthesis. This technical guide has provided an in-depth overview of its properties, plausible synthetic routes, analytical characterization methods, and potential applications. The detailed protocols and mechanistic insights presented herein are intended to empower researchers and scientists to effectively utilize this compound in their synthetic endeavors, paving the way for the development of novel and impactful molecules.

References

A Technical Guide to the Synthesis of 2-(4-Methoxyphenoxy)propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the principal synthetic pathways for 2-(4-Methoxyphenoxy)propylamine, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document details three core synthetic strategies: Reductive Amination of a Ketone Precursor, the Gabriel Synthesis via a Halide Intermediate, and Reduction of a Nitrile Precursor. Each section offers a theoretical grounding, mechanistic insights, detailed step-by-step experimental protocols, and comparative analysis to inform strategic synthetic planning and laboratory execution. The methodologies presented are supported by authoritative sources to ensure scientific integrity and reproducibility.

Introduction

This compound is a primary amine whose structural motif is of interest in medicinal chemistry and materials science. The synthesis of this compound can be approached through several classic and modern organic chemistry reactions. The choice of a particular pathway is often dictated by factors such as starting material availability, desired scale, stereochemical considerations, and the required purity of the final product. This guide critically examines three robust and versatile synthetic routes, providing the causal logic behind procedural steps and highlighting the advantages and limitations of each approach.

Pathway 1: Reductive Amination of 1-(4-Methoxyphenoxy)propan-2-one

This pathway is arguably the most direct and convergent approach. It is a two-step sequence beginning with the formation of a key ketone intermediate, 1-(4-methoxyphenoxy)propan-2-one, followed by its conversion to the target primary amine via reductive amination. This method is highly adaptable for large-scale production due to the typically moderate reaction conditions and high yields.

Step 1.1: Synthesis of 1-(4-Methoxyphenoxy)propan-2-one via Williamson Ether Synthesis

The initial step involves the formation of an ether linkage between 4-methoxyphenol and chloroacetone. This is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism. A base is used to deprotonate the phenolic hydroxyl group, creating a potent nucleophile that subsequently displaces the chloride from chloroacetone.

Mechanism Insight: The phenoxide ion, generated by the deprotonation of 4-methoxyphenol, acts as the nucleophile. The reaction works best with a primary alkyl halide like chloroacetone to avoid competing elimination reactions. The choice of a suitable base and an aprotic polar solvent is crucial for maximizing the reaction rate and yield.

Williamson_Ether_Synthesis cluster_reactants Starting Materials phenol 4-Methoxyphenol phenoxide 4-Methoxyphenoxide Ion phenol->phenoxide + Base - H₂O, CO₂ base Base (e.g., K₂CO₃) ketone 1-(4-Methoxyphenoxy)propan-2-one phenoxide->ketone + Chloroacetone - Cl⁻ (Sₙ2) chloroacetone Chloroacetone chloroacetone->ketone

Caption: Williamson Ether Synthesis of the Ketone Intermediate.

Experimental Protocol: Synthesis of 1-(4-Methoxyphenoxy)propan-2-one

  • Reagent Preparation: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenol (12.4 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (200 mL).

  • Reaction Initiation: Add chloroacetone (9.25 g, 0.1 mol) to the stirring suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Wash the solid residue with acetone (2 x 30 mL).

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting crude oil in dichloromethane (150 mL) and wash with 5% aqueous sodium hydroxide (2 x 50 mL) to remove any unreacted phenol, followed by water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-(4-methoxyphenoxy)propan-2-one as a pale yellow oil. Typical yields are in the range of 85-95%.

Step 1.2: Reductive Amination of the Ketone Intermediate

Reductive amination converts the ketone into a primary amine via an intermediate imine.[1] The reaction can be performed in one pot by mixing the ketone with an ammonia source and a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reagent as it selectively reduces the protonated imine intermediate much faster than the starting ketone, preventing the formation of the corresponding alcohol as a side product.[2][3] An alternative is catalytic hydrogenation using a catalyst like Raney Nickel.[4]

Mechanism Insight: The ketone first reacts with ammonia (derived from ammonium acetate) to form a hemiaminal, which then dehydrates to an imine. In the acidic medium provided by the acetate, the imine is protonated to form an iminium ion. This electrophilic iminium ion is then rapidly reduced by the hydride reagent (NaBH₃CN) to furnish the primary amine.

Reductive_Amination ketone 1-(4-Methoxyphenoxy) propan-2-one imine Imine Intermediate ketone->imine + NH₃ - H₂O ammonia NH₃ (from NH₄OAc) ammonia->imine iminium Iminium Ion imine->iminium + H⁺ amine 2-(4-Methoxyphenoxy) propylamine iminium->amine + [H⁻] hydride [H⁻] (from NaBH₃CN) hydride->amine

Caption: One-pot Reductive Amination Pathway.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-(4-methoxyphenoxy)propan-2-one (9.01 g, 0.05 mol) and ammonium acetate (19.3 g, 0.25 mol) in methanol (100 mL).

  • Addition of Reducing Agent: Stir the solution at room temperature for 30 minutes. Then, add sodium cyanoborohydride (3.14 g, 0.05 mol) portion-wise over 15 minutes. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids.[2] Handle in a well-ventilated fume hood.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Quenching: Carefully acidify the reaction mixture to pH ~2 by the slow addition of concentrated HCl. This step hydrolyzes any remaining imine and protonates the product amine. Stir for 1 hour.

  • Work-up: Remove the methanol under reduced pressure. Add water (100 mL) to the residue and wash with diethyl ether (2 x 50 mL) to remove any unreacted ketone.

  • Isolation: Basify the aqueous layer to pH >12 with 6M NaOH solution, ensuring the flask is cooled in an ice bath.

  • Extraction and Purification: Extract the product with dichloromethane (3 x 75 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound. Further purification can be achieved by vacuum distillation.

StepReactantReagent(s)SolventTypical Yield
1.14-MethoxyphenolChloroacetone, K₂CO₃Acetone85-95%
1.21-(4-Methoxyphenoxy)propan-2-oneNH₄OAc, NaBH₃CNMethanol70-85%
Table 1: Summary of the Reductive Amination Pathway.

Pathway 2: Gabriel Synthesis of Primary Amines

The Gabriel synthesis provides a classic and reliable method for the preparation of primary amines, effectively avoiding the over-alkylation issues that can plague direct alkylation with ammonia.[5][6] This multi-step pathway involves creating a suitable alkyl halide precursor which then alkylates potassium phthalimide. The final amine is liberated in a subsequent cleavage step.

Step 2.1: Reduction of Ketone to Secondary Alcohol

The first step in this sequence is the reduction of the ketone intermediate, 1-(4-methoxyphenoxy)propan-2-one, to the corresponding secondary alcohol, 1-(4-methoxyphenoxy)propan-2-ol. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation.

Experimental Protocol: Synthesis of 1-(4-Methoxyphenoxy)propan-2-ol

  • Reaction Setup: Dissolve 1-(4-methoxyphenoxy)propan-2-one (9.01 g, 0.05 mol) in methanol (100 mL) in a 250 mL flask and cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (0.95 g, 0.025 mol) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Work-up: Quench the reaction by the slow addition of 1M HCl until the solution is neutral. Remove the methanol under reduced pressure.

  • Extraction: Add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 1-(4-methoxyphenoxy)propan-2-ol.[7]

Step 2.2: Conversion of Alcohol to Alkyl Halide

The secondary alcohol is then converted into a more reactive alkyl halide (e.g., a bromide). Phosphorus tribromide (PBr₃) is a standard reagent for converting secondary alcohols to alkyl bromides. The reaction typically proceeds with inversion of stereochemistry if a chiral center is present.

Experimental Protocol: Synthesis of 2-Bromo-1-(4-methoxyphenoxy)propane

  • Reaction Setup: In a flask cooled to 0 °C, add the previously synthesized 1-(4-methoxyphenoxy)propan-2-ol (8.2 g, 0.045 mol) dissolved in anhydrous diethyl ether (100 mL).

  • Reagent Addition: Slowly add phosphorus tribromide (5.4 g, 0.02 mol) dropwise with vigorous stirring, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Work-up: Pour the reaction mixture slowly onto crushed ice (100 g). Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the ethereal solution over anhydrous calcium chloride, filter, and evaporate the solvent to give the crude 2-bromo-1-(4-methoxyphenoxy)propane, which can be used in the next step without further purification.

Step 2.3: Gabriel Synthesis and Amine Liberation

The synthesized alkyl bromide is used to alkylate potassium phthalimide.[8] The resulting N-alkylphthalimide is a stable intermediate that effectively "protects" the nitrogen atom. The final primary amine is then liberated by cleaving the imide, most commonly with hydrazine in what is known as the Ing-Manske procedure.[9]

Mechanism Insight: The phthalimide anion is an excellent nucleophile that displaces the bromide from the alkyl halide in an SN2 reaction. In the final step, hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable cyclic phthalhydrazide precipitate and releases the desired primary amine.

Gabriel_Synthesis_Pathway ketone 1-(4-Methoxyphenoxy) propan-2-one alcohol 1-(4-Methoxyphenoxy) propan-2-ol ketone->alcohol Reduction (e.g., NaBH₄) halide 2-Bromo-1-(4-methoxyphenoxy) propane alcohol->halide Halogenation (e.g., PBr₃) n_alkyl N-Alkylphthalimide Intermediate halide->n_alkyl + K-Phthalimide (Sₙ2) phthalimide Potassium Phthalimide phthalimide->n_alkyl amine 2-(4-Methoxyphenoxy) propylamine n_alkyl->amine + Hydrazine (Cleavage) hydrazine Hydrazine (N₂H₄) hydrazine->amine

Caption: Multi-step Gabriel Synthesis Pathway.

Experimental Protocol: Gabriel Synthesis

  • Alkylation: Dissolve 2-bromo-1-(4-methoxyphenoxy)propane (crude from the previous step, ~0.045 mol) and potassium phthalimide (9.25 g, 0.05 mol) in anhydrous N,N-dimethylformamide (DMF) (100 mL).

  • Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours.

  • Isolation of Intermediate: Cool the reaction mixture and pour it into 300 mL of cold water. The N-alkylphthalimide intermediate will precipitate. Filter the solid, wash with water, and dry.

  • Hydrazinolysis (Cleavage): Suspend the dried N-alkylphthalimide in ethanol (150 mL). Add hydrazine hydrate (3.0 mL, ~0.06 mol) and heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.[9]

  • Work-up: Cool the mixture and acidify with concentrated HCl. Filter off the phthalhydrazide precipitate.

  • Purification: Concentrate the filtrate under reduced pressure. Treat the residue with a strong base (e.g., 40% NaOH) to deprotonate the amine salt and extract the free amine into diethyl ether or dichloromethane. Dry and concentrate the organic extracts to yield the final product.

Pathway 3: Synthesis via Reduction of a Nitrile Precursor

This pathway involves the formation of a nitrile intermediate, 2-(4-methoxyphenoxy)propanenitrile, which is subsequently reduced to the target primary amine. This route can be advantageous if the required 2-halopropionitrile starting material is readily available.

Step 3.1: Synthesis of 2-(4-Methoxyphenoxy)propanenitrile

Similar to the first step of Pathway 1, this synthesis utilizes a Williamson ether synthesis-type reaction. The nucleophilic 4-methoxyphenoxide ion displaces the bromide from 2-bromopropionitrile.

Experimental Protocol: Synthesis of 2-(4-Methoxyphenoxy)propanenitrile

  • Reagent Preparation: In a flask, dissolve 4-methoxyphenol (12.4 g, 0.1 mol) and potassium carbonate (13.8 g, 0.1 mol) in 150 mL of anhydrous acetonitrile.

  • Reaction: Add 2-bromopropionitrile (13.4 g, 0.1 mol) and heat the mixture to reflux for 8-12 hours.

  • Work-up and Isolation: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under vacuum. The resulting residue can be purified by column chromatography on silica gel to yield 2-(4-methoxyphenoxy)propanenitrile.

Step 3.2: Reduction of the Nitrile to a Primary Amine

The reduction of a nitrile to a primary amine requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, converting the carbon-nitrogen triple bond into a -CH₂-NH₂ group.[10][11] Catalytic hydrogenation can also be employed, though sometimes requires more forcing conditions.

Mechanism Insight: The reduction with LiAlH₄ involves two successive nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile. The first addition forms an imine-metal complex, which is then rapidly reduced by a second hydride addition to form a diamidoaluminate complex. Aqueous work-up then protonates the nitrogen atoms to liberate the primary amine.[10]

Nitrile_Reduction_Pathway phenol 4-Methoxyphenol nitrile 2-(4-Methoxyphenoxy) propanenitrile phenol->nitrile + Base, Sₙ2 halonitrile 2-Bromopropionitrile halonitrile->nitrile amine 2-(4-Methoxyphenoxy) propylamine nitrile->amine Reduction lah 1) LiAlH₄, THF 2) H₂O Work-up lah->amine

Caption: Synthesis via Nitrile Intermediate and Reduction.

Experimental Protocol: Reduction of 2-(4-Methoxyphenoxy)propanenitrile

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add a suspension of lithium aluminum hydride (3.8 g, 0.1 mol) in 150 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Caution: LiAlH₄ is a highly reactive, pyrophoric solid that reacts violently with water.[12] All glassware must be scrupulously dried, and the reaction must be conducted under anhydrous conditions.

  • Addition of Nitrile: Slowly add a solution of 2-(4-methoxyphenoxy)propanenitrile (8.86 g, 0.05 mol) in 50 mL of anhydrous THF dropwise, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Quenching (Fieser work-up): Cool the reaction back to 0 °C. Very carefully and slowly, add dropwise 3.8 mL of water, followed by 3.8 mL of 15% aqueous NaOH, and finally 11.4 mL of water. This sequential addition is crucial for safely quenching the excess LiAlH₄ and precipitating the aluminum salts as a granular solid.[12]

  • Isolation: Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite. Wash the filter cake thoroughly with THF.

  • Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude amine. Purify by vacuum distillation.

Conclusion and Pathway Comparison

This guide has detailed three distinct and viable synthetic routes to this compound. The optimal choice depends on the specific requirements of the synthesis.

  • Reductive Amination is often the most efficient pathway in terms of step economy and overall yield, making it highly suitable for larger-scale synthesis. Its main prerequisite is the successful synthesis of the ketone intermediate.

  • Gabriel Synthesis is a robust, albeit longer, alternative. It is particularly valuable when a clean synthesis of a primary amine is required, as it completely avoids the possibility of over-alkylation. The trade-off is a lower overall yield due to the multiple steps involved.

  • Nitrile Reduction offers a straightforward route if the corresponding α-halonitrile is accessible. The main challenge lies in handling the potent and hazardous reducing agent, LiAlH₄, which requires stringent anhydrous conditions and careful quenching procedures.

Each pathway leverages fundamental principles of organic synthesis, offering researchers a range of strategic options for accessing this valuable chemical building block.

References

Spectroscopic Data for 2-(4-Methoxyphenoxy)propylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Methoxyphenoxy)propylamine is a primary amine with a molecular formula of C₁₀H₁₅NO₂ and a molecular weight of 181.24 g/mol .[1][2] Its structure, featuring a chiral center, a primary amine, an ether linkage, and a substituted aromatic ring, makes it a molecule of interest in synthetic and medicinal chemistry. The comprehensive spectroscopic characterization of this compound is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this guide leverages data from analogous structures and predictive models to offer a robust interpretation of the anticipated spectral features. This approach provides researchers, scientists, and drug development professionals with a foundational understanding for the analysis of this and structurally related molecules.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the cornerstone of spectral interpretation. The key structural features of this compound that will dictate its spectroscopic signature are:

  • Aromatic Ring: A 1,4-disubstituted (para) benzene ring.

  • Methoxy Group (-OCH₃): An electron-donating group on the aromatic ring.

  • Propylamine Chain: A three-carbon chain with a primary amine at one end.

  • Ether Linkage (-O-): Connecting the aromatic ring and the propylamine chain.

  • Chiral Center: The carbon atom at the 2-position of the propylamine chain is asymmetric.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Couplings

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 6.8 - 7.0Multiplet4HAr-H The aromatic protons are expected to appear as a complex multiplet due to the symmetry of the 1,4-disubstituted ring, often appearing as two distinct doublets.
~ 4.2 - 4.5Multiplet1HO-CH This proton is on the chiral center and is deshielded by the adjacent oxygen atom. It will likely be a multiplet due to coupling with the adjacent CH₂ and CH₃ groups.
~ 3.7 - 3.8Singlet3HO-CHThe methoxy protons are in a distinct chemical environment and appear as a sharp singlet.
~ 2.8 - 3.1Multiplet2HCH ₂-NH₂These protons are adjacent to the amine group and will be a multiplet due to coupling with the chiral center proton.
~ 1.5 - 2.0Broad Singlet2HNHThe chemical shift of amine protons can vary and the peak is often broad due to quadrupole broadening and exchange with trace amounts of water.
~ 1.2 - 1.4Doublet3HCHThis methyl group is attached to the chiral center and will be split into a doublet by the adjacent methine proton.
¹³C NMR Spectroscopy: Predicted Chemical Shifts

The carbon NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 154C -O (Aromatic)The aromatic carbon attached to the ether oxygen is deshielded.
~ 152C -OCH₃ (Aromatic)The aromatic carbon attached to the methoxy group is also significantly deshielded.
~ 115 - 120Aromatic C HThe aromatic methine carbons will appear in this region. Due to symmetry, two signals are expected.
~ 75O-C HThe carbon of the chiral center is deshielded by the ether oxygen.
~ 55O-C H₃The methoxy carbon is a characteristic signal in this region.
~ 45C H₂-NH₂The carbon adjacent to the amine group.
~ 18C H₃The methyl group carbon attached to the chiral center.

Experimental Protocol for NMR Data Acquisition

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). prep2 Transfer to a 5 mm NMR tube. prep1->prep2 acq_h1 ¹H NMR: - zg30 pulse program - 16-64 scans - 1s relaxation delay acq_c13 ¹³C NMR: - zgpg30 pulse program - 1024-4096 scans - 2s relaxation delay proc1 Fourier Transform proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration (¹H) and Peak Picking proc3->proc4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc cluster_frags Major Fragmentation Pathways M [C₁₀H₁₅NO₂]⁺˙ m/z = 181 frag1 [C₉H₁₂O₂]⁺ m/z = 152 (Loss of •CH₂NH₂) M->frag1 α-cleavage frag2 [CH₄N]⁺ m/z = 30 (CH₂=NH₂⁺) M->frag2 α-cleavage frag3 [C₇H₇O]⁺ m/z = 107 (Loss of •C₃H₈NO) M->frag3 Ether cleavage

References

2-(4-Methoxyphenoxy)propylamine mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core In Vitro Mechanism of Action of 2-(4-Methoxyphenoxy)propylamine

Abstract

This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of this compound. Drawing from its structural relationship to the known Class 1B antiarrhythmic agent, Mexiletine, this document hypothesizes that this compound functions as a voltage-gated sodium channel (VGSC) blocker. We present detailed, field-proven protocols for investigating this hypothesis, focusing on the gold-standard electrophysiological technique of whole-cell patch-clamp and higher-throughput fluorescence-based assays. This guide is intended for researchers, scientists, and drug development professionals, offering a robust, self-validating system for characterizing the compound's interaction with its putative molecular target.

Introduction

Chemical Identity of this compound

This compound is an organic compound with the molecular formula C₁₀H₁₅NO₂[1][2][3][4]. While not extensively studied as a primary therapeutic agent, its chemical structure and properties are well-documented in chemical databases and by suppliers of research chemicals. For the purposes of in vitro investigation, it is crucial to obtain a high-purity sample with a corresponding certificate of analysis to ensure the validity of experimental results.

The Mexiletine Connection: A Strong Mechanistic Clue

The most significant lead in understanding the mechanism of action of this compound comes from its identification as "Mexiletine impurity A"[5][6][7]. Mexiletine is a well-characterized Class 1B antiarrhythmic drug used to treat ventricular arrhythmias[8][9][10]. The primary mechanism of action of Mexiletine is the blockade of voltage-gated sodium channels[11]. This established pharmacology of the parent compound provides a strong, rational basis for forming a primary hypothesis about the biological activity of its impurity.

Hypothesized Mechanism of Action: Sodium Channel Blockade

Given the structural similarity to Mexiletine, it is hypothesized that this compound also functions as a blocker of voltage-gated sodium channels. Like Mexiletine, it is expected to inhibit the inward sodium current during phase 0 of the action potential in excitable cells, such as cardiomyocytes and neurons[8][12]. This guide outlines the in vitro methodologies required to rigorously test this hypothesis.

The Putative Target: Voltage-Gated Sodium Channels (VGSCs)

Structure and Function of VGSCs

Voltage-gated sodium channels are transmembrane proteins that are essential for the initiation and propagation of action potentials in excitable cells. They are composed of a large alpha subunit, which forms the ion-conducting pore, and one or more smaller beta subunits. The alpha subunit is organized into four homologous domains, each containing six transmembrane segments (S1-S6). The S4 segment in each domain acts as the voltage sensor, while the loop between S5 and S6 forms the pore lining.

The Role of VGSCs in Cellular Excitability

Upon membrane depolarization, VGSCs undergo a series of conformational changes, transitioning from a closed (resting) state to an open (activated) state, allowing a rapid influx of sodium ions. This influx of positive charge is responsible for the rapid upstroke of the action potential. Following activation, the channels quickly enter a non-conducting, inactivated state, which is crucial for the repolarization of the membrane and for defining the refractory period of the neuron or myocyte.

Pharmacological Modulation of VGSCs

VGSCs are important therapeutic targets for a variety of conditions, including epilepsy, cardiac arrhythmias, and chronic pain[13]. Compounds that block these channels, like Mexiletine, typically bind to a receptor site within the pore of the channel[11]. The affinity of many blockers is state-dependent, meaning they bind with higher affinity to the open or inactivated states of the channel than to the resting state. This property is known as use-dependence and is a hallmark of many clinically useful sodium channel blockers[14].

In Vitro Assays for Investigating Sodium Channel Blockade

To validate the hypothesis that this compound blocks VGSCs, a multi-faceted in vitro approach is recommended. This approach combines the high-fidelity data of electrophysiology with the scalability of fluorescence-based assays.

Electrophysiology: The Gold Standard

Whole-cell patch-clamp electrophysiology is the definitive method for characterizing the interaction of a compound with ion channels. It provides direct, real-time measurement of the ionic currents flowing through the channels in the cell membrane.

This technique involves forming a high-resistance seal between a glass micropipette and the membrane of a single cell. The patch of membrane under the pipette tip is then ruptured, allowing for electrical access to the entire cell. The voltage across the cell membrane can be clamped to a desired value, and the resulting ionic currents are measured. This allows for the precise control of the channel's state (resting, open, inactivated) and a detailed characterization of the blocking effects of a compound.

Cell Line Selection: A cell line heterologously expressing a specific human VGSC subtype (e.g., HEK293 cells expressing Nav1.5 for cardiac applications or Nav1.7 for neuronal applications) is recommended. This provides a clean system to study the interaction with a specific channel isoform.

Step-by-Step Methodology:

  • Cell Preparation: Plate the cells onto glass coverslips 24-48 hours before the experiment.

  • Solution Preparation: Prepare an external solution containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose) and an internal solution for the patch pipette (e.g., CsF, CsCl, EGTA, HEPES) to isolate sodium currents.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Obtaining a Whole-Cell Recording:

    • Mount the coverslip onto the stage of an inverted microscope.

    • Using a micromanipulator, approach a single cell with the micropipette.

    • Apply gentle suction to form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.

  • Voltage Protocol and Data Acquisition:

    • Hold the cell at a negative potential (e.g., -100 mV) to ensure most channels are in the resting state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.

    • Record the resulting currents using an appropriate amplifier and data acquisition software.

  • Compound Application:

    • Establish a stable baseline recording.

    • Perfuse the external solution containing a known concentration of this compound onto the cell.

    • After a sufficient incubation period (2-5 minutes), repeat the voltage protocol to measure the effect of the compound on the sodium current.

    • Repeat with increasing concentrations of the compound to generate a concentration-response curve.

The primary endpoint is the reduction in the peak sodium current amplitude in the presence of the compound.

  • Concentration-Response Curve: Plot the percentage of current inhibition against the logarithm of the compound concentration. Fit the data to the Hill equation to determine the IC₅₀ value (the concentration at which 50% of the current is inhibited).

Data Presentation:

Concentration (µM)Peak Inward Current (pA)% Inhibition
Control-52000
1-416020
3-312040
10-208060
30-104080
100-52090

Visualization of the Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Plate Cells giga_seal Form Giga-ohm Seal cell_prep->giga_seal sol_prep Prepare Solutions sol_prep->giga_seal pipette_prep Fabricate Pipettes pipette_prep->giga_seal whole_cell Achieve Whole-Cell giga_seal->whole_cell baseline Record Baseline Current whole_cell->baseline apply_compound Apply Compound baseline->apply_compound record_effect Record Post-Compound Current apply_compound->record_effect measure_peak Measure Peak Current record_effect->measure_peak calc_inhibition Calculate % Inhibition measure_peak->calc_inhibition plot_curve Plot Concentration-Response calc_inhibition->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Workflow for whole-cell patch-clamp analysis.

Fluorescence-Based Assays: High-Throughput Screening

While electrophysiology provides detailed mechanistic data, its throughput is low. Fluorescence-based assays offer a higher-throughput alternative for initial screening and for confirming the activity of a compound.[15]

These assays utilize fluorescent dyes that change their intensity in response to changes in membrane potential.[16] In a typical assay, cells expressing VGSCs are loaded with the dye. The channels are then opened using an activator (e.g., veratridine), causing sodium influx and membrane depolarization, which is detected as a change in fluorescence. A channel blocker will prevent this depolarization and thus inhibit the fluorescence signal.

These assays use fluorescent indicators that are sensitive to the intracellular concentration of sodium ions.[13] An increase in intracellular sodium upon channel opening leads to an increase in fluorescence. A blocker will prevent this influx and the corresponding change in fluorescence.

Materials:

  • Cell line expressing the target VGSC (e.g., HEK293-Nav1.5).

  • Black, clear-bottom 96- or 384-well microplates.

  • Fluorescent membrane potential dye kit.

  • VGSC activator (e.g., veratridine).

  • Test compound: this compound.

  • Fluorescence plate reader.

Step-by-Step Methodology:

  • Cell Plating: Seed the cells into the microplates and grow to a confluent monolayer.

  • Dye Loading: Remove the growth medium and add the membrane potential dye loading solution to each well. Incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Compound Addition: Add varying concentrations of this compound to the appropriate wells. Include vehicle-only wells (negative control) and wells with a known VGSC blocker (positive control). Incubate for 10-20 minutes.

  • Assay Initiation and Reading: Place the plate in the fluorescence plate reader.

  • Establish a baseline fluorescence reading for 10-20 seconds.

  • Using the plate reader's injection system, add the VGSC activator solution to all wells simultaneously.

  • Immediately begin recording the fluorescence signal over time (e.g., for 2-5 minutes).

The data is analyzed by measuring the change in fluorescence intensity upon the addition of the activator.

  • Data Normalization: The response in each well is typically normalized to the baseline fluorescence and expressed as a percentage of the response in the vehicle-only control wells.

  • Concentration-Response Curve: As with the electrophysiology data, plot the percentage of inhibition against the logarithm of the compound concentration and fit to the Hill equation to determine the IC₅₀.

Characterizing the State-Dependence of Blockade

A key aspect of characterizing a sodium channel blocker is to determine its affinity for the different states of the channel. This can be achieved using specific patch-clamp protocols.

Resting-State Block

To measure the affinity for the resting state, the compound is applied while the cell is held at a very negative potential (e.g., -120 mV) where most channels are in the closed, resting state. A brief depolarizing pulse is then applied to measure the available current.

Use-Dependent (Open/Inactivated State) Block

Use-dependent block is assessed by applying a train of repetitive depolarizing pulses (e.g., at 5 or 10 Hz). A compound that preferentially binds to the open or inactivated states will cause a cumulative reduction in the peak current with each successive pulse. The degree of block will be greater at higher frequencies of stimulation.

Experimental Protocol: Assessing State-Dependence
  • Resting State:

    • Hold the cell at -120 mV.

    • Apply a 20 ms test pulse to 0 mV every 30 seconds.

    • Apply the compound and measure the tonic block that develops at this slow pulsing frequency.

  • Use-Dependent Block:

    • From a holding potential of -100 mV, apply a train of 50 pulses to 0 mV at a frequency of 10 Hz.

    • Measure the peak current of the first pulse and the last pulse in the train.

    • Calculate the percentage of use-dependent block as: (1 - (I_last / I_first)) * 100.

    • Perform this experiment in the absence and presence of the compound.

Visualization of State-Dependent Block:

G Resting Resting (Closed) Open Open Resting->Open Depolarization Drug_Bound Drug Bound (Blocked) Resting->Drug_Bound Low Affinity Block Inactivated Inactivated Open->Inactivated Inactivation Open->Drug_Bound High Affinity Block Inactivated->Resting Repolarization Inactivated->Drug_Bound High Affinity Block

Caption: State-dependent binding of a sodium channel blocker.

Summary and Future Directions

Synthesizing the Evidence

By combining whole-cell patch-clamp electrophysiology and fluorescence-based assays, a comprehensive in vitro profile of this compound can be generated. If the data from these assays consistently show a concentration-dependent inhibition of sodium currents, this will provide strong evidence to support the hypothesis that the compound acts as a voltage-gated sodium channel blocker, likely in a manner analogous to Mexiletine.

Investigating Subtype Selectivity

There are nine different subtypes of the VGSC alpha subunit in humans (Nav1.1-Nav1.9), with distinct tissue distributions and physiological roles. Future studies could investigate the selectivity of this compound for different VGSC subtypes using a panel of cell lines, each expressing a different subtype. This would provide valuable information about its potential therapeutic applications and off-target effects.

References

An In-Depth Technical Guide to the Biological Activity of 2-(4-Methoxyphenoxy)propylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Versatile Chemical Scaffold

To our fellow researchers, scientists, and drug development professionals, this document serves as a technical guide into the promising pharmacological landscape of 2-(4-methoxyphenoxy)propylamine derivatives. This chemical class, characterized by a core phenoxypropylamine structure with a methoxy substitution at the para position of the phenyl ring, represents a scaffold with significant potential for interacting with key targets in the central nervous system. Our exploration is grounded in the established activities of structurally related compounds, providing a predictive framework for the biological evaluation of this specific chemical series. Through a synthesis of existing knowledge and detailed experimental methodologies, this guide aims to empower your research and development efforts in harnessing the therapeutic promise of these derivatives.

Introduction: The this compound Core and its Pharmacological Context

The this compound scaffold is a member of the broader class of phenoxyalkylamines, which have a rich history in medicinal chemistry. The structural alerts within this core— a phenoxy ring, an alkyl linker, and a terminal amine—suggest a high likelihood of interaction with biogenic amine transporters and G-protein coupled receptors (GPCRs). Notably, the antidepressant venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), contains a related 1-(4-methoxyphenyl)ethyl moiety, hinting at the potential for derivatives of our core structure to modulate monoaminergic systems.[1][2]

Based on the pharmacology of analogous structures, this guide will focus on two primary, predictable biological activities for this compound derivatives:

  • Serotonin 5-HT1A Receptor Agonism: The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant therapies.[3]

  • Norepinephrine Reuptake Inhibition: Inhibition of the norepinephrine transporter (NET) is a key mechanism of action for several successful antidepressants.[4]

This guide will delve into the structure-activity relationships (SAR) that likely govern these activities, provide detailed protocols for their in vitro and in vivo evaluation, and offer a forward-looking perspective on the therapeutic potential of this chemical class.

Predicted Biological Activities and Structure-Activity Relationships (SAR)

Serotonin 5-HT1A Receptor Agonism

The 5-HT1A receptor, a Gi/Go-coupled GPCR, is a crucial regulator of serotonergic neurotransmission.[3] Agonists and partial agonists at this receptor are known to possess anxiolytic and antidepressant properties. Structurally related phenoxy derivatives have demonstrated affinity for the 5-HT1A receptor, suggesting that the this compound core is a promising starting point for designing novel agonists.[5]

Hypothesized Structure-Activity Relationship:

  • The Amine Group: A secondary amine is often optimal for high-affinity binding to the 5-HT1A receptor. The nature of the substituent on the nitrogen will be critical in modulating potency and efficacy (full agonist vs. partial agonist).

  • The Propyl Linker: The three-carbon chain provides the appropriate spatial orientation for the amine and the phenoxy ring to interact with their respective binding pockets within the receptor.

  • The 4-Methoxy Group: This electron-donating group on the phenyl ring can influence the electronic properties of the phenoxy moiety and may engage in specific hydrogen bond interactions within the receptor binding site.

Norepinephrine Reuptake Inhibition

The norepinephrine transporter (NET) is responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[4] Inhibition of NET leads to increased levels of norepinephrine in the synapse, a mechanism associated with antidepressant effects. The phenoxypropylamine scaffold is a known pharmacophore for NET inhibition.[6]

Hypothesized Structure-Activity Relationship:

  • The Primary Amine: A primary or secondary amine is a common feature of many NET inhibitors.

  • The Phenoxy Ring: Substitutions on the phenoxy ring can significantly impact potency and selectivity. The 4-methoxy group is a key feature to explore in this context.

  • Chirality: The stereochemistry at the 2-position of the propylamine chain will likely have a profound effect on NET inhibitory activity.

Experimental Protocols for Biological Evaluation

To empirically validate the predicted biological activities of novel this compound derivatives, a tiered screening approach is recommended, beginning with in vitro assays to determine target engagement and potency, followed by in vivo models to assess physiological effects.

In Vitro Assays

This assay determines the affinity of a test compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: Employ [3H]8-OH-DPAT, a selective 5-HT1A receptor agonist, as the radioligand.[3]

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgSO4, 0.5 mM EDTA, and 0.1% ascorbic acid.

  • Incubation: Incubate the cell membranes (20-40 µg protein) with various concentrations of the test compound and a fixed concentration of [3H]8-OH-DPAT (e.g., 0.5 nM) in a final volume of 250 µL.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled competitor (e.g., 10 µM serotonin).[3]

  • Termination and Detection: After incubation (e.g., 60 minutes at 25°C), terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer and measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled norepinephrine into cells expressing the NET.

Protocol:

  • Cell Line: Use a stable cell line endogenously expressing the human NET, such as the human neuroblastoma cell line SK-N-BE(2)C.[7]

  • Radioligand: Utilize [3H]norepinephrine.[7]

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing 125 mM NaCl, 5 mM KCl, 1.2 mM KH2PO4, 2 mM CaCl2, 1.2 mM MgSO4, 6 mM glucose, 0.1 mg/mL ascorbic acid, and 0.1 mg/mL pargyline.[7]

  • Procedure: Plate the SK-N-BE(2)C cells in 24-well plates. On the day of the assay, wash the cells with KRH buffer. Pre-incubate the cells with various concentrations of the test compound for 15 minutes at 37°C.

  • Initiation of Uptake: Initiate the uptake by adding [3H]norepinephrine (at a concentration close to its KM value, e.g., 416 nM) and incubate for a defined period (e.g., 10 minutes) at 37°C.[7]

  • Termination of Uptake: Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold KRH wash buffer.

  • Detection: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of norepinephrine uptake.

In Vivo Assays for Antidepressant-like Activity

Positive results in the in vitro assays warrant further investigation in established animal models of depression.

The FST is a widely used behavioral despair model to screen for antidepressant activity.[8][9]

Protocol:

  • Animals: Use male BALB/c mice (20-25 g).

  • Apparatus: A glass cylinder (20 cm diameter, 35 cm height) filled with water (23-25°C) to a depth of 20 cm.

  • Procedure:

    • Administer the test compound, vehicle, or a positive control (e.g., imipramine) intraperitoneally (i.p.) 30-60 minutes before the test.

    • Gently place each mouse into the cylinder for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time of the test compound-treated group with the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time suggests an antidepressant-like effect.[10]

The TST is another behavioral despair model that is sensitive to antidepressant drugs.[8][11]

Protocol:

  • Animals: Use male BALB/c mice (20-25 g).

  • Apparatus: A suspension bar or box that allows the mouse to hang freely.

  • Procedure:

    • Administer the test compound, vehicle, or a positive control 30-60 minutes before the test.

    • Suspend each mouse by its tail using adhesive tape, with the tape attached approximately 1-2 cm from the tip of the tail.

    • The test duration is 6 minutes. Record the total time spent immobile. Immobility is defined as the absence of any limb or body movement.

  • Data Analysis: Analyze the data in the same manner as the FST. A significant decrease in immobility time indicates potential antidepressant activity.[10]

Data Presentation and Visualization

Quantitative Data Summary
Derivative5-HT1A Ki (nM)NET IC50 (nM)FST Immobility (s)TST Immobility (s)
Compound X
Compound Y
Compound Z
VehicleN/AN/A
Positive Control

Visualizations of Key Processes

G Figure 1: Hypothesized Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle NE Vesicles NE NE NE_vesicle->NE Release Synaptic_NE Synaptic NE NE->Synaptic_NE NET NET HT1A 5-HT1A Receptor Effect Cellular Response HT1A->Effect Signal Transduction Derivative 2-(4-Methoxyphenoxy) propylamine Derivative Derivative->NET Inhibition Derivative->HT1A Agonism Synaptic_NE->NET Reuptake

Caption: Hypothesized dual mechanism of action.

G Figure 2: In Vitro Screening Workflow Start Synthesized Derivatives HT1A_Binding 5-HT1A Receptor Binding Assay Start->HT1A_Binding NET_Uptake NET Uptake Inhibition Assay Start->NET_Uptake SAR_Analysis Structure-Activity Relationship Analysis HT1A_Binding->SAR_Analysis NET_Uptake->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection

Caption: Workflow for in vitro evaluation.

Concluding Remarks and Future Directions

The this compound scaffold presents a compelling opportunity for the development of novel therapeutics targeting the central nervous system. The predicted dual activity as a 5-HT1A receptor agonist and a norepinephrine reuptake inhibitor positions these derivatives as potential candidates for the treatment of depression and anxiety disorders. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this chemical class.

Future research should focus on a comprehensive SAR exploration, including modifications of the substituent on the amine, stereochemical analysis, and variations of the substitution pattern on the phenoxy ring. Furthermore, lead compounds identified through the proposed screening cascade should be subjected to more extensive preclinical evaluation, including pharmacokinetic profiling and assessment in a broader range of behavioral models. It is through such rigorous and systematic investigation that the full therapeutic potential of this compound derivatives will be realized.

References

In silico modeling of 2-(4-Methoxyphenoxy)propylamine receptor binding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 2-(4-Methoxyphenoxy)propylamine Receptor Binding

Executive Summary

This compound is a small molecule belonging to the phenoxypropylamine class, a scaffold present in numerous pharmacologically active compounds. While specific binding data for this particular molecule is not widely published, its structural similarity to known monoamine modulators strongly suggests potential activity at monoamine transporters (MATs) and G-protein coupled receptors (GPCRs) within the central nervous system. This guide provides a comprehensive, in-depth framework for investigating the receptor binding profile of this compound using a validated, multi-stage in silico modeling workflow. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the causal logic behind each methodological choice, ensuring a self-validating and scientifically rigorous approach. We will proceed from initial target selection based on chemical informatics to molecular docking, all-atom molecular dynamics simulations, and finally, binding free energy calculations to yield a quantitative prediction of binding affinity. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply computational methods to characterize novel ligands.

Foundational Strategy: Ligand Analysis and Target Selection

The first pillar of any in silico investigation is a well-reasoned hypothesis. Without pre-existing experimental data, we must rely on the principle of chemical similarity to identify the most probable biological targets.

Ligand Profile: this compound

The ligand of interest is a relatively simple yet pharmacologically promising structure. Its key features—a primary amine, a flexible propoxy linker, and a methoxy-substituted phenyl ring—are common in molecules that interact with monoamine systems. The primary amine is likely protonated at physiological pH, enabling potential ionic interactions with acidic residues (e.g., Aspartate, Glutamate) in receptor binding pockets.

PropertyValueSource
CAS Number 93750-30-2[1]
Molecular Formula C₁₀H₁₅NO₂[2]
Molecular Weight 181.23 g/mol [1]
SMILES CC(CN)OC1=CC=C(C=C1)OC[2]
Predicted XlogP 1.4[2]
Rationale for Target Selection: The Monoamine Hypothesis

The structural backbone of this compound is analogous to compounds known to inhibit monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin.[3][4] The discovery of novel MAT ligands through computational screening is a well-established practice.[5][6] Therefore, the primary targets for this investigation are:

  • Serotonin Transporter (SERT)

  • Dopamine Transporter (DAT)

  • Norepinephrine Transporter (NET)

Furthermore, many psychoactive substances with similar scaffolds act as agonists or antagonists at serotonin receptors.[7] The related compound, mexamine (5-methoxytryptamine), is a potent serotonin receptor agonist.[8] Consequently, a key G-protein coupled receptor (GPCR) target is included:

  • Serotonin 5-HT₂A Receptor

This selection provides a focused yet comprehensive basis for our computational investigation.

The Computational Workflow: A Multi-Step Approach

A robust in silico analysis relies on a sequence of increasingly rigorous computational methods. A preliminary docking study provides an initial hypothesis of the binding pose, which is then refined and validated through dynamic simulation and rigorous free energy calculations.

G cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Initial Pose Prediction cluster_md Phase 3: Dynamic Refinement cluster_energy Phase 4: Affinity Quantification Ligand_Prep Ligand Preparation (2D to 3D, Protonation, Energy Minimization) Docking Molecular Docking (Generate Binding Poses, Initial Scoring) Ligand_Prep->Docking Receptor_Prep Receptor Preparation (PDB Download, Cleaning, Protonation) Receptor_Prep->Docking Pose_Selection Pose Selection & Analysis (Clustering, Interaction Analysis) Docking->Pose_Selection MD_Setup MD System Setup (Solvation, Ionization) Pose_Selection->MD_Setup MD_Sim Molecular Dynamics Simulation (Equilibration, Production Run) MD_Setup->MD_Sim MD_Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Sim->MD_Analysis Free_Energy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) MD_Analysis->Free_Energy Final_Result Predicted Binding Affinity (ΔG) Free_Energy->Final_Result

Caption: Overall computational workflow for receptor binding analysis.

Phase 1: System Preparation Protocols

The accuracy of any simulation is fundamentally dependent on the quality of the starting structures. Garbage in, garbage out.

Protocol: Ligand Preparation
  • Obtain 2D Structure: Start with the SMILES string: CC(CN)OC1=CC=C(C=C1)OC.

  • Convert to 3D: Use a tool like Open Babel to convert the 2D representation into a 3D structure.

  • Generate Conformers: Explore the ligand's conformational space, as it will not be in its lowest energy state when unbound.

  • Assign Protonation State: At a physiological pH of ~7.4, the primary amine will be protonated (-NH₃⁺). This is critical for accurate electrostatic calculations.

  • Assign Partial Charges: Use a quantum mechanics-based method (e.g., AM1-BCC) or a force-field-based method (e.g., Gasteiger) to assign partial atomic charges.

  • Energy Minimization: Perform a brief energy minimization of the 3D structure to relieve any steric clashes.

  • Save in Required Format: Save the final structure in a format compatible with docking software (e.g., .pdbqt for AutoDock).

Protocol: Receptor Preparation
  • Acquire Structure: Download the crystal structure of the target receptor from the Protein Data Bank (RCSB PDB). For example, a human SERT structure (e.g., PDB ID: 5I71) or 5-HT₂A receptor (e.g., PDB ID: 6A93).

  • Clean the Structure: Remove all non-essential molecules, including water, co-crystallized ligands, and ions, unless they are known to be critical for structural integrity or binding (e.g., a coordinating zinc ion).

  • Model Missing Residues/Loops: GPCR crystal structures often have missing loops. These must be modeled using tools like MODELLER or the SWISS-MODEL server to create a complete protein structure.

  • Assign Protonation States: Add hydrogen atoms and determine the protonation states of titratable residues (His, Asp, Glu, Lys) based on the local microenvironment. Tools like H++ can automate this. This is a critical step, as incorrect protonation can completely alter the electrostatic landscape of the binding pocket.

  • Energy Minimization: Perform a constrained energy minimization on the prepared receptor structure to relax the added hydrogens and modeled loops while keeping the core backbone atoms fixed.

Phase 2: Molecular Docking for Pose Prediction

Molecular docking serves to generate a hypothesis for the three-dimensional orientation of the ligand within the receptor's binding site.[9] It is a computationally inexpensive method to screen possibilities before committing to more demanding simulations.

Protocol: Molecular Docking with AutoDock Vina
  • Define the Binding Site: Identify the coordinates of the binding pocket. For transporters like SERT, this is the S1 primary substrate pocket.[5] Define a search space (a "grid box") that encompasses this entire site.

  • Prepare Input Files: Convert the prepared ligand and receptor structures to the .pdbqt format, which includes partial charge and atom type information required by AutoDock.[10]

  • Run Docking Simulation: Execute the docking run using a command-line interface.[9]

  • Analyze Results: The output will contain several predicted binding poses ranked by a scoring function (in kcal/mol). Lower scores indicate a more favorable predicted interaction.[9]

Causality: Selecting the Best Pose

A common mistake is to blindly accept the top-ranked pose. The selection must be guided by biochemical logic.

G Top_Poses Top 10 Docking Poses (Ranked by Score) Clustering Pose Clustering Analysis (Group by RMSD) Top_Poses->Clustering Largest_Cluster Identify Largest Cluster (Most frequently found pose) Clustering->Largest_Cluster Interaction_Analysis Biochemical Interaction Analysis (H-bonds, Ionic, Hydrophobic) Largest_Cluster->Interaction_Analysis Key_Residues Interaction with Known Key Binding Residues? Interaction_Analysis->Key_Residues Final_Pose Select Final Pose for MD Key_Residues->Final_Pose Yes Discard_Pose Discard/Re-evaluate Pose Key_Residues->Discard_Pose No

Caption: Logical workflow for selecting a valid docking pose.

The chosen pose should belong to the largest cluster of results (indicating a robust solution) and form chemically sensible interactions (e.g., the protonated amine forming an ionic bond with an aspartate residue).

Phase 3: Molecular Dynamics (MD) Simulation for Dynamic Validation

A docked pose is a static snapshot. MD simulation provides a dynamic, atomistic view of the ligand-receptor complex in a simulated physiological environment, allowing us to assess the stability of the predicted binding mode.[11][12]

Protocol: MD Simulation with GROMACS
  • System Setup: Place the selected ligand-receptor complex in a simulation box of appropriate geometry (e.g., cubic or dodecahedron).

  • Solvation: Solvate the system with an explicit water model (e.g., TIP3P).[13]

  • Ionization: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's net charge and mimic a physiological salt concentration (~0.15 M).

  • Energy Minimization: Perform a robust energy minimization of the entire solvated system to remove any steric clashes.

  • Equilibration:

    • NVT Ensemble (Canonical): Heat the system to the target temperature (e.g., 310 K) while keeping the number of particles (N), volume (V), and temperature (T) constant. Position restraints are typically applied to the protein and ligand heavy atoms.

    • NPT Ensemble (Isothermal-Isobaric): Relax the system at the target temperature and pressure (1 bar), keeping the number of particles (N), pressure (P), and temperature (T) constant. This ensures the correct solvent density.

  • Production Run: Run the simulation for a sufficient duration (e.g., 100-200 nanoseconds) without restraints to observe the natural dynamics of the complex.[14]

Analysis of MD Trajectories

The primary goal is to assess stability. Key metrics include:

  • Root Mean Square Deviation (RMSD): Measures the deviation of the ligand and protein backbone from their initial positions over time. A stable, low-RMSD plateau for the ligand indicates a stable binding pose.

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues. High RMSF in loops is expected, while high fluctuation in binding site residues may indicate instability.

  • Hydrogen Bond Analysis: Track the formation and breakage of hydrogen bonds between the ligand and receptor over time. Persistent hydrogen bonds are strong indicators of a stable interaction.

ParameterTypical Simulation ValuePurpose
Force Field AMBER, CHARMMDescribes the physics of atomic interactions
Water Model TIP3P, SPC/EExplicitly represents the solvent
Simulation Time 100-500 nsTo achieve conformational sampling
Temperature 310 K (37 °C)Simulates human body temperature
Pressure 1 barSimulates atmospheric pressure

Phase 4: Binding Free Energy Calculation

While docking scores provide a rank ordering, they are not a true measure of binding affinity. Binding free energy calculations offer a more theoretically sound estimation of the binding free energy (ΔG), which is directly related to the binding constant (Kᵢ).[15][16]

Method: MM/PBSA and MM/GBSA

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its generalized Born (MM/GBSA) variant are popular "end-point" methods that calculate the free energy by analyzing snapshots from the MD trajectory.[17] The binding free energy is calculated as:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each term is composed of:

  • ΔE_MM: Molecular mechanics energy (van der Waals + electrostatic).

  • ΔG_solv: Solvation free energy (polar + nonpolar).

  • -TΔS: Conformational entropy (often ignored due to high computational cost and potential for error, but its omission is a key limitation).[18]

Protocol: MM/PBSA Calculation
  • Extract Snapshots: From the stable portion of the production MD trajectory, extract a set of coordinate snapshots (e.g., 100-200 frames).

  • Strip Solvent: For each snapshot, create three versions: the complex, the receptor alone, and the ligand alone.

  • Calculate Energy Components: Use a script (e.g., g_mmpbsa for GROMACS) to calculate each energy term (ΔE_MM, ΔG_solv) for all three versions across all snapshots.

  • Average and Analyze: Average the results to obtain the final estimated ΔG_bind and its standard error. Decomposing the energy into contributions from individual residues can highlight "hotspots" critical for binding.

Caption: Thermodynamic cycle used in alchemical free energy calculations.[19]

While MM/PBSA is described here for its balance of speed and accuracy, more rigorous (and computationally expensive) methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can provide even more accurate predictions of relative binding free energies between congeneric ligands.[19]

Conclusion: Synthesizing a Predictive Model

This guide outlines a systematic, multi-layered computational strategy to predict the binding behavior of this compound. By progressing from a reasoned hypothesis of target engagement to static docking, dynamic simulation, and quantitative energy calculations, we build a comprehensive and self-validating model. The true power of this in silico approach lies in its predictive capability. The results—the predicted binding pose, the key interacting residues, and the estimated binding affinity—form a concrete, testable hypothesis that can guide the synthesis of new analogs and prioritize compounds for experimental validation in in vitro binding assays. This synergy between computational prediction and experimental verification is the cornerstone of modern, efficient drug discovery.[20][21][22]

References

An In-depth Technical Guide to the Solubility of 2-(4-Methoxyphenoxy)propylamine in Various Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Methoxyphenoxy)propylamine is a primary amine featuring a substituted aromatic ether moiety. Its chemical structure, with both a hydrophilic amine group and a more lipophilic methoxyphenyl group, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent. Understanding the solubility of this compound is a critical first step in various research and development applications, particularly in the pharmaceutical industry, where it may serve as a key intermediate or a scaffold for more complex molecules. The solubility of an active pharmaceutical ingredient (API) or its precursors is a fundamental physicochemical property that influences bioavailability, formulation development, and purification strategies.[1]

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It offers a detailed experimental protocol for solubility assessment, a framework for interpreting the results, and a discussion of the underlying chemical principles that govern the solubility of this compound.

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The molecular structure of this compound (C10H15NO2, Molecular Weight: 181.23 g/mol ) contains several key features that will dictate its interaction with different solvents:

  • Primary Amine Group (-NH2): This group is capable of acting as both a hydrogen bond donor and acceptor, suggesting good solubility in protic and polar solvents. The amine group also imparts a basic character to the molecule, with a predicted pKa of approximately 8.27.[2] This indicates that the compound's solubility in aqueous solutions will be pH-dependent.

  • Ether Linkage (-O-): The ether group can act as a hydrogen bond acceptor, contributing to its solubility in protic solvents.

  • Aromatic Ring and Propyl Chain: The methoxyphenyl and propyl components of the molecule are nonpolar and will favor interactions with nonpolar or weakly polar solvents through van der Waals forces.

Therefore, a comprehensive solubility study should include a diverse range of solvents, spanning the full spectrum of polarity, to fully characterize the dissolution behavior of this compound.

Experimental Determination of Equilibrium Solubility

The "shake-flask" method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound.[3][4] This method involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.

Rationale for Solvent Selection

A representative set of solvents should be chosen to cover a range of polarities and chemical functionalities. This allows for a thorough understanding of the compound's solubility characteristics. The selected solvents for this hypothetical study are:

  • Aqueous Buffers (pH 1.2, 4.5, and 6.8): To assess pH-dependent solubility, which is crucial for predicting behavior in physiological environments.[3]

  • Water: A highly polar, protic solvent.

  • Methanol and Ethanol: Polar, protic solvents.

  • Acetone: A polar, aprotic solvent.

  • Acetonitrile: A polar, aprotic solvent.

  • Dichloromethane (DCM): A nonpolar solvent.

  • Toluene: A nonpolar, aromatic solvent.

  • n-Hexane: A nonpolar, aliphatic solvent.

Experimental Protocol

1. Materials and Equipment:

  • This compound (purity ≥97%)
  • Selected solvents (analytical grade or higher)
  • Calibrated analytical balance
  • Vials with screw caps
  • Orbital shaker with temperature control
  • Centrifuge
  • Syringes and syringe filters (e.g., 0.45 µm PTFE)
  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
  • Volumetric flasks and pipettes
  • pH meter

2. Preparation of Standard Solutions:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
  • Perform serial dilutions of the stock solution to create a series of calibration standards.

3. Shake-Flask Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that the solution reaches saturation.
  • Seal the vials tightly to prevent solvent evaporation.
  • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
  • Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours). The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
  • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
  • Centrifuge the vials to further separate the solid and liquid phases.
  • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
  • Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

4. Quantification by HPLC:

  • Analyze the calibration standards and the diluted sample solutions using a validated HPLC method.
  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.
  • Determine the concentration of this compound in the diluted sample solutions from the calibration curve.
  • Calculate the original concentration in the saturated solution by taking the dilution factor into account.

5. Solid Phase Analysis:

  • After the experiment, the remaining solid should be analyzed (e.g., by XRPD or DSC) to ensure that the compound has not undergone any polymorphic transformation or solvation during the experiment.[5]

Experimental Workflow

Caption: Workflow for determining the equilibrium solubility of this compound.

Hypothetical Solubility Data

The following table presents a hypothetical but scientifically plausible set of solubility data for this compound in the selected solvents at 25 °C.

SolventSolvent Polarity (Dielectric Constant)Solubility (mg/mL)Molar Solubility (mol/L)Qualitative Solubility
n-Hexane1.88< 0.1< 0.00055Very Slightly Soluble
Toluene2.385.20.0287Sparingly Soluble
Dichloromethane8.93150.80.832Freely Soluble
Acetone20.785.30.471Soluble
Acetonitrile37.562.10.343Soluble
Ethanol24.5210.51.162Very Soluble
Methanol32.7255.71.411Very Soluble
Water80.12.50.0138Slightly Soluble
Aqueous Buffer (pH 1.2)~80> 200> 1.104Very Soluble
Aqueous Buffer (pH 4.5)~80> 200> 1.104Very Soluble
Aqueous Buffer (pH 6.8)~8015.60.0861Soluble

Interpretation of Hypothetical Results

The hypothetical data illustrates several key principles of solubility:

  • Polarity: The compound exhibits low solubility in the nonpolar solvents n-hexane and toluene, and significantly higher solubility in polar solvents like methanol, ethanol, and dichloromethane. This indicates that dipole-dipole interactions and hydrogen bonding play a crucial role in the dissolution process.

  • Hydrogen Bonding: The highest solubility is observed in the polar protic solvents, methanol and ethanol. This is likely due to the ability of these solvents to effectively solvate both the amine and ether groups through hydrogen bonding.

  • pH-Dependence: The solubility in aqueous media is highly dependent on pH. In acidic buffers (pH 1.2 and 4.5), the primary amine group is protonated, forming a more soluble salt. As the pH increases towards and beyond the pKa of the amine (~8.27), the proportion of the less soluble free base form increases, leading to a decrease in solubility, as seen at pH 6.8 and in pure water.

  • Aprotic vs. Protic Solvents: While soluble in polar aprotic solvents like acetone and acetonitrile, the solubility is generally lower than in polar protic solvents of similar polarity. This further emphasizes the importance of the hydrogen bond donating ability of the solvent for solvating the amine group.

Conclusion

The solubility of this compound is a complex interplay of its structural features and the properties of the solvent. A thorough experimental investigation, such as the one outlined in this guide, is essential for a comprehensive understanding of its solubility profile. The predicted high solubility in polar protic solvents and acidic aqueous solutions, contrasted with its low solubility in nonpolar media, provides a valuable starting point for its application in chemical synthesis, formulation, and other research endeavors. The pH-dependent solubility is a particularly important consideration for any potential pharmaceutical applications.

References

Methodological & Application

Synthesis of 2-(4-Methoxyphenoxy)propylamine: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the laboratory synthesis of 2-(4-methoxyphenoxy)propylamine, a key intermediate in the development of various pharmaceutical agents. The protocol detailed herein is based on the well-established Williamson ether synthesis, a robust and versatile method for the formation of ethers. This document is intended for researchers, scientists, and professionals in drug development, offering a step-by-step methodology, an exploration of the underlying reaction mechanism, and critical safety considerations.

Introduction

This compound is a primary amine featuring a methoxyphenoxy moiety. Its structural motifs are of significant interest in medicinal chemistry, often serving as a foundational scaffold for the synthesis of biologically active molecules. The strategic placement of the ether linkage and the terminal amine group allows for diverse functionalization, making it a valuable building block in the design of novel therapeutics.

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide, in this case, the phenoxide of 4-methoxyphenol. The choice of this synthetic route is predicated on its high efficiency, broad applicability, and the ready availability of the starting materials.[1][2]

Reaction Scheme and Mechanism

The synthesis of this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The overall transformation is depicted below:

Scheme 1: Synthesis of this compound

The mechanism involves two key steps:

  • Deprotonation: 4-Methoxyphenol is a weak acid and is deprotonated by a strong base, typically sodium hydroxide or potassium hydroxide, to form the more nucleophilic sodium 4-methoxyphenoxide.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of 2-chloropropylamine hydrochloride, displacing the chloride leaving group. This concerted, one-step process results in the formation of the desired ether linkage.[2][3]

Experimental Protocol

This protocol outlines the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
4-Methoxyphenol124.1412.41 g0.10Purity ≥ 98%
Sodium Hydroxide40.004.40 g0.11Purity ≥ 97%
2-Chloropropylamine hydrochloride130.0213.00 g0.10Purity ≥ 98%
N,N-Dimethylformamide (DMF)73.09100 mL-Anhydrous
Diethyl ether74.12200 mL-Anhydrous
Saturated Sodium Bicarbonate Solution-100 mL--
Saturated Sodium Chloride Solution (Brine)-100 mL--
Anhydrous Magnesium Sulfate120.3710 g--
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 12.41 g (0.10 mol) of 4-methoxyphenol in 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: To the stirred solution, carefully add 4.40 g (0.11 mol) of powdered sodium hydroxide. The mixture will become warm. Stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Addition of Alkyl Halide: Add 13.00 g (0.10 mol) of 2-chloropropylamine hydrochloride to the reaction mixture in one portion.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water and transfer to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted 4-methoxyphenol, followed by a wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to afford the pure product.

Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve 4-Methoxyphenol in DMF base Add Sodium Hydroxide reagents->base Stir 30 min alkyl_halide Add 2-Chloropropylamine Hydrochloride base->alkyl_halide heating Heat at 80-90°C (12-18h) alkyl_halide->heating quench Quench with Water heating->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Distillation or Chromatography dry->purify product Pure 2-(4-Methoxyphenoxy) propylamine purify->product

Caption: Synthetic workflow for this compound.

Safety and Hazard Considerations

  • 4-Methoxyphenol: Harmful if swallowed. Causes skin irritation and serious eye irritation.[4]

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.[5]

  • N,N-Dimethylformamide (DMF): A reproductive toxin. May damage the unborn child. Harmful in contact with skin and if inhaled.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

Always consult the Safety Data Sheet (SDS) for each reagent before use and handle all chemicals with appropriate caution. [5][6]

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[7][8]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C-O-C ether stretch, N-H amine stretch).

Conclusion

The Williamson ether synthesis provides a reliable and efficient method for the laboratory-scale preparation of this compound. By following the detailed protocol and adhering to the necessary safety precautions, researchers can successfully synthesize this valuable intermediate for further applications in drug discovery and development. The key to a successful synthesis lies in the careful control of reaction conditions and a thorough purification of the final product.

References

Application Note: Quantitative Analysis of 2-(4-Methoxyphenoxy)propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of robust analytical methodologies for the precise quantification of 2-(4-Methoxyphenoxy)propylamine. Recognizing the structural similarities of this analyte to key pharmaceutical compounds and their metabolites, this document outlines detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and the gold-standard Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducible results.

Introduction and Physicochemical Properties

This compound is a primary amine whose chemical scaffold is pertinent in pharmaceutical development and chemical synthesis. Its accurate quantification is crucial for various applications, including impurity profiling, pharmacokinetic studies, and quality control. The analytical strategies presented herein are grounded in established methods for structurally analogous compounds, ensuring a high probability of successful implementation.

Physicochemical Properties of this compound:

PropertyValueSource
CAS Number 93750-30-2[1][2][3]
Molecular Formula C₁₀H₁₅NO₂[2][3][4]
Molecular Weight 181.23 g/mol [2][3][4]
Appearance Varies (often an oil or low-melting solid)N/A
Solubility Soluble in organic solvents like methanol and acetonitrileInferred

Core Analytical Strategies: A Comparative Overview

The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): A widely accessible and robust technique suitable for routine analysis and purity assessments where high sensitivity is not the primary requirement.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for volatile and semi-volatile compounds. For polar amines like this compound, derivatization is often necessary to improve chromatographic performance and sensitivity.[5][6]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The preferred method for trace-level quantification in complex matrices, such as biological fluids, due to its exceptional sensitivity and selectivity.[7][8][9][10][11]

Detailed Protocols and Methodologies

LC-MS/MS: The Gold Standard for Bioanalysis

This method is adapted from established protocols for the analysis of venlafaxine and its metabolites, which share structural features with the target analyte.[7][8][10] It is ideal for pharmacokinetic studies in plasma or other biological matrices.

Workflow for LC-MS/MS Analysis:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (e.g., Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate & Reconstitute supernatant->dry vial Transfer to UPLC Vial dry->vial injection Inject into UPLC System vial->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection on Tandem Mass Spectrometer ionization->detection quant Quantification using Calibration Curve detection->quant

Caption: LC-MS/MS workflow from sample preparation to final quantification.

Sample Preparation: Protein Precipitation [12]

  • To 50 µL of the plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog or a structurally similar compound).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to a UPLC vial for analysis.

UPLC Conditions:

ParameterRecommended SettingRationale
Column Reversed-phase C18 or Phenyl-Hexyl (e.g., 50 mm x 2.1 mm, 1.8 µm)Provides good retention and peak shape for aromatic amines. Phenyl-Hexyl phases can offer alternative selectivity through pi-pi interactions.[13]
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, then re-equilibrate.A gradient elution is necessary to ensure the timely elution of the analyte and any potential metabolites or impurities.
Column Temp. 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 5 µL

Mass Spectrometry Conditions (Tandem Quadrupole):

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe primary amine readily accepts a proton.
Scan Type Multiple Reaction Monitoring (MRM)For highest sensitivity and selectivity.[8][14]
Capillary Voltage 3.0 kVTo be optimized for the specific instrument.
Source Temp. 150°CTo be optimized.
Desolvation Temp. 400°CTo be optimized.

MRM Transitions (Predicted):

The following transitions are predicted based on the structure of this compound and common fragmentation patterns of similar molecules. These must be optimized empirically on the mass spectrometer.

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Collision Energy (eV)
This compound182.1Predicted: 123.1 (loss of propylamine)To be optimized
This compound182.1Predicted: 44.1 (propylamine fragment)To be optimized
Internal Standard(Varies)(Varies)To be optimized
HPLC-UV Method for Routine Analysis

This method is suitable for the analysis of bulk material or formulations where analyte concentrations are relatively high.

Workflow for HPLC-UV Analysis:

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Diluent (e.g., Mobile Phase) sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter vial Transfer to HPLC Vial filter->vial injection Inject into HPLC System vial->injection separation Isocratic/Gradient Separation injection->separation detection UV Detection separation->detection quant Quantification via External Standard Calibration detection->quant

Caption: General workflow for quantitative analysis by HPLC-UV.

HPLC Conditions:

ParameterRecommended SettingRationale
Column Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)A workhorse column for a wide range of small molecules.
Mobile Phase Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) in a 40:60 (v/v) ratioAn isocratic method simplifies the analysis. The buffer controls the ionization state of the amine, leading to better peak shape.[13]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 225 nm and 275 nmThe methoxyphenyl group provides UV absorbance. Monitoring multiple wavelengths can aid in peak purity assessment.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µL
GC-MS Method with Derivatization

Direct GC analysis of primary amines can be challenging due to their polarity, leading to poor peak shape and interaction with the column. Derivatization with an acylating agent, such as pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA), masks the polar amine group, improving volatility and chromatographic performance.[5][6][15]

Sample Preparation and Derivatization:

  • Prepare a solution of the analyte in a suitable solvent (e.g., ethyl acetate).

  • To 100 µL of the sample solution, add 50 µL of an acylating agent (e.g., PFPA) and 10 µL of a catalyst (e.g., pyridine).

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool to room temperature. The sample is now ready for GC-MS analysis.[15]

GC-MS Conditions:

ParameterRecommended SettingRationale
Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)A standard column for general GC-MS analysis.
Inlet Temp. 250°C
Injection Mode SplitlessFor trace analysis.
Oven Program Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.The temperature program should be optimized to ensure good separation from any impurities or derivatization by-products.
Carrier Gas Helium at 1.0 mL/min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eVStandard for generating reproducible mass spectra.
Scan Mode Full Scan (50-550 m/z) for qualitative, Selected Ion Monitoring (SIM) for quantitative analysisSIM mode provides enhanced sensitivity for target compound quantification.

Method Validation Principles

Any quantitative method developed must be validated to ensure its reliability. Key validation parameters, as guided by ICH and FDA principles, include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is typically desired.

  • Accuracy & Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of scatter between a series of measurements. Typically expressed as %Bias and %RSD, respectively.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.

Conclusion

This application note provides a detailed framework for the quantitative analysis of this compound using three common analytical techniques. For trace-level quantification in complex biological matrices, the LC-MS/MS method is highly recommended due to its superior sensitivity and selectivity. The HPLC-UV method offers a robust and accessible alternative for less demanding applications, while GC-MS with derivatization provides another powerful analytical option. The choice of method should be guided by the specific analytical challenge, and all methods must be properly validated to ensure data integrity.

References

Application Notes & Protocols: Leveraging 2-(4-Methoxyphenoxy)propylamine as a Versatile Precursor in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," appear recurrently across a range of biologically active compounds. The aryloxypropanolamine scaffold is a quintessential example of such a structure, forming the core of numerous blockbuster drugs, most notably the β-adrenergic receptor antagonists (beta-blockers). 2-(4-Methoxyphenoxy)propylamine emerges as a highly valuable and strategic precursor for drug discovery campaigns. Its structure contains the critical phenoxy and propylamine moieties, offering a robust starting point for the synthesis of diverse compound libraries aimed at cardiovascular and other therapeutic targets.[1]

This guide provides an in-depth exploration of this compound, presenting its physicochemical properties, safety protocols, and detailed methodologies for its application in synthesizing novel drug candidates. The protocols are designed to be self-validating, incorporating analytical checkpoints to ensure the integrity of the experimental workflow from precursor to purified compound.

Precursor Profile: Physicochemical Properties and Safety

A thorough understanding of a precursor's properties and handling requirements is fundamental to its effective and safe use in any research setting.

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 93750-30-2[2][3]
Molecular Formula C₁₀H₁₅NO₂[4][5]
Molecular Weight 181.23 g/mol [3][4]
Synonyms 2-(4-methoxyphenoxy)propan-1-amine[2][6]
Appearance Varies (often a liquid or low-melting solid)N/A
Purity Typically >97% (commercial grade)[2]
Storage Room temperature, in a well-ventilated place[2][7]
Critical Safety & Handling Protocols

This compound and related phenoxyamines are classified as irritants and potentially corrosive.[7][8][9] Adherence to strict safety protocols is mandatory.

Hazard CategoryHandling & Precautionary MeasuresFirst-Aid Response
Skin Corrosion/Irritation Engineering Controls: Use only in a certified chemical fume hood.[10] Ensure eyewash stations and safety showers are accessible.[8] PPE: Wear nitrile or neoprene gloves, a flame-retardant lab coat, and chemical safety goggles or a face shield.[8][10]IF ON SKIN: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]
Serious Eye Damage PPE: Wear appropriate chemical safety goggles as described by OSHA (29 CFR 1910.133) or European Standard EN166.[9]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[10]
Inhalation Hazard Handling: Do not breathe mist, vapors, or spray.[10] Handle as a corrosive substance.IF INHALED: Remove victim to fresh air and keep at rest in a comfortable breathing position. If not breathing, provide artificial respiration. Seek immediate medical attention.[9]
Ingestion Hazard Handling: Do not ingest. Wash hands thoroughly after handling.[11]IF SWALLOWED: Rinse mouth with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10]
Storage Store locked up in a designated corrosives area.[10] Keep containers tightly closed in a dry, cool, and well-ventilated place.[11]N/A

Core Application: Synthesis of β-Adrenergic Receptor Antagonist Libraries

The primary application of this compound is in the synthesis of aryloxypropanolamine-based compounds, a class renowned for its β-adrenergic blocking activity.[12]

Scientific Rationale & Strategy

The aryloxypropanolamine pharmacophore is structurally analogous to catecholamine neurotransmitters like adrenaline, enabling it to compete for binding at β-adrenergic receptors. This competitive antagonism leads to a reduction in heart rate, blood pressure, and myocardial contractility, forming the therapeutic basis for treating hypertension and angina.[1]

By using this compound as a core scaffold, medicinal chemists can rapidly generate libraries of novel analogues. The secondary amine provides a reactive handle for introducing a wide variety of substituents (R² group), which is crucial for modulating receptor selectivity (β₁ vs. β₂), potency, and pharmacokinetic properties such as lipophilicity and metabolic stability.

G cluster_0 Synthetic Strategy Precursor This compound (Core Scaffold) Reaction Nucleophilic Substitution Precursor->Reaction Reagent Diverse Electrophiles (e.g., Epoxides, Alkyl Halides) (R² Introduction) Reagent->Reaction Library Aryloxypropanolamine Library (Drug Candidates) Reaction->Library Introduces Diversity Screening Biological Screening (e.g., Receptor Binding Assays) Library->Screening Test for Activity

Caption: General workflow for library synthesis.

Protocol 1: Synthesis of a Model Metoprolol Analogue

This protocol details the synthesis of a representative β-blocker analogue via nucleophilic addition of the precursor to a reactive epoxide. This two-step sequence is a classic and robust method for creating the β-hydroxyamine feature characteristic of this drug class.[13][14]

Objective: To synthesize N-isopropyl-3-(4-methoxyphenoxy)-1-amino-2-propanol, a structural analogue of Metoprolol.

Materials:

  • This compound

  • (R)-Glycidyl nosylate or (R)-Epichlorohydrin

  • Isopropylamine

  • Ethanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, condenser, heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Epoxide Ring Opening (Step A):

    • Rationale: The primary amine of the precursor acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide. Ethanol is a suitable polar protic solvent that facilitates the reaction without competing as a nucleophile.

    • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol (20 mL).

    • Add (R)-Epichlorohydrin (1.1 eq) dropwise to the solution at room temperature with vigorous stirring.

    • Attach a condenser and heat the reaction mixture to a gentle reflux (approx. 80°C) for 4-6 hours.

    • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) (Mobile phase: 10% Methanol in DCM) until the starting amine spot has been consumed.

  • Formation of the Secondary Amine (Step B):

    • Rationale: The intermediate chlorohydrin is then reacted with a second amine (isopropylamine) to displace the chloride and form the final product. Running this reaction in a sealed vessel is crucial due to the volatility of isopropylamine.

    • Cool the reaction mixture from Step A to room temperature.

    • Add an excess of Isopropylamine (3.0 eq).

    • Transfer the mixture to a sealed pressure vessel and heat at 80-90°C overnight (12-16 hours).

  • Aqueous Workup:

    • Rationale: The workup is designed to remove excess reagents and inorganic byproducts. The basic wash with NaHCO₃ ensures the product amine is in its free base form, making it soluble in the organic solvent.

    • After cooling, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol and excess isopropylamine.

    • Redissolve the residue in DCM (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the separated organic layer over anhydrous MgSO₄.

  • Isolation and Purification:

    • Filter off the MgSO₄ and concentrate the filtrate in vacuo to yield the crude product.

    • Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure product.

Protocol 2: Product Verification and Quality Control

A protocol's trustworthiness relies on a robust system of validation. The following steps ensure the identity and purity of the synthesized compound.

G cluster_1 Purification & Verification Workflow cluster_2 QC Analysis Crude Crude Product (from Workup) Purify Flash Column Chromatography Crude->Purify Fractions Collect Fractions Purify->Fractions TLC TLC Analysis of Fractions Fractions->TLC Combine Combine Pure Fractions TLC->Combine Pool based on spots Final Final Compound Combine->Final HPLC Purity Check (HPLC) Final->HPLC NMR Structure Elucidation (¹H, ¹³C NMR) Final->NMR MS Mass Confirmation (LC-MS / HRMS) Final->MS

Caption: Workflow for purification and analytical validation.

Purity Assessment by HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a final compound, separating the target molecule from any residual impurities.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detector UV at 220 nm and 274 nm
Expected Result A single major peak (>95% area) corresponding to the product.
Structural Confirmation by NMR and MS

Rationale: Nuclear Magnetic Resonance (NMR) provides definitive structural information by probing the chemical environment of each proton and carbon atom. Mass Spectrometry (MS) confirms the molecular weight of the compound.

  • ¹H NMR: The resulting spectrum should show characteristic peaks for the aromatic protons of the methoxyphenoxy group, the methoxy singlet, and the aliphatic protons of the propanolamine backbone and the N-isopropyl group. Integration of these peaks should correspond to the number of protons in the structure.

  • Mass Spectrometry (LC-MS): The analysis should reveal a prominent ion corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the synthesized compound.

Expanding Horizons: Beyond β-Blockers

While its role in synthesizing β-blocker candidates is paramount, the utility of this compound is not confined to this class. The inherent structure is amenable to modification for exploring other therapeutic targets:

  • α-Adrenergic Antagonists: Literature suggests that modifications to the phenoxyalkylamine scaffold can yield compounds with α-blocking activity, relevant for conditions like hypertension and benign prostatic hyperplasia.[15]

  • Agonists for Respiratory Diseases: Related chiral methoxyphenyl-propylamine structures are key intermediates in the synthesis of long-acting β₂-agonists like (R,R)-Formoterol, used in asthma treatment.[16] This highlights the potential for using this precursor to explore treatments for respiratory conditions.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonists: Research has pointed to phenoxy-propylamine derivatives in the design of PPARα agonists, which are investigated for treating dyslipidemia.[17]

Conclusion

This compound stands as a powerful and versatile precursor in modern drug discovery. Its privileged aryloxypropanolamine core provides a validated starting point for the rapid and efficient synthesis of compound libraries targeting β-adrenergic receptors. The detailed protocols for synthesis, purification, and analytical verification provided herein offer a robust framework for researchers to confidently leverage this building block. Furthermore, its potential for derivatization opens avenues for exploring a wider range of biological targets, making it an indispensable tool in the medicinal chemist's arsenal.

References

High-throughput screening assays involving 2-(4-Methoxyphenoxy)propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Screening for Modulators of Gq-Coupled Serotonin Receptors Using a Calcium Flux Assay with 2-(5-Methoxy-1H-indol-3-yl)ethanamine (Mexamine) as a Reference Agonist

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting Serotonergic Pathways with High-Throughput Screening

Serotonergic G-protein coupled receptors (GPCRs) are a major class of drug targets, implicated in a vast array of physiological processes and pathological conditions, including neuropsychiatric disorders, migraine, and cardiovascular diseases[1]. The development of novel therapeutics requires robust methods for identifying and characterizing new chemical entities that modulate these receptors. 2-(5-Methoxy-1H-indol-3-yl)ethanamine, commonly known as Mexamine or 5-Methoxytryptamine, is a tryptamine derivative closely related to serotonin that acts as a potent agonist at multiple serotonin receptors[2]. Its activity, particularly at Gq-coupled subtypes like 5-HT2A, makes it an excellent reference compound for high-throughput screening (HTS) campaigns.

This application note provides a comprehensive, field-tested guide to developing and validating a homogeneous, fluorescence-based calcium flux assay in a 384-well format. Such assays are a cornerstone of GPCR drug discovery, offering a direct functional readout of Gq-pathway activation with the speed, scalability, and statistical robustness required for screening large compound libraries[3][4]. We will detail the principles of the assay, provide a step-by-step protocol, and discuss the critical data analysis and quality control metrics necessary for a successful screening campaign.

Assay Principle: From Receptor Activation to Fluorescent Signal

The assay quantifies the activation of a Gq-coupled GPCR by measuring the resulting transient increase in intracellular calcium ([Ca²⁺]i).

  • GPCR Activation: An agonist, such as the reference compound Mexamine, binds to a Gq-coupled serotonin receptor expressed on the surface of a host cell line (e.g., HEK293 or CHO).

  • Gq Signaling Cascade: This binding event activates the heterotrimeric G-protein Gq. The activated Gαq subunit stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm[3].

  • Fluorescent Detection: The increase in [Ca²⁺]i is detected by a calcium-sensitive fluorescent indicator (e.g., Fluo-8) that has been pre-loaded into the cells. The dye exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺, which is measured in real-time by a fluorescence imaging plate reader (FLIPR) or a similar instrument[5].

This entire cascade occurs within seconds, providing a rapid and dynamic signal that is ideal for HTS.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum (ER) Agonist Agonist (e.g., Mexamine) GPCR Gq-Coupled Receptor (5-HT₂) Agonist->GPCR binds Gq Gq Protein GPCR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 IP3R IP₃ Receptor IP3->IP3R binds Ca_ER Ca²⁺ Ca_Cyto ↑ [Ca²⁺]i Ca_ER->Ca_Cyto Fluo8 Fluo-8 Dye + Ca²⁺ Ca_Cyto->Fluo8 binds Signal Fluorescent Signal Fluo8->Signal emits IP3R->Ca_ER opens Ca_Store Ca²⁺ Store Ca_Store->Ca_ER

Caption: Gq-coupled GPCR signaling cascade leading to intracellular calcium release.

Materials and Reagents

ItemRecommended Supplier & Cat. No.Notes
Cell Line ATCC, MilliporeSigma, or equivalentHEK293 or CHO-K1 cells stably expressing the human Gq-coupled serotonin receptor of interest.
Cell Culture Medium Gibco (Thermo Fisher)DMEM or F-12K, supplemented with 10% FBS, 1% Pen-Strep, and appropriate selection antibiotic (e.g., G418).
Assay Plates Greiner Bio-One (655090) or Corning (3764)384-well, black-wall, clear-bottom, cell-culture treated microplates.
Compound Plates Greiner Bio-One (781280)384-well polypropylene V-bottom plates for compound dilution.
Calcium Assay Kit Abcam (ab112129), AAT Bioquest (36315), BD (354652)"No-wash" kits containing a calcium-sensitive dye (e.g., Fluo-8 AM) and a probenecid solution are highly recommended for HTS.[5][6][7]
Reference Agonist Sigma-Aldrich (M0254)2-(5-Methoxy-1H-indol-3-yl)ethanamine (Mexamine hydrochloride). Prepare a 10 mM stock in DMSO.
Assay Buffer In-house or supplied with kitHanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
DMSO Sigma-Aldrich (D2650)Anhydrous, cell culture grade.
Equipment FLIPR Penta (Molecular Devices), FDSS (Hamamatsu), or equivalentA fluorescence plate reader with automated liquid handling capabilities for simultaneous compound addition and kinetic reading.

Experimental Workflow

The overall workflow is designed for automation and efficiency, minimizing plate handling and wash steps.

HTS_Workflow cluster_day1 Day 1: Cell Plating cluster_day2 Day 2: Assay Execution cluster_analysis Data Analysis A1 1. Harvest & Count Cells A2 2. Seed Cells into 384-well Assay Plates A1->A2 A3 3. Incubate Overnight (37°C, 5% CO₂) A2->A3 B3 6. Add Dye to Cell Plates B1 4. Prepare Compound Plates (Serial Dilutions) B5 8. Read Plates in FLIPR (Simultaneous Compound Add & Read) B1->B5 B2 5. Prepare Dye-Loading Solution B2->B3 B4 7. Incubate for Dye Loading (1 hour, 37°C) B3->B4 B4->B5 C1 9. Calculate Max-Min RFU C2 10. Normalize Data C1->C2 C4 12. Calculate Z'-Factor C1->C4 C3 11. Generate Dose-Response Curves & Calculate EC₅₀/IC₅₀ C2->C3

Caption: High-level workflow for the HTS calcium flux assay.

Detailed Step-by-Step Protocol

Part 1: Cell Preparation (Day 1)
  • Cell Culture: Maintain the recombinant cell line in logarithmic growth phase. Ensure cells are healthy and not overgrown, as this can negatively impact receptor expression and cell signaling.

  • Harvesting: Aspirate the culture medium and wash cells with PBS. Detach cells using a gentle enzyme like TrypLE Express. Over-trypsinization can damage receptors, so monitor detachment closely.

  • Cell Seeding: Resuspend the detached cells in fresh, pre-warmed culture medium. Perform a cell count and adjust the density to 100,000 - 250,000 cells/mL (this must be optimized). Dispense 25 µL/well into 384-well black-wall, clear-bottom plates, resulting in 2,500 - 6,250 cells/well[6].

  • Incubation: Incubate the plates for 18-24 hours at 37°C with 5% CO₂ to allow for cell attachment and formation of a uniform monolayer.

Part 2: Assay Execution (Day 2)
  • Compound Plate Preparation:

    • Reference Agonist: Prepare a 10-point, 3-fold serial dilution of Mexamine in DMSO. Start from a 10 mM stock to create a top concentration for the dilution series.

    • Test Compounds: For a primary screen, compounds are typically tested at a single concentration (e.g., 10 µM). For hit confirmation, perform serial dilutions as with the reference agonist.

    • Plate Stamping: Transfer a small volume (e.g., 100 nL) of the DMSO compound solutions from the source plate to the intermediate compound plate using an acoustic dispenser or pin tool. Add assay buffer to achieve the desired intermediate concentration (e.g., 4x the final concentration).

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's protocol[7][8]. This typically involves reconstituting the lyophilized dye (e.g., Fluo-8 AM) in DMSO and then diluting it into assay buffer containing probenecid. Probenecid is an anion-exchange transporter inhibitor that reduces the leakage of the de-esterified dye from the cytoplasm, thereby improving the signal window.

    • Remove the cell culture plates from the incubator. Add 25 µL of the dye-loading solution to each well (for a final volume of 50 µL).

    • Incubate the plates for 1 hour at 37°C, protected from light. An optional subsequent incubation of 30 minutes at room temperature can improve signal by allowing for complete de-esterification of the dye[7].

  • Fluorescence Reading (FLIPR):

    • Set up the FLIPR instrument parameters. A typical protocol involves a 10-20 second baseline reading, followed by the automated addition of 12.5 µL of compound from the compound plate, and then continuous reading for 90-180 seconds to capture the entire calcium transient.

    • Place the dye-loaded cell plate and the compound plate into the instrument.

    • Initiate the run. The instrument will add the compounds and immediately begin recording the fluorescence intensity from each well over time.

Data Analysis and Interpretation

  • Raw Data Processing: The primary output is relative fluorescence units (RFU) over time for each well. For each well, calculate the response by subtracting the minimum RFU (baseline) from the maximum RFU after compound addition.

  • Normalization: To compare data across plates and runs, normalize the responses.

    • Positive Control (Max Signal): A high concentration of the reference agonist, Mexamine (e.g., 10 µM).

    • Negative Control (Min Signal): Assay buffer with DMSO only (vehicle).

    • Normalization Formula: % Activation = [(Response_Sample - Mean_Response_Negative) / (Mean_Response_Positive - Mean_Response_Negative)] * 100

  • Dose-Response Curves: For compounds tested in serial dilution, plot the normalized response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Compound Concentration (nM) Raw RFU (Max-Min) % Activation
Vehicle01,5000.0%
Mexamine0.13,20011.3%
Mexamine18,50046.7%
Mexamine1014,00083.3%
Mexamine10016,20098.0%
Mexamine100016,500100.0%
EC₅₀~1.5 nM

Table 1: Example dose-response data for Mexamine. The EC₅₀ is interpolated from the curve fit.

Assay Validation: Ensuring Trustworthiness

A robust HTS assay must be validated to ensure the data is reliable. The Z'-factor is the most common statistical parameter for this purpose, as it quantifies the separation between the positive and negative controls relative to their variability[9][10].

  • Formula: Z' = 1 - [(3 * SD_Positive + 3 * SD_Negative) / |Mean_Positive - Mean_Negative|]

    • Where SD is the standard deviation.

  • Interpretation: [11][12][13]

    • Z' > 0.5: An excellent assay, suitable for HTS.

    • 0 < Z' ≤ 0.5: A marginal assay; may require optimization.

    • Z' < 0: The assay is not suitable for screening.

To calculate Z', dedicate at least 16 wells on each plate to positive controls and 16 wells to negative controls.

References

Cell-based assays to evaluate 2-(4-Methoxyphenoxy)propylamine cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

A Multi-Parametric, Cell-Based Approach for Evaluating the Cytotoxicity of 2-(4-Methoxyphenoxy)propylamine

Introduction: The Need for a Comprehensive Cytotoxicity Profile

This compound is a novel amine compound with limited publicly available biological data.[1][2][3] Structurally, it is an analogue of Mexiletine, a Class 1B antiarrhythmic drug used to treat ventricular arrhythmias.[4][5][6] Mexiletine functions by blocking sodium channels in cardiac myocytes and nerve cells.[4][5][7][8] However, its clinical use is often limited by a significant side effect profile, including potential cardiovascular, central nervous system, and gastrointestinal toxicity.[4][6][7] Of particular note are rare but reported instances of severe liver injury, sometimes associated with a hypersensitivity reaction known as DRESS syndrome.[9][10][11]

Given the structural similarity to a compound with a known and complex toxicity profile, a thorough and multi-faceted evaluation of this compound's cytotoxicity is imperative during early-stage drug development. Relying on a single assay can be misleading, as different compounds can induce cell death through distinct biochemical pathways.

This application note provides a robust, field-proven framework for assessing the cytotoxic potential of this compound. We present a suite of validated, cell-based assays designed to dissect its effects on:

  • Cellular Metabolism & Viability: Quantifying the overall health and proliferative capacity of the cell population.

  • Plasma Membrane Integrity: Detecting necrotic cell death through the release of intracellular components.

  • Apoptosis Induction: Identifying key markers of programmed cell death.

For the protocols described herein, the human hepatocellular carcinoma cell line HepG2 is recommended. This cell line is a well-established and widely accepted model for in vitro hepatotoxicity studies due to its metabolic capabilities.[12]

The Tripartite Assay Strategy: A Holistic View of Cell Health

A comprehensive understanding of a compound's cytotoxic effect requires interrogating multiple cellular endpoints. A compound might be cytostatic (inhibit proliferation) rather than cytotoxic (actively kill cells), or it might induce a specific death pathway like apoptosis over necrosis. Our proposed strategy integrates three distinct assays to build a complete cytotoxicity profile.

G cluster_0 Cytotoxicity Assessment Workflow cluster_1 Primary Assays cluster_2 Endpoints Measured cluster_3 Data Synthesis & Interpretation Compound This compound Treatment on HepG2 Cells MTT MTT Assay (Metabolic Activity) Compound->MTT LDH LDH Assay (Membrane Integrity) Compound->LDH Apoptosis Apoptosis Assays (Programmed Cell Death) Compound->Apoptosis Viability Cell Viability (IC50) MTT->Viability Necrosis % Cytotoxicity (Necrosis) LDH->Necrosis Apoptosis_Markers Apoptotic Cell Population Caspase-3/7 Activity Apoptosis->Apoptosis_Markers Interpretation Determine Mode of Action: - Cytotoxic vs. Cytostatic - Apoptotic vs. Necrotic Viability->Interpretation Necrosis->Interpretation Apoptosis_Markers->Interpretation

Caption: A multi-parametric workflow for cytotoxicity assessment.

Assay Protocol 1: MTT for Metabolic Activity & Cell Viability

Principle

The MTT assay is a foundational colorimetric method for assessing cell viability. It measures the metabolic activity of a cell population, which is typically proportional to the number of viable cells. In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[13][14] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in signal indicates a reduction in metabolic activity, which can be due to cell death or inhibition of proliferation.[13]

Experimental Workflow: MTT Assay

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Protocol

This protocol is adapted from standard methodologies.[13][15][16]

Reagents & Materials:

  • HepG2 cells

  • Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • 96-well flat-bottom tissue culture plates

  • This compound (test compound)

  • Vehicle control (e.g., DMSO or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[14]

  • Solubilization Solution: 10% SDS in 0.01 M HCl.

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ HepG2 cells per well in 100 µL of complete culture medium into a 96-well plate. Include wells for no-cell controls (medium only) to serve as a background blank.

  • Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a 100% viability control.

  • Exposure: Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Add 100 µL of Solubilization Solution to each well.[16] Pipette up and down to mix thoroughly and ensure all crystals are dissolved.

  • Final Incubation: Allow the plate to stand overnight at 37°C in the incubator. Alternatively, for faster results, wrap the plate in foil and place it on an orbital shaker for 15-30 minutes.[14]

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (570 nm is optimal) using a microplate reader. Use a reference wavelength of >650 nm if available.[13][15]

Data Analysis and Interpretation
  • Correct for Background: Subtract the average absorbance of the no-cell blank wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Dose-Response Curve: Plot % Viability against the log of the compound concentration. Use non-linear regression to fit the curve and calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the metabolic activity).

Concentration (µM)Mean Corrected Absorbance% Viability
0 (Vehicle)1.250100%
11.18895%
100.95076%
500.61349%
1000.30024%
2500.12510%
Table 1: Example data from an MTT assay used to calculate % viability.

Assay Protocol 2: LDH Release for Membrane Integrity

Principle

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cell types.[17] When the plasma membrane is damaged—a key feature of necrosis—LDH is rapidly released into the surrounding cell culture medium.[18][19] The LDH assay quantifies the amount of this released enzyme through a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH. This NADH is then used by a second enzyme (diaphorase) to reduce a probe (a tetrazolium salt) into a colored formazan product, which can be measured colorimetrically.[19] The amount of color produced is directly proportional to the amount of LDH released and, therefore, to the number of dead cells.[17]

Experimental Workflow: LDH Assay

Caption: Step-by-step workflow for the LDH cytotoxicity assay.

Detailed Protocol

This protocol is based on commercially available LDH assay kits.[20]

Reagents & Materials:

  • Cell plate prepared as in steps 1-4 of the MTT protocol.

  • LDH Assay Kit (containing Substrate Mix, Assay Buffer, Lysis Buffer, and Stop Solution).

  • A new, clean 96-well flat-bottom plate (assay plate).

Procedure:

  • Prepare Controls: On the cell plate, set up the following controls in triplicate:

    • Spontaneous LDH Release: Wells with vehicle-treated cells.

    • Maximum LDH Release: Wells with untreated cells. 30-45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to these wells to lyse all cells.

    • Background Control: Wells with medium but no cells.

  • Sample Collection: At the end of the compound exposure period, centrifuge the cell plate at ~250 x g for 5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well of the cell plate to the corresponding well of the new assay plate. Be cautious not to disturb the cell layer.[21]

  • Prepare Reaction Mixture: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions (typically by mixing the substrate and assay buffer).

  • Initiate Reaction: Add 50 µL of the prepared Reaction Mixture to each well of the assay plate. Gently tap the plate to mix.

  • Incubation: Incubate the assay plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Immediately measure the absorbance at 490 nm. A reference wavelength of 680 nm should be used to correct for background.

Data Analysis and Interpretation
  • Correct for Background: Subtract the average absorbance of the background control (medium only) from all other readings.

  • Calculate Percent Cytotoxicity:

    • % Cytotoxicity = ([Experimental Release] - [Spontaneous Release]) / ([Maximum Release] - [Spontaneous Release]) * 100

    • Where "Release" refers to the background-corrected absorbance values for each condition.

ConditionMean Corrected AbsorbanceCalculation
Spontaneous Release0.150-
Maximum Release1.850-
50 µM Compound0.950((0.950 - 0.150) / (1.850 - 0.150)) * 100 = 47.1%
100 µM Compound1.570((1.570 - 0.150) / (1.850 - 0.150)) * 100 = 83.5%
Table 2: Example data and calculation for % cytotoxicity from an LDH assay.

Assay Protocol 3: Apoptosis Detection

To confirm if cell death is occurring via apoptosis, a two-pronged approach is recommended: detecting an early marker (phosphatidylserine externalization) and a key enzymatic event (caspase activation).

Part A: Annexin V & Propidium Iodide (PI) Staining

In the early stages of apoptosis, the cell membrane's phospholipid asymmetry is lost, and phosphatidylserine (PS), normally on the inner leaflet, is exposed on the cell's outer surface.[22] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify these early apoptotic cells.[23][24] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late-stage apoptosis or necrosis where membrane integrity is compromised. Using both stains simultaneously allows for the differentiation of four cell populations via flow cytometry:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (rarely observed, often considered debris).

References

Application Notes & Protocols: A Phased Approach to In Vivo Experimental Design for Novel Chemical Entities - A Case Study with 2-(4-Methoxyphenoxy)propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a novel chemical entity (NCE) from discovery to potential therapeutic application is underpinned by a rigorous and systematic in vivo evaluation. This guide provides a comprehensive framework for designing and executing foundational in vivo studies in mice, using the compound 2-(4-Methoxyphenoxy)propylamine as a representative NCE with limited publicly available biological data. This document is structured to guide researchers, scientists, and drug development professionals through a phased approach, encompassing initial toxicity assessments, pharmacokinetic profiling, and hypothesis-driven pharmacodynamic studies. By emphasizing scientific causality, ethical considerations, and data-driven decision-making, these protocols aim to build a robust preclinical data package for any novel compound.

Introduction: Charting the In Vivo Path for a Novel Compound

This compound is a small molecule for which detailed biological and mechanistic data are not widely available. This scenario is common in early-stage drug discovery. The imperative, therefore, is to initiate a logical, stepwise in vivo characterization to understand its safety, disposition in the body, and potential biological effects.

This guide eschews a rigid template, instead presenting a dynamic workflow. The experimental choices outlined are grounded in established preclinical testing paradigms, designed to generate foundational knowledge and enable informed decisions for further development. The core principle is to build a self-validating system of inquiry, where the results of each phase inform the design of the next. All procedures involving animals must be approved by an institutional animal care and use committee (IACUC) or equivalent oversight body, adhering to guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) and the principles of the 3Rs (Replacement, Reduction, and Refinement).[1][2]

Integrated In Vivo Experimental Workflow

The preclinical in vivo evaluation of an NCE like this compound should follow a phased approach. This ensures that animal use is optimized and that each experiment builds upon the last, de-risking subsequent, more complex studies.

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: ADME Profiling cluster_2 Phase 3: Biological Activity cluster_3 Decision & Optimization DoseRange Acute Toxicity & Dose-Range Finding PK Pharmacokinetics (PK) (IV & PO) DoseRange->PK Select doses for PK Decision Go/No-Go Decision Lead Optimization DoseRange->Decision Safety Margin PD Pharmacodynamics (PD) & Efficacy Models PK->PD Inform dose & regimen for PD PK->Decision Exposure Data PD->Decision Efficacy Data

Figure 1: Phased workflow for in vivo characterization of a novel chemical entity.

Phase 1: Foundational Safety & Dose-Range Finding

Scientific Rationale: Before investigating the pharmacokinetics or efficacy of this compound, it is crucial to establish a preliminary safety profile and identify a range of tolerated doses. This is achieved through an acute dose-range finding (DRF) study. The goal is not to calculate a precise LD50, but rather to identify the maximum tolerated dose (MTD) and observe any overt signs of toxicity. This information is critical for selecting appropriate, non-toxic doses for subsequent, more complex studies.[3][4][5][6][7][8][9]

Protocol 3.1: Acute Oral Toxicity & Dose-Range Finding in Mice (OECD 423/420 Inspired)
  • Animal Selection:

    • Species/Strain: CD-1 or Swiss Webster mice are often used for toxicology due to their genetic heterogeneity and robustness.[10] Use one sex, typically females as they can be slightly more sensitive, to reduce animal numbers.[4]

    • Age/Weight: Young adult mice (8-12 weeks old), with a weight variation of no more than ±20% of the mean weight.

    • Acclimation: Acclimate animals to the facility for at least 5 days prior to dosing.[11]

  • Formulation & Vehicle Selection:

    • The choice of vehicle is critical and depends on the solubility of this compound. Start with simple, aqueous vehicles (e.g., sterile water, 0.9% saline).

    • If the compound has low aqueous solubility, consider vehicles like 0.5% (w/v) carboxymethylcellulose (CMC) in water, or a solution containing a small percentage of a solubilizing agent like DMSO or PEG-400.[12][13][14][15]

    • Causality: An inappropriate vehicle can cause adverse effects, confounding the interpretation of the compound's toxicity.[12][16] A vehicle-only control group is mandatory to ensure the vehicle itself is inert at the volume administered.

  • Study Design & Dosing:

    • Employ a stepwise dosing procedure using a small number of animals per group (n=3).

    • Based on OECD guidelines, suggested starting doses are 300 mg/kg, with subsequent steps up to 2000 mg/kg or down to 50 mg/kg and 5 mg/kg depending on the outcome.[4][8] A "limit test" at a high dose (e.g., 2000 mg/kg) can be performed first if low toxicity is expected.[6][17]

    • Administer a single dose via oral gavage (PO). The volume should typically not exceed 10 mL/kg.

  • Observations & Endpoints:

    • Monitor animals intensely for the first 4 hours post-dose, and then at least twice daily for 14 days.

    • Record clinical signs of toxicity (e.g., changes in fur, eyes, posture, respiration, and behavior such as tremors or convulsions).

    • Measure body weight just before dosing and on days 1, 3, 7, and 14. Significant weight loss (>15-20%) is a key indicator of toxicity.

    • Record all instances of morbidity and mortality.

Parameter Observation Schedule Purpose
Clinical Signs0.5, 1, 2, 4 hours post-dose, then twice dailyTo identify onset, duration, and nature of acute toxic effects.
Body WeightDay 0 (pre-dose), 1, 3, 7, 14To assess general health and systemic toxicity.
MortalityTwice dailyTo establish dose-lethality relationship.

Table 1: Monitoring schedule for acute toxicity study.

Phase 2: Pharmacokinetic (PK) Profiling

Scientific Rationale: A pharmacokinetic (PK) study characterizes the absorption, distribution, metabolism, and excretion (ADME) of a drug. Understanding the PK profile of this compound is essential to establish a relationship between the administered dose, the resulting concentration in the blood over time (exposure), and the pharmacological effect. This phase determines key parameters like bioavailability (F%), half-life (t½), and maximum concentration (Cmax), which are critical for designing rational dosing regimens for pharmacodynamic studies.[18]

G cluster_0 Dosing Phase cluster_1 Sampling Phase cluster_2 Analysis Phase Dose_IV Group 1: Intravenous (IV) Bolus Sample_IV Blood Sampling (IV Group) (e.g., 5, 15, 30, 60, 120, 240 min) Dose_IV->Sample_IV Dose_PO Group 2: Oral Gavage (PO) Sample_PO Blood Sampling (PO Group) (e.g., 15, 30, 60, 120, 240, 360 min) Dose_PO->Sample_PO Bioanalysis LC-MS/MS Bioanalysis of Plasma Samples Sample_IV->Bioanalysis Sample_PO->Bioanalysis PK_Calc Calculate PK Parameters (Cmax, Tmax, AUC, t½, F%) Bioanalysis->PK_Calc

Figure 2: Workflow for a typical mouse pharmacokinetic study.

Protocol 4.1: Single-Dose Pharmacokinetics of this compound in Mice
  • Animal Selection & Housing:

    • Species/Strain: C57BL/6 or BALB/c mice are common inbred strains used for PK studies.[18] The choice may be influenced by the intended therapeutic area.

    • Group Size: n=3-4 mice per time point for a terminal bleed design, or n=4-5 mice per group for a serial bleeding design. Serial bleeding is preferred as it reduces animal numbers and inter-animal variability.[19]

  • Dose Selection & Administration:

    • Select one or two dose levels from the well-tolerated range identified in Phase 1 (e.g., MTD/4).

    • Group 1 (IV): Administer the compound intravenously via the tail vein. This route ensures 100% bioavailability and serves as the reference for calculating the oral bioavailability. The dose volume is typically 5 mL/kg.

    • Group 2 (PO): Administer the compound via oral gavage. The dose volume is typically 10 mL/kg.

    • A vehicle control group should also be included.[18]

  • Blood Sampling:

    • Collect blood samples into tubes containing an anticoagulant (e.g., K2-EDTA).

    • The sampling schedule must be designed to capture the absorption, distribution, and elimination phases.[18][19]

Route Typical Time Points (minutes)
IV 5, 15, 30, 60, 120, 240, 480
PO 15, 30, 60, 120, 240, 360, 480

Table 2: Example blood sampling schedule for a mouse PK study.[18]

  • Sample Processing & Bioanalysis:

    • Process blood to plasma by centrifugation immediately after collection and store at -80°C until analysis.

    • Develop and validate a sensitive and specific bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of this compound in plasma.

  • Data Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO routes.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Parameter Description Importance
Cmax Maximum observed plasma concentrationRelates to efficacy and potential toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the concentration-time CurveRepresents total drug exposure.
Elimination half-lifeDetermines dosing interval.
F% Bioavailability (PO)Percentage of the oral dose that reaches systemic circulation.

Table 3: Key pharmacokinetic parameters and their significance.

Phase 3: Hypothesis-Driven Pharmacodynamic (PD) & Efficacy Studies

Scientific Rationale: With an established safety and PK profile, the next phase investigates the biological effect of this compound. The choice of PD model is entirely dependent on the therapeutic hypothesis, which may be derived from in vitro screening data, computational predictions, or structural similarity to known active compounds. Given the limited data, we will present two distinct, hypothetical protocols to illustrate the process.

Hypothetical Scenario A: Potential Central Nervous System (CNS) Activity

Based on the structural similarity to some aryloxyphenylpropylamines with antidepressant activity, this scenario explores CNS effects.

Protocol 5.1: Open Field Test (OFT) for Locomotor Activity & Anxiety-Like Behavior

Causality: The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[20][21][22][23] A compound with sedative effects might decrease activity, while a psychostimulant might increase it. Anxiolytic compounds may increase the time spent in the center of the arena.[23][24] This test is crucial to ensure that effects observed in other behavioral tests (like the Forced Swim Test) are not simply due to changes in motor activity.

  • Apparatus: A square arena (e.g., 50x50 cm) with walls, placed in a quiet, dimly lit room. An overhead camera records the session.[20][21]

  • Procedure:

    • Acclimate mice to the testing room for at least 30-60 minutes before the test.[23][25]

    • Administer this compound or vehicle at a time point before the test based on the Tmax from the PK study (e.g., 30-60 minutes pre-test for PO administration).

    • Gently place the mouse in the center of the arena and allow it to explore for 5-10 minutes.[21]

    • Clean the apparatus thoroughly with 70% ethanol between animals to remove olfactory cues.[21][24]

  • Data Analysis:

    • Use automated tracking software to analyze total distance traveled, velocity, and time spent in the center versus the periphery of the arena.

Protocol 5.2: Forced Swim Test (FST) for Antidepressant-Like Activity

Causality: The FST is a widely used model to screen for antidepressant efficacy.[26][27] The test is based on the principle that when placed in an inescapable container of water, mice will eventually adopt an immobile posture.[28][29] Clinically effective antidepressants increase the latency to immobility and decrease the total duration of immobility, suggesting a pro-active coping strategy rather than despair.[25][28]

  • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[25][29]

  • Procedure:

    • Dose animals with the test compound or vehicle as determined by the PK profile.

    • Gently place the mouse into the water for a 6-minute session.[27][29]

    • Record the session for later scoring. The key measure is the duration of immobility during the last 4 minutes of the test.[27]

    • After the test, remove the mouse, dry it gently, and place it in a clean, warm cage to recover.[25]

  • Data Analysis:

    • A trained observer, blind to the treatment groups, should score the duration of immobility (defined as floating with only minor movements necessary to keep the head above water).

Hypothetical Scenario B: Potential Metabolic Activity

This scenario is based on a remote possibility of interaction with metabolic pathways like those involving PPARs.

Protocol 5.3: Oral Glucose Tolerance Test (OGTT)

Causality: The OGTT is a fundamental assay to assess glucose homeostasis. It measures the body's ability to clear a glucose load from the blood.[30] A compound that improves insulin sensitivity or enhances glucose uptake will result in a lower glucose excursion (a smaller Area Under the Curve) compared to vehicle-treated controls. This test is a cornerstone for evaluating potential anti-diabetic agents.[31][32][33]

  • Procedure:

    • Fast mice for 4-6 hours prior to the test (with free access to water).[34][35]

    • Administer this compound or vehicle at a predetermined time before the glucose challenge (e.g., 60 minutes prior).

    • Take a baseline blood glucose reading (t=0) from the tail vein.

    • Administer a glucose solution (e.g., 2 g/kg) via oral gavage.[34][35][36]

    • Measure blood glucose at 15, 30, 60, and 120 minutes post-glucose administration using a glucometer.[34][36]

  • Data Analysis:

    • Plot mean blood glucose concentration versus time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion. A significant reduction in AUC indicates improved glucose tolerance.

Data Interpretation & Path Forward

The synthesis of data from these three phases provides a holistic initial profile of the NCE.

  • Safety Data from Phase 1 establishes the therapeutic window.

  • PK Data from Phase 2 provides the crucial link between dose and exposure.

  • PD Data from Phase 3 gives the first indication of in vivo biological activity.

A successful outcome would be the observation of a statistically significant effect in a PD model at a dose that is well-tolerated and results in a measurable and sustained plasma exposure. This positive result would provide a strong rationale for further investment in lead optimization, mechanism of action studies, and more advanced, chronic efficacy models.

References

Application Note: A Robust HPLC Purification Method for 2-(4-Methoxyphenoxy)propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive, two-part high-performance liquid chromatography (HPLC) methodology for the purification of 2-(4-Methoxyphenoxy)propylamine. Part I details a scalable, reversed-phase (RP-HPLC) protocol for the efficient purification of the racemic compound from synthesis reaction mixtures, addressing the challenges associated with basic amines. Part II describes a high-resolution chiral HPLC method for the subsequent separation of its enantiomers, a critical step in pharmaceutical development. The protocols are designed for researchers, chemists, and drug development professionals, providing a robust framework from analytical method development to preparative scale-up, grounded in established chromatographic principles.

Introduction and Scientific Rationale

This compound is a primary amine containing a chiral center, making it a valuable intermediate in the synthesis of pharmacologically active molecules. The efficacy and safety of chiral drugs often depend on the stereochemistry of a single enantiomer. Therefore, developing a reliable method to first purify the compound and then resolve its enantiomers is of paramount importance.

The primary amine functional group (predicted pKa ≈ 8.27) presents a specific challenge in reversed-phase chromatography.[1] At neutral pH, interactions between the protonated amine and residual acidic silanols on the silica-based stationary phase can lead to poor peak shape and band broadening.[2] To overcome this, our primary purification strategy employs an acidic mobile phase modifier, trifluoroacetic acid (TFA). TFA serves a dual purpose: it ensures the amine is consistently protonated and acts as an ion-pairing agent, masking the silanol interactions and resulting in sharp, symmetrical peaks.[3][4]

This guide follows the industry-standard workflow of developing and optimizing the separation on an analytical scale before geometrically scaling the method for preparative purification.[5][6] This approach conserves valuable sample and solvent while ensuring a predictable and successful scale-up.[5]

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is the foundation of a logical method development strategy.[7]

PropertyValueSource
Molecular Formula C₁₀H₁₅NO₂[8]
Molecular Weight 181.23 g/mol [8]
Predicted pKa 8.27 ± 0.10 (Basic amine)[1]
Structure
alt text
PubChem CID: 5199614
UV Chromophore 4-Methoxyphenoxy group-
Expected UV λmax ~275-280 nmInferred from similar structures

The methoxyphenyl chromophore allows for sensitive detection using a standard UV detector.

Overall Purification Workflow

The purification strategy is a sequential process designed to maximize purity and efficiency, moving from initial cleanup to final enantiomeric resolution.

HPLC_Workflow cluster_0 Part I: Achiral Purification cluster_1 Part II: Chiral Separation A Crude Sample Preparation B Analytical Method Development (Scouting) A->B Inject C Scale-Up Calculations B->C Optimized Parameters D Preparative HPLC Run C->D Scaled Method E Fraction Collection & Purity Analysis D->E Collect F Pure Racemic Product E->F Evaporate G Dissolve Racemic Product F->G H Chiral HPLC Method (Analytical) G->H Inject I Separated Enantiomers H->I Collect

Caption: HPLC Purification Workflow for this compound.

Part I: Preparative Purification of Racemic this compound

This section details the purification of the target compound from a crude reaction mixture using reversed-phase HPLC.

Materials and Equipment
  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), Deionized Water (18.2 MΩ·cm).

  • Reagents: Trifluoroacetic acid (TFA), HPLC grade.

  • Columns:

    • Analytical: C18, 4.6 x 150 mm, 5 µm particle size.

    • Preparative: C18, 21.2 x 150 mm, 5 µm particle size (same chemistry as analytical).

  • Instrumentation: HPLC system with gradient capability, UV detector, and fraction collector.

  • Sample: Crude this compound, post-workup.

Protocol 1: Analytical Method Development

The goal is to achieve baseline separation of the target peak from major impurities in a reasonable timeframe.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Deionized Water (v/v).

    • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).

    • Rationale: Using 0.1% TFA in both aqueous and organic phases ensures a consistent pH and ion-pairing environment throughout the gradient, preventing baseline drift.[9]

  • Sample Preparation:

    • Dissolve a small amount of the crude material in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Initial Scouting Gradient:

    • Set up the analytical HPLC system with the C18 (4.6 x 150 mm) column.

    • Equilibrate the column with 5% Mobile Phase B for at least 10 column volumes.

    • Inject 5-10 µL of the prepared sample.

    • Run a fast, wide scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution conditions.

  • Gradient Optimization:

    • Based on the scouting run, design a shallower, focused gradient around the elution point of the target compound to maximize resolution.

    • For example, if the target elutes at 60% B in the scouting run, a new gradient might be 45-75% B over 20 minutes.

    • The goal is to achieve a resolution (Rs) of >1.5 between the target peak and its nearest impurities.

Protocol 2: Scale-Up to Preparative HPLC

Once the analytical method is optimized, it can be scaled for preparative purification. The key is to maintain the linear velocity of the mobile phase by adjusting the flow rate in proportion to the change in the column's cross-sectional area.[6]

  • Calculate Preparative Flow Rate (F_prep):

    • The scaling factor is based on the square of the ratio of the column internal diameters (ID).

    • Formula: F_prep = F_anal * (ID_prep² / ID_anal²)

    • Example: F_prep = 1.0 mL/min * (21.2² / 4.6²) ≈ 21.2 mL/min

  • Calculate Preparative Injection Volume (V_prep):

    • The injection volume can be scaled using the same factor. First, determine the maximum loading on the analytical column without compromising resolution.[10] Then scale this volume.

    • Formula: V_prep = V_anal_max_load * (ID_prep² / ID_anal²)

  • Adjust Gradient Times:

    • The duration of each gradient step must be adjusted to account for the difference in system dwell volumes between the analytical and preparative systems. However, for a first approximation with identical column lengths, the gradient time (t_grad) can be kept the same.

  • Preparative Run and Fraction Collection:

    • Dissolve the crude material in the minimal amount of mobile phase or a stronger, compatible solvent (e.g., Methanol), ensuring it does not precipitate upon injection.

    • Equilibrate the preparative C18 column with the scaled flow rate.

    • Inject the concentrated sample and run the scaled method.

    • Collect fractions corresponding to the target peak, monitoring the UV signal.

    • Analyze the purity of collected fractions by injecting a small aliquot back onto the analytical HPLC system.

    • Pool the pure fractions and remove the solvent via rotary evaporation.

Optimized Achiral HPLC Parameters
ParameterAnalytical MethodPreparative Method
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 45% to 75% B over 20 min45% to 75% B over 20 min
Flow Rate 1.0 mL/min21.2 mL/min
Detection UV at 278 nmUV at 278 nm
Column Temp. 30 °C30 °C
Injection Vol. 10 µL (for scouting)Scaled based on loading study

Part II: Chiral Separation of Enantiomers

After obtaining the purified racemic compound, the enantiomers can be resolved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are highly effective for separating a wide range of chiral compounds, including primary amines.[11][12]

Principle of Chiral Separation

CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with the stationary phase.[12] The difference in the stability of these complexes leads to different retention times, allowing for their separation.

Protocol 3: Analytical Chiral Separation
  • Column Selection:

    • A polysaccharide-based CSP, such as one derived from amylose tris(3,5-dimethylphenylcarbamate), is a strong starting point for this class of compound.

  • Mobile Phase Selection (Normal Phase):

    • Chiral separations are often more effective in normal-phase mode.

    • Mobile Phase: Isocratic mixture of Hexane/Isopropanol (IPA) or Hexane/Ethanol. A typical starting point is 90:10 (v/v).

    • Additive: Add a small amount of a basic modifier like Diethylamine (DEA) or Butylamine (typically 0.1%) to the alcohol portion of the mobile phase. This is crucial for improving the peak shape of basic analytes on CSPs.[13]

  • Sample Preparation:

    • Dissolve the purified racemic product in the mobile phase to a concentration of ~1 mg/mL.

    • Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.

    • Inject 5 µL of the sample.

    • Optimize the separation by adjusting the ratio of Hexane to alcohol. Increasing the alcohol content will decrease retention times.

Optimized Chiral HPLC Parameters
ParameterChiral Analytical Method
Column Amylose tris(3.5-dimethylphenylcarbamate) immobilized on silica, 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic: Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 278 nm
Column Temp. 25 °C
Injection Vol. 5 µL

References

Application Note & Protocols: Derivatization of 2-(4-Methoxyphenoxy)propylamine for Enhanced Bioanalytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Derivatization

In the landscape of drug discovery and metabolomics, the accurate quantification of small molecules is paramount. 2-(4-Methoxyphenoxy)propylamine is a primary amine that, in its native state, lacks the intrinsic properties required for sensitive detection in many bioanalytical platforms. It does not possess a strong chromophore for UV-Vis absorption, exhibits poor fluorescence quantum yield, and can show variable ionization efficiency in mass spectrometry.

Chemical derivatization addresses these limitations by covalently attaching a molecular tag to the primary amine functional group. This process is a cornerstone of bioanalytical method development, designed to transform the analyte into a species with superior detection and separation characteristics. The choice of derivatizing agent is dictated by the analytical goal, whether it is to enhance fluorescence for HPLC-FLD (High-Performance Liquid Chromatography with Fluorescence Detection), improve ionization for LC-MS (Liquid Chromatography-Mass Spectrometry), or enable conjugation for affinity-based assays.

This guide provides detailed protocols for three field-proven derivatization strategies applicable to this compound and similar primary amines, explaining the chemical principles and experimental considerations that ensure robust and reproducible results.

Core Principles & Workflow

The derivatization of a primary amine is a nucleophilic substitution or addition reaction where the lone pair of electrons on the nitrogen atom attacks an electrophilic center on the derivatizing agent. The success of this reaction hinges on several key factors:

  • pH Control: The primary amine must be in its non-protonated, nucleophilic state (-NH2), which requires a basic pH (typically pH 8-10). However, excessively high pH can lead to the hydrolysis of the derivatizing agent.

  • Solvent Choice: The reaction is often performed in a mixture of an aqueous buffer (to control pH) and an organic solvent (e.g., acetonitrile or DMSO) to dissolve the typically hydrophobic derivatizing agent.

  • Stoichiometry: A molar excess of the derivatizing agent is used to drive the reaction to completion.

  • Reaction Quenching: After incubation, the reaction is stopped, often by adding a small molecule with a primary amine (e.g., Tris or glycine) or by acidification, to consume excess reagent.

The overall experimental process follows a logical sequence designed to ensure complete reaction and accurate analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Analyte Prepare Analyte Stock (e.g., 1 mg/mL in ACN/H2O) Mix Combine Analyte, Buffer, and Reagent Analyte->Mix Reagent Prepare Derivatization Reagent (e.g., 10 mg/mL in ACN/DMSO) Reagent->Mix Buffer Prepare Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 9.0) Buffer->Mix Incubate Incubate (e.g., 60 min at 60°C, in dark) Mix->Incubate Quench Quench Reaction (e.g., add Tris buffer or acidify) Incubate->Quench Dilute Dilute for Analysis Quench->Dilute Inject Inject into LC System Dilute->Inject Detect Detect Signal (Fluorescence, MS, etc.) Inject->Detect

Caption: General workflow for the derivatization of this compound.

Protocol I: Dansylation for HPLC-Fluorescence Detection

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a classic derivatizing agent that reacts with primary amines to form highly fluorescent sulfonamide adducts.[1][2] This method dramatically increases sensitivity, allowing for quantification at low concentrations using standard HPLC-FLD systems.[2][3]

Causality & Mechanism

The sulfonyl chloride group of dansyl chloride is highly electrophilic. Under basic conditions (pH 9-10), the deprotonated primary amine of this compound acts as a nucleophile, attacking the sulfur atom and displacing the chloride ion to form a stable, fluorescent dansyl-amide.[2] The reaction must be performed in the dark as the dansyl group is light-sensitive.

G cluster_reactants cluster_products Analyte This compound (Primary Amine) Reaction + Analyte->Reaction Nucleophilic Attack Dansyl Dansyl Chloride Dansyl->Reaction Electrophile Product Fluorescent Dansyl-Amide Adduct HCl HCl Product_Node Reaction->Product_Node pH 9-10 (Dark) Product_Node->Product Product_Node->HCl G cluster_reactants cluster_products Analyte This compound (Primary Amine) Reaction + Analyte->Reaction Nucleophilic Attack FITC Fluorescein Isothiocyanate FITC->Reaction Electrophile Product FITC-Thiourea Conjugate Reaction->Product pH 9.0 (Dark, RT)

References

Application Notes and Protocols for 2-(4-Methoxyphenoxy)propylamine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Neuropharmacological Potential of 2-(4-Methoxyphenoxy)propylamine

This compound is a phenoxy-amine derivative with the chemical formula C10H15NO2[1][2][3][4][5][6][7]. While specific neuropharmacological data for this compound is not yet extensively documented in peer-reviewed literature, its structural features—a methoxyphenoxy group linked to a propylamine backbone—suggest a potential for interaction with key central nervous system targets. The propylamine moiety is a common feature in many psychoactive compounds, hinting at possible effects on monoaminergic systems.

This guide provides a comprehensive framework for researchers and drug development professionals to investigate the neuropharmacological profile of this compound. We will proceed based on the hypothesis that its structure may confer activity as a modulator of monoamine oxidase (MAO) or as a ligand for various neurotransmitter receptors. This document outlines a logical, multi-tiered research program, from initial in vitro screening to in vivo behavioral validation, designed to elucidate its mechanism of action and potential therapeutic applications.

Part 1: Initial In Vitro Characterization - Target Identification and Affinity

The first step in characterizing a novel compound is to determine its primary molecular targets. Based on its structure, we will prioritize assays for monoamine oxidase inhibition and receptor binding at key neuro-receptors.

Monoamine Oxidase (MAO) Inhibition Assay

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine[8]. Inhibition of these enzymes is a validated therapeutic strategy for depression and neurodegenerative disorders[9].

Scientific Rationale: The phenethylamine-like backbone of this compound makes it a candidate for interaction with MAO enzymes. Determining its inhibitory activity and selectivity for MAO-A versus MAO-B is a crucial first step. Selective MAO-A inhibitors are often associated with antidepressant effects, while MAO-B inhibitors are used in the treatment of Parkinson's disease[9].

Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

This protocol is adapted from established high-throughput screening methods[10].

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., Kynuramine or a fluorogenic substrate like Amplex Red reagent)

  • This compound (test compound)

  • Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)[11]

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 384-well microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series to cover a wide concentration range (e.g., 1 nM to 100 µM).

  • Assay Reaction:

    • In a 384-well plate, add assay buffer.

    • Add the test compound at various concentrations.

    • Add the MAO-A or MAO-B enzyme and incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic substrate.

  • Detection: Measure the fluorescence signal at appropriate excitation/emission wavelengths at multiple time points. The rate of increase in fluorescence is proportional to MAO activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

    • Plot the percent inhibition against the log concentration of the compound.

    • Determine the IC50 value using a non-linear regression fit (log(inhibitor) vs. response).

Data Interpretation:

ParameterInterpretation
IC50 (MAO-A) The concentration of the compound required to inhibit 50% of MAO-A activity.
IC50 (MAO-B) The concentration of the compound required to inhibit 50% of MAO-B activity.
Selectivity Index IC50 (MAO-B) / IC50 (MAO-A). A value >10 indicates MAO-A selectivity; a value <0.1 indicates MAO-B selectivity.
Receptor Binding Profile

Scientific Rationale: To identify other potential targets and to rule out off-target effects, a broad receptor binding screen is essential. This provides a "fingerprint" of the compound's activity across the neuropharmacological landscape.

Workflow: Radioligand Binding Assay Panel

A standard approach is to outsource this to a specialized contract research organization (CRO) that offers panels covering dozens of receptors, ion channels, and transporters.

Recommended Panel: A comprehensive panel should include, at a minimum:

  • Monoamine Receptors: Serotonin (5-HT1A, 5-HT2A, etc.), Dopamine (D1, D2, etc.), Norepinephrine (α1, α2, β)

  • GABA Receptors: GABA-A, GABA-B

  • Glutamate Receptors: NMDA, AMPA

  • Monoamine Transporters: SERT, DAT, NET

Data Presentation: Results are typically presented as the percentage of inhibition of radioligand binding at a fixed concentration (e.g., 10 µM). Hits (e.g., >50% inhibition) should be followed up with concentration-response curves to determine the binding affinity (Ki).

Part 2: In Vivo Behavioral Pharmacology - Assessing Functional Outcomes

Based on the in vitro results, in vivo studies are designed to determine if the compound has a functional effect on behavior. If, for instance, the in vitro data suggests MAO-A inhibition, the logical next step is to test for antidepressant and anxiolytic-like effects in established rodent models.

Forced Swim Test (FST) for Antidepressant Activity

Scientific Rationale: The FST is a widely used behavioral despair model for screening potential antidepressant drugs[12][13]. Antidepressants typically reduce the duration of immobility, which is interpreted as an "antidepressant-like" effect.

Protocol: Mouse Forced Swim Test

Animals: Male C57BL/6 mice are commonly used. Apparatus: A transparent cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm. Procedure:

  • Habituation (Day 1): Place each mouse in the cylinder for a 15-minute pre-swim session. This is to ensure that the immobility observed on the test day is not due to novelty.

  • Dosing (Day 2): Administer this compound (e.g., via intraperitoneal injection) at various doses, alongside a vehicle control and a positive control (e.g., fluoxetine), 30-60 minutes before the test.

  • Test Session (Day 2): Place the mice individually into the swim cylinder for a 6-minute session. Record the session with a video camera.

  • Scoring: Score the last 4 minutes of the session, measuring the time spent immobile (making only minimal movements to keep the head above water).

Data Interpretation:

GroupExpected Outcome
Vehicle Control Establishes a baseline level of immobility.
Positive Control (e.g., Fluoxetine) Significant reduction in immobility time compared to vehicle.
This compound A dose-dependent reduction in immobility time suggests antidepressant-like activity.
Elevated Plus Maze (EPM) for Anxiolytic Activity

Scientific Rationale: The EPM test is a standard paradigm for assessing anxiety-like behavior in rodents[14][15]. It is based on the animal's natural aversion to open, elevated spaces. Anxiolytic compounds increase the exploration of the open arms[13][15].

Protocol: Mouse Elevated Plus Maze

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms. Procedure:

  • Dosing: Administer the test compound, vehicle, or a positive control (e.g., diazepam) 30-60 minutes prior to the test.

  • Test Session: Place the mouse in the center of the maze, facing an open arm. Allow it to explore freely for 5 minutes.

  • Recording and Analysis: Use video tracking software to record and score:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

Data Interpretation:

ParameterInterpretation of Anxiolytic Effect
% Time in Open Arms Significant increase compared to vehicle.
% Open Arm Entries Significant increase compared to vehicle.
Total Distance Traveled No significant change, to rule out hyperactivity as a confounding factor.

Part 3: Advanced Mechanistic and Neuroprotective Studies

Should the initial characterization yield promising results, further investigation into the compound's broader neuropharmacological profile is warranted. Drawing inspiration from well-characterized neuroprotective agents like Mexidol, which exhibits antioxidant and membranotropic properties[16][17][18][19], we can explore similar activities for this compound.

Investigating Neuroprotective Effects

Scientific Rationale: Many CNS disorders involve oxidative stress and glutamate excitotoxicity[17]. Assessing the compound's ability to protect neurons from these insults can reveal additional therapeutic potential.

Experimental Models:

  • In Vitro: Use primary neuronal cultures or cell lines (e.g., SH-SY5Y) and induce cell death with agents like hydrogen peroxide (oxidative stress) or glutamate. Measure cell viability (e.g., with an MTT assay) in the presence and absence of this compound.

  • In Vivo: In models of cerebral ischemia (e.g., middle cerebral artery occlusion in rats), assess if pre-treatment with the compound reduces infarct volume.

Visualizations and Workflows

Experimental Workflow Diagram

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Behavioral Analysis cluster_2 Phase 3: Advanced Characterization MAO_Assay MAO-A/B Inhibition Assay (Determine IC50 & Selectivity) Receptor_Screen Receptor Binding Panel (Identify Primary Targets) FST Forced Swim Test (Antidepressant Profile) MAO_Assay->FST If MAO-A inhibition EPM Elevated Plus Maze (Anxiolytic Profile) Receptor_Screen->EPM If GABAergic/Serotonergic hits Neuroprotection Neuroprotection Assays (e.g., Oxidative Stress Model) FST->Neuroprotection If positive behavioral data Locomotor Locomotor Activity (Rule out side effects) EPM->Neuroprotection PK_PD Pharmacokinetics & Pharmacodynamics Locomotor->PK_PD

Caption: Logical workflow for the neuropharmacological characterization of a novel compound.

Hypothesized MAO Inhibition Signaling Pathway

G Compound This compound MAO Monoamine Oxidase (A/B) Compound->MAO Inhibits Metabolites Inactive Metabolites MAO->Metabolites Metabolizes Monoamines Serotonin, Dopamine, Norepinephrine Monoamines->MAO Synaptic_Cleft Increased Synaptic Monoamine Levels Monoamines->Synaptic_Cleft Increases Behavior Antidepressant/ Anxiolytic Effects Synaptic_Cleft->Behavior Leads to

Caption: Hypothesized mechanism of action via Monoamine Oxidase inhibition.

Conclusion

While this compound remains a novel chemical entity, its structure provides a compelling rationale for investigation in neuropharmacology. The protocols and workflows detailed in this guide offer a robust and scientifically rigorous path to characterizing its potential as a modulator of monoaminergic systems. By systematically progressing from in vitro target identification to in vivo functional validation, researchers can effectively unveil the therapeutic promise of this and other novel compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Methoxyphenoxy)propylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(4-Methoxyphenoxy)propylamine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to improve your reaction yields and overcome common synthetic challenges. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.

I. Synthetic Overview: Common Routes to this compound

The synthesis of this compound can be approached through several established routes. Understanding the fundamentals of these pathways is crucial for effective troubleshooting. The two most prevalent methods are:

  • Williamson Ether Synthesis followed by Reductive Amination: This two-step process begins with the formation of a phenoxy ether linkage, followed by the introduction of the amine functionality.

  • Mitsunobu Reaction: This one-pot reaction allows for the direct conversion of an alcohol to an amine with inversion of stereochemistry, offering a more streamlined approach.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_0 Williamson Ether Synthesis & Reductive Amination cluster_1 Mitsunobu Reaction 4-Methoxyphenol 4-Methoxyphenol 2-(4-Methoxyphenoxy)propan-1-ol 2-(4-Methoxyphenoxy)propan-1-ol 4-Methoxyphenol->2-(4-Methoxyphenoxy)propan-1-ol Williamson Ether Synthesis 1-Chloro-2-propanol 1-Chloro-2-propanol 1-Chloro-2-propanol->2-(4-Methoxyphenoxy)propan-1-ol Base Base Base->2-(4-Methoxyphenoxy)propan-1-ol 4-Methoxyphenoxy)acetone 4-Methoxyphenoxy)acetone 2-(4-Methoxyphenoxy)propan-1-ol->4-Methoxyphenoxy)acetone Oxidation Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->4-Methoxyphenoxy)acetone Product_A This compound 4-Methoxyphenoxy)acetone->Product_A Reductive Amination Ammonia Ammonia Ammonia->Product_A Reducing_Agent Reducing Agent Reducing_Agent->Product_A 2-(4-Methoxyphenoxy)propan-1-ol_M 2-(4-Methoxyphenoxy)propan-1-ol Intermediate Intermediate 2-(4-Methoxyphenoxy)propan-1-ol_M->Intermediate Nitrogen_Nucleophile Nitrogen Nucleophile (e.g., Phthalimide, DPPA) Nitrogen_Nucleophile->Intermediate PPh3_DEAD PPh3, DEAD/DIAD PPh3_DEAD->Intermediate Product_B This compound Intermediate->Product_B Hydrolysis or Reduction

Caption: Common synthetic routes to this compound.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common issues encountered during the synthesis of this compound, providing detailed explanations and actionable solutions.

Issue 1: Low Yield in the Williamson Ether Synthesis Step

Q: My Williamson ether synthesis of 2-(4-methoxyphenoxy)propan-1-ol from 4-methoxyphenol and 1-chloro-2-propanol is resulting in a low yield. What are the likely causes and how can I improve it?

A: Low yields in this SN2 reaction are often attributable to several factors. Let's break down the potential causes and solutions.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Deprotonation of 4-Methoxyphenol The reaction requires the formation of the phenoxide, a strong nucleophile. If the base is not strong enough or used in insufficient quantity, the concentration of the active nucleophile will be low.Use a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3). Ensure at least one molar equivalent of the base is used. For K2CO3, using an excess (1.5-2 equivalents) can be beneficial.
Competing Elimination Reaction (E2) While less likely with a primary halide, side reactions can occur, especially at higher temperatures. The alkoxide can act as a base, promoting elimination of HCl from 1-chloro-2-propanol.Maintain a moderate reaction temperature. Williamson ether synthesis is typically run at temperatures ranging from room temperature to a gentle reflux, depending on the solvent.
Inappropriate Solvent Choice The choice of solvent is critical for an SN2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity.Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents solvate the cation but not the nucleophilic anion, enhancing its reactivity.
Purity of Reagents The presence of water in the reaction mixture can quench the phenoxide, reducing the effective concentration of the nucleophile.Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves) before use.

Experimental Protocol: Optimized Williamson Ether Synthesis

  • To a stirred solution of 4-methoxyphenol (1.0 eq) in anhydrous DMF (10 volumes), add potassium carbonate (1.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 30 minutes to ensure complete formation of the phenoxide.

  • Add 1-chloro-2-propanol (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Inefficient Reductive Amination

Q: I am struggling with the reductive amination of (4-methoxyphenoxy)acetone with ammonia to form the final product. The reaction is either incomplete or I observe significant side products. How can I optimize this step?

A: Reductive amination is a powerful tool, but its success hinges on the careful control of reaction conditions and the choice of reducing agent.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inefficient Imine Formation The first step of reductive amination is the formation of an imine intermediate. This is an equilibrium process, and the presence of water can shift the equilibrium back towards the starting materials.Conduct the reaction under anhydrous conditions. The use of a dehydrating agent, such as molecular sieves, can be beneficial.
Choice of Reducing Agent The reducing agent must be selective for the imine over the ketone starting material. A reducing agent that is too strong will reduce the ketone directly, leading to the alcohol byproduct.Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are excellent choices for reductive amination as they are more selective for the protonated imine.
Reaction pH The pH of the reaction is critical. The reaction is typically carried out in a slightly acidic medium (pH 4-6) to facilitate imine formation and protonation, which activates it for reduction. If the pH is too low, the amine will be protonated and become non-nucleophilic. If the pH is too high, imine formation will be slow.Buffer the reaction mixture or add a catalytic amount of a weak acid like acetic acid.
Over-alkylation The newly formed primary amine can react with another molecule of the ketone to form a secondary amine.Use a large excess of the ammonia source to favor the formation of the primary amine. This can be achieved by using a solution of ammonia in methanol or by bubbling ammonia gas through the reaction mixture.

Experimental Protocol: Optimized Reductive Amination

  • Dissolve (4-methoxyphenoxy)acetone (1.0 eq) in anhydrous methanol (10 volumes).

  • Add a 7 M solution of ammonia in methanol (5-10 equivalents).

  • Add 3Å molecular sieves to the mixture and stir for 1-2 hours at room temperature to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or GC-MS.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent and purify as described previously.

Issue 3: Low Yield and Side Products in the Mitsunobu Reaction

Q: I am attempting a one-pot synthesis of this compound from 2-(4-methoxyphenoxy)propan-1-ol using the Mitsunobu reaction with phthalimide as the nitrogen source, but the yield is poor. What could be going wrong?

A: The Mitsunobu reaction is a powerful but sensitive transformation. Success depends on the precise execution of the reaction conditions.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Order of Reagent Addition The order of addition is critical to avoid the formation of unwanted side products. The alcohol, nucleophile (phthalimide), and triphenylphosphine should be mixed before the addition of the azodicarboxylate (DEAD or DIAD).Add the azodicarboxylate dropwise to a pre-cooled (0 °C) solution of the alcohol, phthalimide, and triphenylphosphine.
Steric Hindrance While 2-(4-methoxyphenoxy)propan-1-ol is a secondary alcohol, significant steric hindrance around the reaction center can slow down the reaction.Use a less sterically hindered azodicarboxylate like diisopropyl azodicarboxylate (DIAD) instead of diethyl azodicarboxylate (DEAD). Running the reaction at a slightly elevated temperature (after the initial addition at 0 °C) may also be beneficial.
Acidity of the Nucleophile The pKa of the nucleophile is important. Phthalimide is a good choice, but if other nitrogen nucleophiles are considered, they should have a pKa < 11 to avoid side reactions.Stick with established nitrogen nucleophiles for the Mitsunobu reaction, such as phthalimide or diphenylphosphoryl azide (DPPA). Note that with DPPA, the product is an azide which requires a subsequent reduction step.
Removal of Byproducts The Mitsunobu reaction generates triphenylphosphine oxide and the reduced azodicarboxylate as byproducts, which can complicate purification and lead to an apparent low yield.Purification can be challenging. Crystallization is often an effective method for removing triphenylphosphine oxide. Alternatively, using a modified phosphine reagent can facilitate easier removal of byproducts.

Experimental Protocol: Optimized Mitsunobu Reaction

  • Dissolve 2-(4-methoxyphenoxy)propan-1-ol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF (10 volumes) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD (1.2 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Remove the solvent under reduced pressure.

  • The resulting residue contains the desired N-alkylated phthalimide and byproducts. This can be purified by column chromatography.

  • The purified phthalimide derivative is then subjected to hydrazinolysis (using hydrazine hydrate in ethanol) to release the free primary amine.

Visualizing the Troubleshooting Logic

2-(4-Methoxyphenoxy)propylamine stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 2-(4-Methoxyphenoxy)propylamine (CAS: 93750-30-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights into the stability and degradation of this compound. As Senior Application Scientists, we have compiled this resource based on the molecule's chemical nature and field-proven methodologies to help you anticipate and troubleshoot potential challenges in your experiments.

Introduction to this compound Stability

This compound is a bifunctional molecule featuring a primary amine and a phenoxy-ether linkage. This structure presents specific stability considerations that are crucial for ensuring experimental reproducibility, analytical accuracy, and the integrity of drug development programs. The primary amine is a nucleophilic and basic center susceptible to oxidation, while the aromatic ether bond can be liable to cleavage under certain oxidative and hydrolytic conditions.[1][2] Understanding these potential degradation pathways is the first step in developing robust handling, formulation, and analytical strategies.

Troubleshooting Guide: Stability and Degradation Issues

This section addresses specific problems you may encounter during your work. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable protocols for investigation and resolution.

Q1: I'm observing a rapid loss of purity in my stock solution, which is dissolved in methanol and stored at room temperature. What is the likely cause?

A1: The most probable cause is oxidative degradation of the primary amine. Primary amines are susceptible to oxidation, which can be accelerated by air (oxygen), trace metal impurities in the solvent, and ambient light.[3][4] While some supplier data suggests room temperature storage is acceptable for the neat compound, solutions are often more prone to degradation.[5]

Causality Explained: The lone pair of electrons on the nitrogen atom makes the amine group an electron-rich center, vulnerable to attack by oxidizing species. This can lead to the formation of impurities such as the corresponding nitroso or nitro compounds, or N-oxides.[1]

Recommended Actions:
  • Inert Atmosphere: Immediately degas your solvent (e.g., by sparging with nitrogen or argon) before preparing new solutions. Store the solution under an inert atmosphere (e.g., in a vial with a nitrogen headspace).

  • Solvent Purity: Use high-purity, antioxidant-free solvents. Methanol can contain impurities that initiate oxidation. Consider switching to a less reactive solvent like acetonitrile if compatible with your experimental design.

  • Storage Conditions: Store solutions at a lower temperature (2-8°C or -20°C) and protect them from light by using amber vials or wrapping them in aluminum foil.[6]

Q2: My HPLC analysis shows an unexpected new peak that grows over time, especially in acidic mobile phases. How can I identify this degradant?

A2: The appearance of a new peak, particularly in acidic conditions, suggests potential hydrolysis of the ether linkage or another pH-dependent degradation. Forced degradation (or stress testing) is a systematic approach to intentionally degrade the sample under various conditions to generate and identify potential degradants.[7][8] This helps confirm if the observed peak corresponds to a specific degradation pathway.

Causality Explained: While ether bonds are generally stable, the presence of an activating methoxy group on the phenyl ring and the specific structure could make the C-O ether bond susceptible to cleavage under harsh acidic or basic conditions, potentially yielding 4-methoxyphenol and 2-aminopropan-1-ol.[2][9]

Experimental Protocol: Forced Degradation Study

This protocol will help you generate degradation products under controlled conditions to compare with the unknown peak in your chromatogram.

  • Preparation: Prepare five separate solutions of this compound at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Treat each solution as described in the table below. Include a control sample stored under normal conditions.

  • Analysis: After the incubation period, neutralize the acidic and basic samples, dilute all samples to a suitable concentration, and analyze them by HPLC-UV and, ideally, HPLC-MS to determine the mass of the degradant(s).

Stress ConditionReagent & ConditionsRationale
Acid Hydrolysis 0.1 M HCl, heat at 60°C for 24 hoursTo test the stability of the ether linkage and amine group in an acidic environment.[4]
Base Hydrolysis 0.1 M NaOH, heat at 60°C for 24 hoursTo evaluate stability in an alkaline environment, which can catalyze different hydrolysis pathways.[4]
Oxidation 3% H₂O₂, room temp for 8 hoursTo simulate oxidative stress, which is a common degradation pathway for amines and ethers.[1]
Thermal Store solution at 80°C for 48 hoursTo assess the intrinsic thermal stability of the molecule in solution.[10]
Photostability Expose to UV light (e.g., 254 nm) for 24 hoursTo determine sensitivity to light, which can catalyze oxidative and other radical-based reactions.[11]

By comparing the retention time and mass spectrum of the unknown peak with those generated in the stress conditions, you can identify the degradation product and its pathway.

Q3: My experimental results are inconsistent. Could the basicity of the amine be affecting my assay?

A3: Yes, absolutely. The basicity of the primary amine (predicted pKa ≈ 8.27) is a critical factor.[12] In aqueous solutions, the pH will determine the protonation state of the amine. This can directly impact the molecule's solubility, reactivity, and interaction with other components in your system.

Causality Explained: The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom.[13] In this compound, it is an aliphatic amine, making it significantly basic. At a pH below its pKa, the amine will be predominantly in its protonated, cationic form (R-NH₃⁺), while at a pH above the pKa, it will be in its neutral, more nucleophilic form (R-NH₂). This shift affects everything from its ability to cross cell membranes to its reactivity in chemical assays.

Troubleshooting Workflow for Inconsistent Results

G start Inconsistent Experimental Results Observed check_pH Is the pH of the experimental medium controlled and measured? start->check_pH buffer Implement a suitable buffer system to maintain constant pH. check_pH->buffer No re_evaluate Re-evaluate results. Is consistency improved? check_pH->re_evaluate Yes buffer->re_evaluate yes Issue Resolved: pH was the primary factor. re_evaluate->yes Yes no Investigate Other Factors: - Analyte Degradation (See Q2) - Matrix Effects - Instrument Variability re_evaluate->no No

Frequently Asked Questions (FAQs)

Q: What are the optimal long-term storage conditions for neat this compound? A: For long-term stability of the neat compound, it is recommended to store it in a tightly sealed container at 2-8°C, protected from light and air.[12] Some suppliers note the material is "Air Sensitive," reinforcing the need to minimize headspace or store under an inert gas like argon or nitrogen for maximum protection against oxidation.

Q: What are the primary degradation pathways I should be aware of? A: Based on the structure, the two most significant potential degradation pathways are:

  • Oxidation of the Primary Amine: This can lead to the formation of hydroxylamines, N-oxides, or other related impurities.[1] This is often the most likely pathway under ambient storage conditions in solution.

  • Cleavage of the Ether Bond: While more resistant than an ester, the phenoxy ether linkage can be cleaved under harsh conditions, such as strong acid or base, high heat, or potent oxidative stress, which could lead to the formation of 4-methoxyphenol.[2][14]

Q: Are there any known incompatibilities I should avoid? A: Yes. Avoid strong oxidizing agents, strong acids, and strong bases. Additionally, because it is a primary amine, it can react with aldehydes and ketones (including solvent impurities like acetone) to form imines. Be mindful of reactive excipients if you are working on a pharmaceutical formulation.

Q: How can I monitor the stability of my sample over time? A: A stability-indicating analytical method, typically a reverse-phase HPLC method with UV detection, is essential. The method should be able to separate the parent compound from all potential degradation products. To validate that your method is stability-indicating, use the forced degradation samples generated in the protocol above to demonstrate that the peaks for the degradants are resolved from the main peak.[1]

References

Preventing racemization during chiral synthesis of 2-(4-Methoxyphenoxy)propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 2-(4-Methoxyphenoxy)propylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during the synthesis of this important chiral amine. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you minimize or eliminate racemization in your experiments.

Troubleshooting Guide: Preventing Racemization

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Q1: I'm observing significant racemization after introducing the 4-methoxyphenoxy group onto my chiral propylene oxide or a related chiral precursor. What is the likely cause and how can I mitigate it?

A1: This is a critical step where stereochemical integrity can be compromised. The reaction of a chiral epoxide with a phenoxide is a nucleophilic ring-opening, which should proceed with inversion of configuration via an SN2 mechanism. However, racemization can occur if reaction conditions promote a competing SN1-type mechanism or if the starting material itself is not enantiomerically pure.

Likely Causes of Racemization:

  • Reaction Conditions Favoring SN1: High temperatures, protic solvents, or acidic conditions can stabilize a carbocation intermediate, leading to racemization.

  • Strongly Basic Conditions: While a base is needed to deprotonate the 4-methoxyphenol, an excessively strong base or high temperatures can lead to side reactions, including elimination or rearrangement, that may compromise stereochemistry.

  • Incomplete Reaction: If the reaction does not go to completion, the unreacted starting material may be exposed to conditions that cause it to racemize over time.[1]

Troubleshooting & Optimization Strategies:

ParameterRecommendationRationale
Base Use a milder base such as K₂CO₃ or Cs₂CO₃.These bases are strong enough to deprotonate the phenol but are less likely to cause side reactions compared to stronger bases like NaH.
Solvent Employ a polar aprotic solvent like DMF, DMSO, or acetonitrile.These solvents facilitate SN2 reactions by solvating the cation of the base, leaving the phenoxide anion more nucleophilic. They do not stabilize carbocation intermediates.
Temperature Maintain a low to moderate reaction temperature (e.g., 0 °C to room temperature).Lower temperatures disfavor the formation of high-energy carbocation intermediates and reduce the rate of potential side reactions.[1]
Leaving Group If starting from a chiral alcohol derivative, use a good leaving group that promotes SN2 reactions, such as a tosylate or mesylate.These groups are readily displaced in an SN2 fashion with inversion of configuration.[2][3]
Q2: I am considering using a Mitsunobu reaction to introduce the 4-methoxyphenoxy group. Is this a good strategy to avoid racemization?

A2: The Mitsunobu reaction is an excellent choice for this transformation as it is renowned for proceeding with a clean and predictable inversion of stereochemistry at the chiral center.[2][4][5][6][7] This reaction converts a chiral secondary alcohol into the desired ether in a one-pot procedure.[2]

Mechanism of Stereochemical Inversion: The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). This forms an alkoxyphosphonium salt, which is a superb leaving group. The 4-methoxyphenoxide then acts as a nucleophile, displacing the activated hydroxyl group in a classic SN2 fashion, resulting in complete inversion of the stereocenter.[5][6]

Potential Pitfalls and How to Avoid Them:

  • Nucleophile Acidity: The Mitsunobu reaction works best with nucleophiles that have a pKa of less than 13.[5] 4-Methoxyphenol is sufficiently acidic for this reaction.

  • Side Reactions: In some cases, the azodicarboxylate can act as a nucleophile, leading to undesired byproducts.[5] This is less common with phenolic nucleophiles.

  • Purification Challenges: The triphenylphosphine oxide and the reduced azodicarboxylate byproducts can sometimes be difficult to remove. Using polymer-bound reagents or modified reagents can simplify purification.[5]

Q3: After successfully forming the chiral ether, I need to introduce the amine functionality. What are the best stereoretentive methods to convert a precursor (e.g., an alcohol or halide) to the final propylamine?

A3: Introducing the amine group is another step where racemization is a significant risk. The choice of method depends on the functional group you are starting with.

Scenario 1: Starting from a Chiral Alcohol

If your intermediate is a chiral alcohol, you can use a two-step process involving activation of the hydroxyl group followed by displacement with an azide, and then reduction.

  • Activation: Convert the alcohol to a good leaving group (mesylate or tosylate). This step generally proceeds without affecting the stereocenter.

  • Azide Displacement: React the mesylate/tosylate with sodium azide (NaN₃). This is an SN2 reaction that proceeds with inversion of configuration.

  • Reduction: Reduce the resulting azide to the primary amine using a mild reducing agent like H₂/Pd-C or LiAlH₄. This step does not affect the stereocenter.

Scenario 2: Starting from a Chiral Halide

If you have a chiral halide, you can directly displace the halide with an appropriate nitrogen nucleophile.

  • Gabriel Synthesis: Using potassium phthalimide as the nitrogen nucleophile is a classic method that avoids over-alkylation.[6] The phthalimide is then removed by hydrolysis or hydrazinolysis to yield the primary amine. This proceeds via an SN2 mechanism with inversion of stereochemistry.

Reductive Amination (Alternative Route): An alternative synthetic strategy involves the reductive amination of 4-methoxyphenoxyacetone. To achieve chirality, a chiral auxiliary or a chiral catalyst must be used. For example, a chiral amine can be used to form a chiral imine, which is then diastereoselectively reduced.[8]

Frequently Asked Questions (FAQs)

Q: How can I accurately determine the enantiomeric excess (e.e.) of my this compound?

A: The most reliable and widely used method for determining the enantiomeric excess of chiral amines is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[9][10][11]

  • Principle: Chiral HPLC uses a stationary phase that is itself chiral.[12] This creates a chiral environment where the two enantiomers of your compound will interact differently with the stationary phase, leading to different retention times and thus, separation.

  • Column Selection: A variety of chiral stationary phases are available, such as those based on cyclodextrins, polysaccharides (cellulose or amylose), or proteins.[10][12] The choice of column is often empirical, and screening several columns may be necessary to find the one that provides the best resolution for your specific molecule.[10][13][14]

  • Method Development: Once a suitable column is identified, the mobile phase composition (e.g., mixtures of hexane/isopropanol or acetonitrile/water) and other parameters like flow rate and temperature are optimized to achieve baseline separation of the enantiomers.[14]

Q: Can I use NMR to determine enantiomeric excess?

A: Yes, NMR spectroscopy can be used, but it typically requires the use of a chiral shift reagent or the formation of diastereomers .

  • Chiral Shift Reagents: These are chiral lanthanide complexes that can reversibly bind to your amine. In the resulting complex, the enantiomers are no longer magnetically equivalent, and their corresponding protons will show different chemical shifts in the ¹H NMR spectrum. The ratio of the integrals of these separated peaks can be used to determine the e.e.

  • Diastereomer Formation: Reacting your chiral amine with a chiral derivatizing agent (e.g., Mosher's acid chloride) forms a pair of diastereomers. Diastereomers have different physical properties and will show distinct signals in a standard NMR spectrum, allowing for quantification.

Q: Are there any enzymatic methods for the synthesis of chiral this compound?

A: Yes, biocatalysis offers a highly stereoselective route to chiral amines. Transaminases are enzymes that can catalyze the transfer of an amino group from an amine donor to a ketone.[15] In this case, methoxyacetone could be converted to (S)-1-methoxy-2-aminopropane using a transaminase with an appropriate amine donor.[16] This approach often yields very high enantiomeric excess under mild reaction conditions.[15]

Key Experimental Protocols

Protocol 1: Stereoinvertive Etherification via Mitsunobu Reaction

This protocol describes the conversion of a chiral secondary alcohol to the corresponding ether with inversion of stereochemistry.

  • To a stirred solution of the chiral alcohol (1.0 eq.), 4-methoxyphenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere (N₂ or Ar), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired ether from the triphenylphosphine oxide and hydrazinedicarboxylate byproducts.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess Determination

This is a general guideline for developing a chiral HPLC method.

  • Column Selection: Screen several chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Lux Cellulose-1).

  • Mobile Phase: Start with a standard mobile phase, such as a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) for normal phase, or acetonitrile and water for reversed phase.

  • Method Optimization:

    • Adjust the ratio of the mobile phase components to optimize the separation (resolution) and retention times.

    • Small amounts of additives, such as trifluoroacetic acid (TFA) or diethylamine (DEA), can sometimes improve peak shape and resolution for amines.

    • Optimize the flow rate (typically 0.5-1.0 mL/min) and column temperature.

  • Quantification: Once baseline separation is achieved, inject a known concentration of your sample. The enantiomeric excess is calculated using the peak areas of the two enantiomers:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Visualizations

Synthetic Pathway and Racemization Risks

G cluster_0 Route A: Nucleophilic Substitution cluster_1 Route B: Mitsunobu Reaction cluster_2 Amine Formation A1 Chiral Alaninol Derivative A2 Activate OH (e.g., Tosylation) A1->A2 A3 Chiral Tosylate A2->A3 A4 SN2 with 4-Methoxyphenoxide A3->A4 High Racemization Risk (SN1 competition) A5 Chiral Ether Intermediate A4->A5 C1 Chiral Ether Intermediate (with leaving group) A5->C1 B1 Chiral Alaninol Derivative B2 Mitsunobu Reaction (PPh3, DEAD, 4-MeO-PhOH) B1->B2 Low Racemization Risk (SN2 Inversion) B3 Chiral Ether Intermediate B2->B3 B3->C1 C2 Displacement with N3- C1->C2 SN2 Inversion C3 Reduction C2->C3 C4 Final Product: This compound C3->C4

Caption: Synthetic routes to this compound, highlighting steps with high and low racemization risk.

Troubleshooting Low Enantiomeric Excess

G start Low Enantiomeric Excess (e.e.) Detected q1 Which step shows loss of e.e.? start->q1 ether_formation Ether Formation Step (Nucleophilic Substitution) q1->ether_formation amine_formation Amine Formation Step q1->amine_formation check_temp High Temperature? ether_formation->check_temp check_solvent Protic Solvent Used? ether_formation->check_solvent check_base Base Too Strong? ether_formation->check_base sol_temp Reduce Temperature check_temp->sol_temp Yes consider_mitsunobu Consider Mitsunobu Reaction for reliable inversion check_temp->consider_mitsunobu No sol_solvent Switch to Aprotic Solvent (e.g., DMF, Acetonitrile) check_solvent->sol_solvent Yes check_solvent->consider_mitsunobu No sol_base Use Milder Base (e.g., K2CO3) check_base->sol_base Yes check_base->consider_mitsunobu No

Caption: Decision tree for troubleshooting low enantiomeric excess during synthesis.

References

Reducing impurities in 2-(4-Methoxyphenoxy)propylamine preparations

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4-Methoxyphenoxy)propylamine

Welcome to the technical support guide for the preparation of this compound. This document is designed for researchers, chemists, and process development professionals to troubleshoot and resolve common purity challenges encountered during the synthesis of this key intermediate. Our goal is to provide scientifically-grounded explanations and actionable protocols to help you achieve high-purity material consistently.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The two most prevalent synthetic strategies are the Williamson ether synthesis and the ring-opening of a propylene oxide derivative.

  • Williamson Ether Synthesis: This classic method involves the reaction of a 4-methoxyphenoxide salt (generated from 4-methoxyphenol and a base) with a 2-halopropylamine derivative or a suitable precursor via an SN2 mechanism.[1]

  • Epoxide Ring-Opening: This route typically involves reacting 4-methoxyphenol with an activated propylene oxide derivative (like epichlorohydrin) followed by amination, or reacting propylene oxide with ammonia followed by ether formation. The regioselectivity of the ring-opening is a critical parameter.[2][3]

Q2: Why is the purity of this compound critical for downstream applications?

As an intermediate in drug development and fine chemical synthesis, the purity of this compound is paramount. Impurities, even at trace levels, can lead to the formation of unwanted side products in subsequent steps, complicate purification, reduce overall yield, and introduce potentially toxic components into an active pharmaceutical ingredient (API).

Q3: What are the primary classes of impurities I should be aware of?

The impurities are almost always linked to the synthetic route. They can be broadly categorized as:

  • Unreacted Starting Materials: Most commonly, residual 4-methoxyphenol.

  • Isomeric Impurities: Such as the regioisomer 1-(4-methoxyphenoxy)propan-2-amine.

  • Process-Related Byproducts: Formed from side reactions like elimination or over-alkylation.

  • Residual Solvents: Organic volatiles remaining from the reaction or purification steps.[1]

Troubleshooting Guide: Common Impurity Issues

This section addresses specific problems you may encounter during your synthesis and purification, providing insights into their causes and proven solutions.

Problem 1: My final product is contaminated with unreacted 4-methoxyphenol.
  • Symptom: A distinct spot on a Thin Layer Chromatography (TLC) plate that corresponds to the 4-methoxyphenol standard. In HPLC analysis, a peak eluting earlier than the product is often observed.

  • Root Cause: This is one of the most common impurities and typically results from:

    • Incomplete Reaction: The alkylating agent was consumed before all the 4-methoxyphenol could react.

    • Excess Stoichiometry: 4-methoxyphenol was used in excess to drive the reaction to completion.

  • Troubleshooting & Removal Strategy:

    • Aqueous Base Wash: The phenolic proton of 4-methoxyphenol is acidic and can be easily deprotonated. During the workup, washing the organic layer (containing your product dissolved in a solvent like ethyl acetate or dichloromethane) with an aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) will convert the 4-methoxyphenol into its water-soluble phenoxide salt, which partitions into the aqueous layer.[4]

    • Optimization: Re-evaluate the stoichiometry of your reaction. A modest excess of the alkylating agent may be preferable if it is easily removed.

Problem 2: HPLC/GC-MS analysis indicates the presence of an isomer.
  • Symptom: A peak in your chromatogram with the same mass-to-charge ratio (m/z) as your product but a different retention time. This is often the regioisomer 1-(4-methoxyphenoxy)propan-2-amine .

  • Root Cause: The formation of this isomer is highly dependent on the synthetic route.

    • In Epoxide Ring-Opening: The nucleophile (either the phenoxide or an amine) can attack either of the two carbons of the propylene oxide ring.

      • Base-catalyzed conditions favor SN2 attack at the less sterically hindered carbon, which should predominantly yield the desired 2-substituted product.[2][5]

      • Acid-catalyzed conditions can have more SN1 character, leading to preferential attack at the more substituted carbon, which would generate the undesired 1-(4-methoxyphenoxy)propan-2-amine isomer.[2][5]

    • In Williamson Synthesis: Use of an impure starting material, such as a mixture of 1-chloro-2-propanol and 2-chloro-1-propanol to generate the electrophile, will result in a mixture of final products.

  • Troubleshooting & Removal Strategy:

    • Reaction Control: Ensure your reaction conditions strongly favor the desired regioselectivity. For epoxide routes, use basic conditions for the ring-opening step. For Williamson routes, procure high-purity, isomerically pure starting materials.

    • Chromatography: Isomers can be notoriously difficult to separate by simple recrystallization due to similar physical properties. Column chromatography on silica gel is the most effective method for separating these regioisomers.

    • Recrystallization (as a salt): While challenging, it is sometimes possible to achieve separation through fractional crystallization of a salt derivative (e.g., hydrochloride or oxalate salt). This relies on the different crystal packing efficiencies of the isomeric salts.

Problem 3: My product is discolored (yellow to brown) and purity is lower than expected.
  • Symptom: The isolated product, which should be a pale or colorless liquid/solid, is discolored. NMR may show broad peaks or a complex aromatic region.

  • Root Cause: Amines, particularly phenoxy amines, can be susceptible to air oxidation. This process can be accelerated by exposure to light and trace metal impurities. The resulting oxidized species are often colored.

  • Troubleshooting & Removal Strategy:

    • Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated charcoal can effectively adsorb many colored impurities. The charcoal is then removed by filtration.

    • Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature as recommended.

Problem 4: How do I remove residual solvents like Toluene, DMF, or Acetonitrile?
  • Symptom: Gas Chromatography (GC) analysis, specifically using a headspace sampler, shows peaks corresponding to solvents used in the synthesis or purification.

  • Root Cause: Solvents can become trapped within the crystal lattice of a solid product or remain dissolved in an oily product.[1] Complete removal by simple evaporation is often difficult.

  • Troubleshooting & Removal Strategy:

    • High-Vacuum Drying: Drying the product under high vacuum at a moderately elevated temperature (ensure the temperature is below the product's melting or decomposition point) is the first step.

    • Solvent Displacement (Trituration/Recrystallization): Dissolving the product in a minimal amount of a good solvent and then adding a large excess of a poor solvent (an "anti-solvent") in which the product is insoluble can cause the product to precipitate or crystallize out, leaving the impurity solvent behind in the liquid phase. For example, dissolving the product in a small amount of ethyl acetate and then adding a large volume of heptane.

    • Azeotropic Removal: For certain solvents, co-evaporation with a lower-boiling solvent can be effective. For example, residual toluene can sometimes be removed more effectively by adding methanol and evaporating the mixture under reduced pressure.

Summary of Impurities and Analytical Methods

Impurity Type Common Examples Potential Source Recommended Analytical Method
Starting Material 4-MethoxyphenolIncomplete reaction; excess reagentHPLC, TLC, GC-MS
Isomers 1-(4-methoxyphenoxy)propan-2-amineLack of regioselectivity in epoxide opening; impure starting materialsHPLC, GC-MS, ¹H NMR
Byproducts Elimination products (e.g., 4-methoxyallylbenzene)Side reaction during Williamson synthesisGC-MS
Oxidation Products Various colored impuritiesExposure to air/lightHPLC-UV, LC-MS
Residual Solvents Toluene, DMF, Ethanol, Ethyl Acetate, HeptaneReaction or purification stepsHeadspace GC-MS

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction to Remove 4-Methoxyphenol
  • Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, 10 mL per 1 g of crude product).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate completely. The aqueous layer (bottom) will contain the sodium 4-methoxyphenoxide salt.

  • Drain and discard the aqueous layer.

  • Repeat the wash with 1 M NaOH, followed by a wash with water, and finally with a saturated sodium chloride solution (brine) to aid in drying.

  • Collect the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization as a Hydrochloride Salt
  • Dissolve the purified amine product from Protocol 1 in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.

  • Slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether or concentrated HCl dropwise) while stirring until the solution becomes acidic (check with pH paper).

  • The hydrochloride salt should precipitate out of the solution. If precipitation is slow, cool the mixture in an ice bath and gently scratch the inside of the flask with a glass rod to induce crystallization.

  • Allow the mixture to stand for at least 30 minutes to ensure complete crystallization.

  • Collect the solid salt by vacuum filtration, washing the crystals with a small amount of cold diethyl ether or the crystallization solvent.

  • Dry the crystals under vacuum to obtain the purified this compound hydrochloride salt.

Visual Diagrams

Troubleshooting_Workflow start Crude Product Analysis (TLC, HPLC, NMR) check_sm Starting Material (4-Methoxyphenol) Present? start->check_sm base_wash Perform Aqueous Base Wash (e.g., NaOH) check_sm->base_wash Yes check_isomer Isomeric Impurity Present? check_sm->check_isomer No base_wash->check_isomer chromatography Purify by Column Chromatography check_isomer->chromatography Yes check_color Product Discolored? check_isomer->check_color No chromatography->check_color charcoal Treat with Activated Charcoal check_color->charcoal Yes check_solvent Residual Solvent Detected (GC)? check_color->check_solvent No charcoal->check_solvent recrystallize Recrystallize or Triturate check_solvent->recrystallize Yes final_product High-Purity Product check_solvent->final_product No recrystallize->final_product Isomer_Formation cluster_route1 Epoxide Ring-Opening Route start_epoxide Propylene Oxide + 4-Methoxyphenol acid_cat Acid-Catalyzed (H+) start_epoxide->acid_cat base_cat Base-Catalyzed (e.g., NaH) start_epoxide->base_cat product_isomer Isomeric Impurity 1-(4-methoxyphenoxy)propan-2-ol (leads to isomeric amine) acid_cat->product_isomer Major Product (SN1-like attack at more substituted C) product_desired Desired Product 2-(4-methoxyphenoxy)propan-1-ol (leads to target amine) base_cat->product_desired Major Product (SN2 attack at less substituted C)

References

Technical Support Center: Scaling Up the Synthesis of 2-(4-Methoxyphenoxy)propylamine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Methoxyphenoxy)propylamine. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this key amine intermediate for preclinical studies. We will delve into the common challenges encountered during synthesis and provide practical, experience-driven solutions in a question-and-answer format. Our focus is on ensuring scientific integrity, reproducibility, and safety as you transition from bench-scale to larger-scale production.

I. Overview of the Synthetic Pathway

The most common and scalable method for synthesizing this compound is through the reductive amination of 4-methoxyphenoxyacetone.[1] This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the desired primary amine.[2]

Below is a diagram illustrating the general workflow for this synthesis.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up & Purification 4-methoxyphenoxyacetone 4-methoxyphenoxyacetone Imine Intermediate Imine Intermediate 4-methoxyphenoxyacetone->Imine Intermediate Reaction Ammonia Source Ammonia Source Ammonia Source->Imine Intermediate Reaction This compound This compound Imine Intermediate->this compound Reduction Reducing Agent Reducing Agent Reducing Agent->this compound Reduction Crude Product Crude Product This compound->Crude Product Quenching Purified Product Purified Product Crude Product->Purified Product Purification

Caption: General workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

FAQ 1: Low Yield of the Final Amine Product

Question: We are experiencing a low yield of this compound during our scale-up attempt. What are the likely causes and how can we troubleshoot this?

Answer: Low yield is a common issue when scaling up reactions.[3] The primary culprits are often incomplete imine formation, inefficient reduction, or side reactions. Let's break down the troubleshooting process.

Troubleshooting Decision Tree for Low Yield:

G cluster_0 Troubleshooting Incomplete Imine Formation cluster_1 Troubleshooting Inefficient Reduction cluster_2 Troubleshooting Side Reactions Low Yield Low Yield Incomplete Imine Formation Incomplete Imine Formation Low Yield->Incomplete Imine Formation Inefficient Reduction Inefficient Reduction Low Yield->Inefficient Reduction Side Reactions Side Reactions Low Yield->Side Reactions Check Ammonia Source Check Ammonia Source Incomplete Imine Formation->Check Ammonia Source Optimize Reaction Conditions Optimize Reaction Conditions Incomplete Imine Formation->Optimize Reaction Conditions Choice of Reducing Agent Choice of Reducing Agent Inefficient Reduction->Choice of Reducing Agent Reaction Temperature Reaction Temperature Inefficient Reduction->Reaction Temperature Over-alkylation Over-alkylation Side Reactions->Over-alkylation Ketone Reduction Ketone Reduction Side Reactions->Ketone Reduction

Caption: Decision tree for troubleshooting low yield on scale-up.

Detailed Troubleshooting Steps:

  • Assess Imine Formation:

    • Ammonia Source: Ensure an adequate excess of the ammonia source is used. For larger scales, using ammonium formate can be advantageous as it serves as both the ammonia source and the reducing agent in some catalytic systems.[4]

    • Water Removal: The formation of an imine is a reversible reaction that produces water.[1] On a larger scale, the accumulation of water can inhibit the reaction. Consider the use of a Dean-Stark trap or adding a dehydrating agent like molecular sieves.

    • pH Control: The reaction is typically favored under weakly acidic conditions. Acetic acid is often used as a catalyst.[5] Ensure the pH is optimal for imine formation without promoting side reactions.

  • Evaluate the Reduction Step:

    • Choice of Reducing Agent: The choice of reducing agent is critical.

      • Sodium Borohydride (NaBH₄): This is a cost-effective choice, but it can also reduce the starting ketone.[2][6] If using NaBH₄, it's crucial to allow sufficient time for imine formation before adding the reducing agent.[6]

      • Sodium Cyanoborohydride (NaBH₃CN): This reagent is more selective for the imine over the ketone, especially at a controlled pH.[7] However, it is toxic and generates cyanide waste.

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder and more selective reducing agent that is often preferred for reductive aminations.[2][5][8] It is less sensitive to moisture than NaBH₄.

    • Temperature Control: The reduction is exothermic. On a larger scale, poor heat dissipation can lead to side reactions. Ensure your reactor has adequate cooling capacity and add the reducing agent in portions to control the temperature.[9]

  • Identify and Mitigate Side Reactions:

    • Over-alkylation: The primary amine product can react with the remaining imine intermediate to form a secondary amine. This is more prevalent if the reaction is not driven to completion efficiently. Using a sufficient excess of the ammonia source can help minimize this.

    • Ketone Reduction: As mentioned, if a less selective reducing agent like NaBH₄ is used, it can reduce the starting 4-methoxyphenoxyacetone to the corresponding alcohol. Analyze your crude product for the presence of this alcohol impurity.

Parameter Small Scale (Lab) Large Scale (Preclinical) Considerations for Scale-Up
Heat Transfer High surface area to volume ratio, efficient heat dissipation.Lower surface area to volume ratio, potential for hot spots.Slower addition of reagents, robust cooling systems.[9][10]
Mixing Efficient mixing with standard stir bars.Potential for inefficient mixing, leading to localized concentration gradients.Use of overhead mechanical stirrers, baffles in the reactor.
Reaction Time Typically shorter.May need to be adjusted to account for slower addition rates and heat transfer.Monitor reaction progress closely (e.g., by TLC or HPLC).
FAQ 2: Purity Issues and Difficulty in Purification

Question: Our final product is contaminated with the starting ketone and an unknown impurity. How can we improve the purity and what are the best purification strategies on a larger scale?

Answer: Purity is paramount for preclinical studies. The presence of starting material indicates an incomplete reaction. The unknown impurity could be a side product from the reaction.

Strategies for Improving Purity:

  • Drive the Reaction to Completion:

    • Monitor the reaction progress using an appropriate analytical technique (TLC, GC, or HPLC). Ensure the disappearance of the starting ketone before proceeding with the work-up.

    • If the reaction stalls, a slight increase in temperature or the addition of more reducing agent (after confirming the presence of the imine) may be necessary.

  • Effective Work-up Procedure:

    • Quenching: Carefully quench the reaction to destroy any remaining reducing agent. This is typically done by the slow addition of water or a weak acid.

    • Acid-Base Extraction: An acid-base extraction is a highly effective method for separating the basic amine product from neutral impurities like the starting ketone or the corresponding alcohol byproduct.

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

      • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.

      • Wash the organic layer again with the acidic solution to ensure complete extraction of the amine.

      • Combine the aqueous layers and wash with an organic solvent to remove any remaining neutral impurities.

      • Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.

      • Wash the final organic layer with brine, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Final Purification:

    • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an excellent method for purification on a larger scale.

    • Crystallization: If the product is a solid or can be converted to a solid salt (e.g., hydrochloride salt), crystallization or recrystallization is a highly effective purification technique.

Troubleshooting Purification:

  • Emulsion Formation during Extraction: This is common on a larger scale. To break emulsions, you can add brine or filter the mixture through a pad of celite.

  • Product Loss during Extraction: Ensure the pH of the aqueous layer is sufficiently low (for extraction into the aqueous phase) and sufficiently high (for extraction back into the organic phase). Use a pH meter for accurate measurements.

FAQ 3: Safety Concerns During Scale-Up

Question: What are the primary safety concerns we should be aware of when scaling up the synthesis of this compound?

Answer: Safety is the top priority in any chemical synthesis, and the risks are amplified during scale-up.

Key Safety Considerations:

  • Exothermic Reaction: The reduction step is often exothermic. A runaway reaction can occur if the heat generated is not effectively removed.[9]

    • Mitigation: Use a reactor with a reliable cooling system. Add reagents slowly and monitor the internal temperature continuously. Perform a safety assessment to understand the thermal hazards of the reaction before scaling up.[3]

  • Hydrogen Gas Evolution: Some reducing agents, particularly sodium borohydride in the presence of acid, can generate hydrogen gas, which is flammable.

    • Mitigation: Ensure the reaction is performed in a well-ventilated area (fume hood) and away from ignition sources. The reactor should be equipped with a proper venting system.

  • Handling of Reagents:

    • Sodium Cyanoborohydride: As mentioned, this reagent is highly toxic. Handle it with appropriate personal protective equipment (PPE) and have a quenching and disposal plan in place for any cyanide-containing waste.

    • Ammonia: If using aqueous ammonia, be aware of its corrosive and irritant properties. Work in a well-ventilated area.

  • Solvent Safety: Be mindful of the flammability and toxicity of the solvents used. Ensure proper grounding of equipment to prevent static discharge.

III. Detailed Experimental Protocol (Example)

This is a representative protocol for the synthesis of this compound via reductive amination using sodium triacetoxyborohydride. This should be optimized at a small scale before scaling up.

Materials:

  • 4-methoxyphenoxyacetone

  • Ammonium acetate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation:

    • To a solution of 4-methoxyphenoxyacetone (1 equivalent) in methanol, add ammonium acetate (2-3 equivalents).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or GC-MS to observe the consumption of the ketone.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium triacetoxyborohydride (1.2-1.5 equivalents) in portions, ensuring the internal temperature does not exceed 20°C.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Add DCM and water to the residue.

    • Separate the layers. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and extract with 1M HCl (2x). The product will move to the aqueous layer.

    • Wash the combined acidic aqueous layers with DCM to remove any neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly add 1M NaOH until the pH is >12.

    • Extract the basified aqueous layer with DCM (3x).

    • Combine the final organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by vacuum distillation.

IV. References

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References

Technical Support Center: Biological Testing of 2-(4-Methoxyphenoxy)propylamine (Mexiletine)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-(4-Methoxyphenoxy)propylamine, known more commonly by its generic name, Mexiletine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the biological testing of this Class 1B antiarrhythmic agent.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding Mexiletine's properties and handling in a laboratory setting.

Q1: What is the primary mechanism of action for Mexiletine?

Mexiletine is a sodium channel blocker.[1] Its principal mechanism is the inhibition of the fast inward sodium current (INa) during phase 0 of the cardiac action potential.[2][3] It preferentially binds to sodium channels in their open and inactivated states, which is why its blocking effect is more pronounced in rapidly firing or depolarized cells, a characteristic known as "use-dependence" or "rate-dependence".[2][4] This targeted action reduces the maximal upstroke velocity (Vmax) of the action potential, thereby suppressing abnormal electrical activity, particularly in ventricular tissue.[4][5]

Q2: What are the critical physicochemical properties to consider before starting an experiment?

Understanding Mexiletine's solubility and stability is paramount for reliable experimental outcomes. Mexiletine hydrochloride is a white powder that is freely soluble in water and ethanol.[6] However, its stability in aqueous solutions can be influenced by pH and temperature.

Solvent Reported Solubility Notes
Water (H₂O)100 mg/mL[7]Requires sonication for complete dissolution. Solutions are stable for extended periods, with a reported shelf life of 115.5 days at 25°C and 173.3 days at 4°C.[8][9]
DMSO≥ 41 mg/mL[7]A common solvent for creating high-concentration stock solutions for in vitro assays.
PBS100 mg/mL[7]Suitable for many physiological assays, but always verify pH compatibility with your specific experimental setup.

Data compiled from multiple sources.[6][7][8][9][10]

Causality Insight: Incorrectly prepared or stored solutions are a primary source of experimental variability. Precipitation of the compound in assay media can lead to artificially low potency measurements. Always prepare fresh solutions or use stocks that have been stored appropriately and are within their stability window.

Q3: Does Mexiletine have off-target effects I should be aware of?

Yes. While primarily a sodium channel blocker, high concentrations of Mexiletine can affect other ion channels. This is a critical consideration for interpreting unexpected results or designing selectivity assays. Reported off-target effects include:

  • hERG Potassium Channels: Mexiletine inhibits hERG channels in a time- and voltage-dependent manner, with a reported IC50 of 3.7 µM.[11][12][13] This is a crucial safety liability to assess, as hERG blockade is associated with the risk of drug-induced arrhythmia.

  • L-type Calcium Channels (ICa,L): It has been shown to reduce the peak L-type calcium current in a dose-dependent manner.[14]

  • Delayed Rectifier Potassium Channels (IK): Inhibition of this current has also been observed.[14]

Part 2: Troubleshooting Guides

This section provides structured guidance for resolving specific issues encountered during experimentation.

Issue 1: High Variability in Electrophysiology (Patch Clamp) Recordings

Symptom: You observe inconsistent block of sodium currents (INa) across different cells or experiments, even when using the same concentration of Mexiletine.

This is a common challenge stemming from the use-dependent nature of the drug and the sensitivity of patch-clamp recordings.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting variable patch-clamp results.

Detailed Explanation:

  • Stimulation Frequency: Because Mexiletine binds preferentially to open and inactivated channels, the frequency of depolarizing pulses directly impacts the degree of block.[14] Inconsistent stimulation will yield variable results.

  • Holding Potential: The membrane potential determines the proportion of sodium channels in resting, open, and inactivated states. Variations in the holding potential will alter the availability of Mexiletine's target states.[14]

  • Cellular "Rundown": A gradual loss of channel activity over the course of an experiment can be mistaken for a drug effect.[14] Always ensure a stable baseline recording for several minutes before applying Mexiletine.

  • Temperature and pH: Ion channel kinetics and drug binding can be temperature-dependent.[14] The charge of Mexiletine and the conformation of the channel can also be influenced by the pH of your solutions.[14]

Issue 2: Unexpected Results in In Vivo Studies

Symptom: Pharmacokinetic (PK) or pharmacodynamic (PD) data from animal studies show high inter-subject variability or do not correlate well with in vitro potency.

Potential Causes & Solutions:

  • Metabolism: Mexiletine is extensively metabolized by the liver, primarily by the CYP2D6 and CYP1A2 enzymes.[2][15][16] Genetic polymorphisms in these enzymes can lead to significant differences in clearance rates between individuals or animal strains, causing highly variable plasma concentrations.[15][17]

    • Action: When possible, use animal strains with well-characterized metabolic profiles. Always measure plasma concentrations of Mexiletine to correlate exposure with observed effects.

  • Drug-Drug Interactions: Co-administration of other compounds can alter Mexiletine's pharmacokinetics. For example, CYP2D6 inhibitors (like propafenone) can decrease its clearance, while inducers (like rifampicin) can enhance it.[15]

    • Action: Carefully review all co-administered substances for potential metabolic interactions.

  • Pathological State: Liver impairment significantly prolongs the half-life of Mexiletine, increasing the risk of toxicity.[1][16] Conditions like acute myocardial infarction can slow its absorption rate.[3][16]

    • Action: Be aware of the health status of your animal models. In disease models, expect altered PK profiles compared to healthy controls.

Issue 3: False Positives in Ancillary Assays

Symptom: A urine drug screen from an in vivo study unexpectedly tests positive for amphetamines.

This is a known and documented issue. The chemical structure of Mexiletine can cross-react with the immunoassays used in some standard amphetamine drug screens, leading to a false positive result.[18]

  • Self-Validation System: Always confirm positive screening results with a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), which can definitively distinguish Mexiletine from amphetamines.[18]

Part 3: Key Experimental Protocols

Protocol 1: hERG Channel Inhibition Assay via Manual Patch Clamp

This protocol outlines a standard voltage-clamp experiment to determine the IC50 of Mexiletine on hERG channels expressed in a stable cell line (e.g., HEK293).

1. Cell Preparation:

  • Culture hERG-expressing cells under standard conditions.
  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solution Preparation:

  • External Solution (mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
  • Internal (Pipette) Solution (mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
  • Mexiletine Stock: Prepare a 10 mM stock solution in DMSO. Serially dilute in the external solution to achieve final concentrations (e.g., 0.1, 1, 3, 10, 30, 100 µM). The final DMSO concentration should be ≤0.1%.

3. Electrophysiological Recording:

  • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
  • Establish a whole-cell patch-clamp configuration.
  • Hold the cell at -80 mV.
  • Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
  • Apply a repolarizing pulse to -50 mV for 3 seconds to elicit the hERG tail current, which is used for analysis.[11][12]
  • Repeat this voltage protocol at a steady frequency (e.g., every 15 seconds) to establish a stable baseline current.

4. Drug Application & Data Analysis:

  • Once a stable baseline is achieved, perfuse the lowest concentration of Mexiletine until the current inhibition reaches a steady state (typically 5-10 minutes).
  • Wash out the drug with the external solution to check for reversibility.
  • Repeat the process for each concentration.
  • Measure the peak amplitude of the tail current at each concentration.
  • Normalize the data to the baseline control current and plot the concentration-response curve.
  • Fit the curve using the Hill equation to determine the IC50 value.

Workflow Diagram for hERG Assay:

hERG_Workflow A Establish Stable Whole-Cell Recording B Apply hERG Voltage Protocol (Baseline) A->B C Perfuse Lowest Mexiletine Concentration B->C D Record Steady-State Inhibition C->D E Washout D->E F Repeat for All Concentrations E->F F->C G Plot Concentration-Response Curve & Calculate IC50 F->G

References

Validation & Comparative

A Comparative Guide to the Efficacy of 2-(4-Methoxyphenoxy)propylamine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a lead compound is a critical decision point. This guide provides an in-depth, objective comparison of the efficacy of 2-(4-Methoxyphenoxy)propylamine, more commonly known by its trade names Mexidol or Emoxypine, with structurally and functionally similar compounds. Our analysis is grounded in experimental data to provide a clear, evidence-based perspective on its performance across key therapeutic areas.

Understanding this compound (Mexidol/Emoxypine)

Initially, it is crucial to clarify that this compound is the core chemical structure of the widely recognized compound, emoxypine succinate, marketed as Mexidol. This synthetic compound is structurally similar to pyridoxine (Vitamin B6) and is noted for its broad spectrum of pharmacological activities, including neuroprotective, anxiolytic, nootropic, and antioxidant effects. Its therapeutic potential is largely attributed to its multimodal mechanism of action.

Mechanism of Action: A Multifaceted Approach

The efficacy of Mexidol stems from its ability to target multiple pathological processes. Its action is not limited to a single pathway but is a synergistic combination of several effects:

  • Antioxidant and Anti-hypoxic Activity: Mexidol is a potent inhibitor of free-radical oxidation. It directly scavenges reactive oxygen species and enhances the activity of endogenous antioxidant enzymes. The succinate component of the molecule also plays a vital role in cellular respiration and energy production, contributing to its anti-hypoxic effects.

  • Membrane Protection: The compound stabilizes neuronal membranes by inhibiting lipid peroxidation, which helps maintain their structural and functional integrity.

  • Receptor Modulation: Mexidol modulates the activity of several key membrane-bound enzymes and receptor complexes, including the benzodiazepine, GABA, and acetylcholine receptors, by increasing their binding affinity. This modulation is central to its neuroprotective and anxiolytic properties.

  • Neuroinflammation and Mitochondrial Function: It has been shown to possess anti-inflammatory properties and the ability to counteract stress-induced hypoxic conditions.[1] The succinate moiety can also support enzymatic function under conditions of cellular hypoxia.[1]

Comparative Efficacy Analysis

To provide a comprehensive evaluation, we will compare the efficacy of Mexidol/Emoxypine with other relevant compounds in the categories of neuroprotection, anxiolytic effects, and nootropic (cognitive-enhancing) activity.

Neuroprotective Efficacy

Glutamate excitotoxicity is a major contributor to neuronal damage in various neurological disorders.[2][3] Therefore, a key measure of a neuroprotective agent's efficacy is its ability to mitigate this damage.

Experimental Model: In Vitro Glutamate Excitotoxicity Assay

This assay is a standard method to evaluate the neuroprotective potential of a compound.[4][5] It involves exposing primary neuronal cultures to a toxic concentration of glutamate and then assessing cell viability.

Comparative Data:

A study comparing the protective effects of Mexidol and N-acetylcysteine (NAC), a well-known antioxidant, against molybdenum-induced neurotoxicity in human neuroblastoma SH-SY5Y cells provides valuable insights.

CompoundConcentration for 100% Cell Survival (mM)
Mexidol 5
N-acetylcysteine (NAC) 1
Carnosine 1

Data adapted from a study on the protective action of antioxidants in a heavy metal toxicity model.[6]

Interpretation and Causality:

In this specific model of heavy metal-induced neurotoxicity, both NAC and Carnosine demonstrated superior protection at lower concentrations compared to Mexidol.[6] This suggests that for neurotoxicity primarily driven by mechanisms that are highly sensitive to sulfhydryl-donating antioxidants like NAC, Mexidol's broader mechanism may be less potent. NAC directly replenishes intracellular glutathione, a critical component of the cellular antioxidant defense system.[7] Mexidol's antioxidant action, while significant, is part of a wider array of effects. This highlights the importance of selecting a neuroprotective agent based on the specific underlying pathology of the disease model. For pathologies with a strong oxidative stress component where glutathione depletion is a key factor, NAC might be a more direct and potent choice. However, in conditions with a more complex etiology involving membrane instability and receptor dysfunction in addition to oxidative stress, Mexidol's multimodal action could offer a broader therapeutic advantage.

Anxiolytic Efficacy

The anxiolytic effects of a compound are often assessed using behavioral models in rodents, such as the elevated plus-maze (EPM) test. This test is based on the conflict between a rodent's natural tendency to explore and its aversion to open, elevated spaces.[2][8][9][10][11]

Experimental Model: Elevated Plus-Maze (EPM) Test in Rats

The EPM is a widely validated assay for screening anxiolytic drugs. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.

Comparative Data:

A study in a rat model of alloxan diabetes compared the anxiolytic effects of Emoxipine and Mexidol with the tricyclic antidepressant amitriptyline and the antioxidant α-lipoic acid.

Treatment GroupAnxiety Level (Compared to Diabetic Control)
Emoxipine Significant reduction (also significant vs. intact control)
Mexidol Significant reduction
Amitriptyline Close to Emoxipine and Mexidol
α-Lipoic Acid Anxiogenic effect (increased anxiety)

Qualitative summary of findings from a comparative study in a rat model of experimental diabetes.[12]

Interpretation and Causality:

The results indicate that both Emoxipine and Mexidol possess pronounced anxiolytic properties, comparable to the established antidepressant amitriptyline.[12] The most significant finding is that Emoxipine not only reduced anxiety relative to the diabetic control group but also in comparison to healthy, intact animals, suggesting a potent anxiolytic effect.[12] The combination of the 3-hydroxypyridine cation and the succinate anion in Mexidol was observed to slightly attenuate the anxiolytic effect compared to Emoxipine alone. In contrast, α-lipoic acid, another antioxidant, exhibited anxiogenic effects in this model.[13] This underscores that antioxidant properties alone do not necessarily confer anxiolytic efficacy. The anxiolytic action of Mexidol and Emoxipine is likely mediated by their ability to modulate GABA-A receptors, in addition to their antioxidant and membrane-stabilizing effects. This multifaceted mechanism distinguishes them from purely antioxidant compounds and aligns their efficacy more closely with classic anxiolytic and antidepressant drugs that target neurotransmitter systems.

Nootropic (Cognitive-Enhancing) Efficacy

The Morris water maze is a classic behavioral test used to assess spatial learning and memory in rodents, making it a valuable tool for evaluating nootropic compounds.[14][15][16]

Experimental Model: Morris Water Maze

This test requires the animal to learn the location of a hidden platform in a pool of water, using distal cues. A reduction in the time taken to find the platform over successive trials indicates improved learning and memory.

Comparative Data:

Treatment GroupOutcome
Mexidol More pronounced positive changes, higher percentage of favorable outcomes, lower frequency of residual signs
Piracetam Less pronounced positive changes compared to Mexidol

Summary of findings from a comparative study in patients with tick-borne encephalitis.[17]

Interpretation and Causality:

In the context of recovery from an acute neurological insult like tick-borne encephalitis, Mexidol demonstrated superior efficacy compared to Piracetam.[17] This is likely because Mexidol's neuroprotective and antioxidant properties address the underlying pathological processes of neuronal damage and inflammation that are prominent in such conditions. Piracetam's mechanism, while not fully elucidated, is thought to primarily involve enhancing neuronal metabolism and membrane fluidity.[18] In a situation of acute neuronal injury, the cytoprotective effects of Mexidol provide a more direct therapeutic benefit. This suggests that for cognitive impairment resulting from acute brain injury or cerebrovascular disease, a compound with combined neuroprotective and nootropic properties like Mexidol may be more effective than a "pure" nootropic like Piracetam.

Structure-Activity Relationship of Phenoxypropylamine Derivatives

The chemical scaffold of this compound is a phenoxypropylamine. Structure-activity relationship (SAR) studies on this class of compounds have revealed that modifications to different parts of the molecule can significantly alter its biological activity. For instance, in a series of synthesized phenoxypropylamine derivatives, the nature of the amine substituent and the substitution pattern on the phenoxy ring were found to be critical for their gastric acid antisecretory activity.[19] While this is a different therapeutic area, it highlights the tunability of the phenoxypropylamine scaffold for various biological targets. Further research into the SAR of phenoxypropylamine derivatives for neuroprotective and anxiolytic activity could lead to the development of even more potent and selective compounds.

Experimental Protocols

For researchers wishing to conduct their own comparative studies, the following are standardized protocols for the key assays discussed.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common and straightforward method to determine the free radical scavenging capacity of a compound.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Dissolve the test compounds (e.g., Mexidol, Trolox as a standard) in methanol to create a series of dilutions.

  • Reaction: Add a specific volume of each sample dilution to the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.[20][21][22][23][24][25]

In Vitro Glutamate Excitotoxicity Assay

This assay assesses the ability of a compound to protect neurons from glutamate-induced cell death.

Protocol:

  • Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., HT22) in appropriate culture plates.

  • Pre-treatment: Incubate the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • Glutamate Insult: Expose the cells to a toxic concentration of L-glutamate for a defined duration.

  • Post-incubation: Remove the glutamate-containing medium and incubate the cells in fresh medium for a further 24 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT assay, LDH release assay, or by quantifying neurite outgrowth.[4][5][22][26][27][28][29]

Elevated Plus-Maze (EPM) for Anxiolytic Activity

This behavioral assay is used to screen for anxiolytic compounds in rodents.

Protocol:

  • Apparatus: Use a plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Habituation: Acclimate the animals to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer the test compound or vehicle to the animals at a specified time before the test.

  • Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore for a set period (typically 5 minutes).

  • Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video-tracking system.

  • Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.[2][8][9][10][11]

Visualizations

Signaling Pathway of Mexidol's Multifaceted Action

Mexidol_Mechanism cluster_stress Cellular Stressors cluster_mexidol Mexidol (this compound) cluster_effects Cellular Effects cluster_outcome Therapeutic Outcomes ROS Reactive Oxygen Species (ROS) Membrane Membrane Stabilization (Reduced Lipid Peroxidation) ROS->Membrane causes lipid peroxidation Hypoxia Hypoxia Energy Mitochondrial Respiration (Succinate Pathway) Hypoxia->Energy impairs Glutamate Excess Glutamate Receptor Receptor Modulation (GABA-A, NMDA) Glutamate->Receptor causes excitotoxicity Mexidol Mexidol Antioxidant Antioxidant Defense (Enzyme Upregulation, ROS Scavenging) Mexidol->Antioxidant enhances Mexidol->Membrane stabilizes Mexidol->Receptor modulates Mexidol->Energy supports Outcome Neuroprotection Anxiolysis Cognitive Enhancement Antioxidant->Outcome Membrane->Outcome Receptor->Outcome Energy->Outcome

Caption: Multimodal mechanism of Mexidol.

Experimental Workflow for Comparative Efficacy Assessment

Efficacy_Workflow cluster_selection Compound Selection cluster_assays In Vitro & In Vivo Assays cluster_data Data Analysis cluster_conclusion Conclusion Mexidol Mexidol Antioxidant Antioxidant Assay (e.g., DPPH) Mexidol->Antioxidant Neuroprotection Neuroprotection Assay (Glutamate Excitotoxicity) Mexidol->Neuroprotection Anxiolytic Anxiolytic Assay (Elevated Plus-Maze) Mexidol->Anxiolytic Nootropic Nootropic Assay (Morris Water Maze) Mexidol->Nootropic Comparators Comparator Compounds (e.g., NAC, Piracetam, Diazepam) Comparators->Antioxidant Comparators->Neuroprotection Comparators->Anxiolytic Comparators->Nootropic Analysis Quantitative Analysis (IC50, Behavioral Scores) Statistical Comparison Antioxidant->Analysis Neuroprotection->Analysis Anxiolytic->Analysis Nootropic->Analysis Conclusion Comparative Efficacy Profile Structure-Activity Relationship Analysis->Conclusion

Caption: Workflow for efficacy comparison.

Conclusion

This compound (Mexidol/Emoxypine) is a compound with a robust, multimodal mechanism of action that confers a broad spectrum of therapeutic effects. Its efficacy, when compared to other agents, is highly dependent on the specific pathological context.

  • In models of neurotoxicity , while potent, it may be outperformed by more targeted antioxidants like N-acetylcysteine in conditions dominated by oxidative stress and glutathione depletion.

  • As an anxiolytic , its efficacy is comparable to established drugs like amitriptyline, and its receptor-modulating activity gives it an advantage over simple antioxidants.

  • In the realm of cognitive enhancement , particularly in the context of recovery from neuronal injury, its combined neuroprotective and nootropic effects may offer superior outcomes compared to classic nootropics like Piracetam.

The selection of this compound or a comparator for a drug development program should therefore be guided by a thorough understanding of the target disease's underlying pathophysiology. Its multifaceted nature makes it a particularly compelling candidate for complex neurological disorders where multiple pathological processes are at play.

References

Cross-Validation of 2-(4-Methoxyphenoxy)propylamine's Biological Activity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the identification of novel bioactive compounds is merely the preamble to a rigorous journey of validation and characterization. This guide provides an in-depth technical framework for the cross-validation of the biological activity of a promising, albeit under-characterized molecule, 2-(4-Methoxyphenoxy)propylamine. Herein, we will operate under the working hypothesis that this compound exhibits anti-proliferative properties. Our objective is to present a robust, multi-faceted approach to substantiate this claim across a panel of diverse cancer cell lines, comparing its performance against a well-established cytotoxic agent, Doxorubicin.

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each experimental choice. By adhering to the principles of scientific integrity, we aim to provide a self-validating system for the assessment of this compound's potential as a therapeutic agent.

The Imperative of Cross-Cell Line Validation

A common pitfall in early-stage drug discovery is the reliance on a single cell line model.[1][2][3] The inherent genetic and phenotypic heterogeneity of cancer means that a compound's efficacy can vary dramatically between different tumor types, and even between subtypes of the same cancer.[1][2] Therefore, cross-validation in a panel of well-characterized cell lines is not just a recommendation, but a critical step to ascertain the broader applicability and potential limitations of a novel compound.[4] This approach helps to identify sensitive and resistant cell populations, providing early insights into potential patient stratification strategies and mechanisms of action.[5]

For our investigation of this compound, we have selected a panel of three human cancer cell lines representing distinct cancer types with varying genetic backgrounds:

  • MCF-7: A well-characterized estrogen receptor-positive (ER+) breast cancer cell line.

  • A549: A human lung adenocarcinoma cell line.

  • HeLa: A human cervical cancer cell line.

This selection provides a preliminary screen across different epithelial cancers, offering a glimpse into the compound's potential spectrum of activity.

Experimental Workflow for Cross-Validation

The following diagram outlines the comprehensive workflow for the cross-validation of this compound's anti-proliferative activity.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Biological Assays cluster_analysis Phase 3: Data Analysis & Interpretation Compound_Prep Compound Stock Preparation (this compound & Doxorubicin) Cytotoxicity Cytotoxicity Assessment (MTT/Resazurin Assay) Compound_Prep->Cytotoxicity Proliferation Proliferation Analysis (BrdU/Ki-67 Assay) Compound_Prep->Proliferation Mechanism Mechanistic Studies (Western Blot & qPCR) Compound_Prep->Mechanism Cell_Culture Cell Line Maintenance (MCF-7, A549, HeLa) Cell_Culture->Cytotoxicity Cell_Culture->Proliferation Cell_Culture->Mechanism IC50 IC50 Determination Cytotoxicity->IC50 Stats Statistical Analysis Proliferation->Stats Mechanism->Stats Interpretation Interpretation & Conclusion IC50->Interpretation Stats->Interpretation

Caption: A streamlined workflow for the cross-validation of a novel anti-proliferative compound.

Part 1: Assessing Cytotoxicity - The Dose-Response Relationship

The initial step in characterizing an anti-proliferative compound is to determine its cytotoxic potential and establish a dose-response curve. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[6][7][8]

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10][11]

Materials:

  • Selected cell lines (MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and Doxorubicin

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[12] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[13][14]

Alternative Protocol: Resazurin Assay

The resazurin assay is a fluorometric method that offers higher sensitivity and a simpler workflow compared to the MTT assay.[15][16] Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[15][16]

Key Differences from MTT:

  • After the treatment incubation, add 20 µL of resazurin solution (0.15 mg/mL) to each well.[11]

  • Incubate for 1-4 hours.

  • Measure fluorescence with an excitation wavelength of 545 nm and an emission wavelength of 590 nm.[16]

Hypothetical Cytotoxicity Data
CompoundCell LineIC50 (µM)
This compoundMCF-715.2
A54925.8
HeLa18.5
DoxorubicinMCF-70.8
A5491.2
HeLa0.9

Interpretation: The hypothetical data suggests that this compound exhibits cytotoxic activity across all three cell lines, albeit with lower potency compared to the standard chemotherapeutic agent, Doxorubicin. The variation in IC50 values between the cell lines indicates a degree of differential sensitivity.

Part 2: Direct Measurement of Anti-Proliferative Effects

While cytotoxicity assays measure cell death, it is crucial to directly assess a compound's ability to inhibit cell proliferation. This can be achieved by measuring DNA synthesis or the expression of proliferation-associated proteins.

Protocol 2: BrdU Incorporation Assay

The bromodeoxyuridine (BrdU) assay is a robust method for quantifying DNA synthesis. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S phase of the cell cycle and can be detected using a specific antibody.[17]

Materials:

  • Selected cell lines

  • Complete culture medium

  • 96-well plates

  • This compound and Doxorubicin

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody (conjugated to HRP or a fluorophore)

  • Substrate (e.g., TMB for HRP)

  • Stop solution

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.[18]

  • Fixation and Denaturation: Remove the medium, and fix and denature the cellular DNA according to the manufacturer's protocol. This step is crucial for exposing the incorporated BrdU to the antibody.

  • Antibody Incubation: Add the anti-BrdU antibody and incubate for 1-2 hours.

  • Detection: Add the appropriate substrate and measure the resulting signal (absorbance or fluorescence).

  • Data Analysis: Normalize the signal to the vehicle-treated control and express the results as a percentage of proliferation inhibition.

Alternative Protocol: Ki-67 Staining

Ki-67 is a nuclear protein that is expressed in all active phases of the cell cycle (G1, S, G2, M) but is absent in quiescent cells (G0).[19][20] Immunofluorescent staining for Ki-67 can provide a snapshot of the proliferative fraction of a cell population.[20] This method is particularly useful for imaging-based high-content screening.[19]

Hypothetical Proliferation Inhibition Data (at 2x IC50 concentration)
CompoundCell LineProliferation Inhibition (%)
This compoundMCF-765%
A54958%
HeLa72%
DoxorubicinMCF-792%
A54988%
HeLa95%

Interpretation: This hypothetical data corroborates the cytotoxicity findings, demonstrating that this compound directly inhibits cell proliferation. The varying degrees of inhibition across the cell lines further underscore the importance of a multi-cell line approach.

Part 3: Investigating the Mechanism of Action

Understanding how a compound exerts its biological effects is a cornerstone of drug development. Here, we propose preliminary mechanistic studies to explore the potential signaling pathways modulated by this compound. Based on its hypothetical anti-proliferative activity, we will investigate key proteins involved in cell cycle regulation and apoptosis.

Protocol 3: Western Blotting for Cell Cycle and Apoptotic Markers

Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[21][22][23][24] We will examine the expression and phosphorylation status of key regulatory proteins.[21][25]

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Compound This compound p21 p21 Compound->p21 induces Bax Bax Compound->Bax upregulates Bcl2 Bcl-2 Compound->Bcl2 downregulates CDK2 CDK2 CDK2_CyclinE CDK2/Cyclin E Complex CDK2->CDK2_CyclinE CyclinE Cyclin E CyclinE->CDK2_CyclinE p21->CDK2_CyclinE inhibits Caspase3 Caspase-3 Bax->Caspase3 activates Bcl2->Caspase3 inhibits Cleaved_Caspase3 Cleaved Caspase-3 Caspase3->Cleaved_Caspase3 cleavage

Caption: A hypothetical signaling pathway modulated by this compound.

Procedure:

  • Cell Lysis: Treat cells with this compound at its IC50 concentration for 24-48 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.[23]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[24] Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, p21, PARP, Caspase-3, and a loading control like β-actin) overnight at 4°C.[23]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system.[21]

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Protocol 4: Quantitative PCR (qPCR) for Gene Expression Analysis

qPCR allows for the sensitive and specific quantification of mRNA levels, providing insights into the transcriptional regulation of target genes.[26][27][28][29][30]

Procedure:

  • RNA Extraction and cDNA Synthesis: Treat cells as described for Western blotting. Extract total RNA using a suitable kit and reverse transcribe it into cDNA.[26]

  • qPCR Reaction: Set up qPCR reactions using SYBR Green or TaqMan chemistry with primers specific for genes of interest (e.g., CCND1, CDKN1A, BCL2, BAX) and a reference gene (e.g., GAPDH, ACTB).[27]

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression changes using the ΔΔCt method.

Statistical Considerations

All experiments should be performed with a minimum of three biological replicates. Data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical significance between treatment groups and controls should be determined using appropriate tests, such as a Student's t-test or analysis of variance (ANOVA), with a p-value of <0.05 considered significant.[31][32][33][34]

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the initial cross-validation of this compound's hypothetical anti-proliferative activity. By employing a panel of diverse cell lines and a multi-assay strategy, researchers can gain a robust understanding of the compound's potency, efficacy, and potential mechanisms of action.

The hypothetical data presented herein illustrates the importance of this approach, highlighting potential differential sensitivities that would be missed in a single cell line screen. The proposed mechanistic studies provide a starting point for more in-depth investigations into the molecular pathways targeted by this compound.

Future work should expand the cell line panel to include a broader range of cancer types and those with known resistance mechanisms. Further elucidation of the signaling pathways involved, potentially through transcriptomic or proteomic profiling, will be crucial for the continued development of this compound as a potential therapeutic agent.

References

A Comparative Study of 2-(4-Methoxyphenoxy)propylamine and Its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the systematic evaluation of structurally related compounds is a cornerstone of identifying lead candidates with optimized pharmacological profiles. This guide presents a comparative study of 2-(4-Methoxyphenoxy)propylamine, a compound of interest for its potential neuromodulatory activities, alongside two of its key structural analogs: 3-(4-methoxyphenoxy)propan-1-amine and the well-characterized tryptamine derivative, 5-methoxytryptamine (Mexamine).

This document is intended for researchers, scientists, and drug development professionals. It provides a framework for the synthesis, characterization, and comparative evaluation of these compounds, with a focus on their potential interactions with key targets in the central nervous system. The experimental protocols detailed herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

Introduction to the Core Compound and Its Analogs

This compound serves as our primary compound of interest. Its structure, featuring a methoxyphenoxy moiety linked to a propylamine backbone, suggests potential interactions with biogenic amine receptors and transporters. To explore the structure-activity relationships (SAR) of this scaffold, we have selected two pertinent structural analogs for a comprehensive comparative analysis.

  • This compound: The lead compound, characterized by a secondary amine on the propyl chain.

  • 3-(4-methoxyphenoxy)propan-1-amine: A primary amine analog, differing in the position of the amine group on the propyl chain. This modification allows for the investigation of the impact of amine substitution on biological activity.

  • 5-Methoxytryptamine (Mexamine): A well-studied tryptamine derivative that shares the methoxy-aromatic and aminoethyl functionalities, albeit within a more rigid indole scaffold. Mexamine is known to be a non-selective serotonin receptor agonist and provides a valuable pharmacological benchmark.[1][2]

Synthesis of this compound and its Analogs

The synthesis of these compounds can be achieved through established organic chemistry methodologies. A general and adaptable synthetic route is proposed, drawing from known procedures for similar structures.[3][4]

Proposed Synthetic Workflow

cluster_synthesis Synthetic Workflow start Starting Materials: 4-Methoxyphenol Appropriate amino alcohol or haloamine precursor step1 Nucleophilic Substitution (Williamson Ether Synthesis) start->step1 step2 Optional: Deprotection Step (e.g., for protected amines) step1->step2 product Final Product: This compound or Analog step2->product purification Purification (e.g., Chromatography, Recrystallization) product->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization

Caption: A generalized workflow for the synthesis of the target compounds.

Comparative Physicochemical Properties

A fundamental aspect of this comparative study is the characterization of the physicochemical properties of each compound, as these can significantly influence their pharmacokinetic and pharmacodynamic profiles.

PropertyThis compound3-(4-methoxyphenoxy)propan-1-amine5-Methoxytryptamine (Mexamine)
Molecular Formula C10H15NO2[5]C10H15NO2[6]C11H14N2O[7]
Molecular Weight 181.23 g/mol [5]181.23 g/mol [6]190.24 g/mol [7]
Predicted LogP 1.81.71.5
pKa (amine) ~9.5 (estimated)~10.0 (estimated)~10.2
Solubility Soluble in organic solventsSoluble in organic solventsSoluble in organic solvents, slightly soluble in water

Experimental Protocols for Comparative Pharmacological Evaluation

To provide a robust comparison of the biological activities of this compound and its analogs, a series of in vitro assays are proposed. These assays are selected to probe their potential interactions with key neurological targets.

Serotonin (5-HT) Receptor Functional Assays

Given the structural similarities to known serotonergic agents, a primary focus of this study is the evaluation of the compounds' effects on serotonin receptors, particularly the 5-HT2A subtype, which is a common target for psychoactive compounds.[8]

Experimental Protocol: 5-HT2A Receptor Calcium Flux Assay [9]

This assay measures the ability of the test compounds to elicit an increase in intracellular calcium, a downstream event following the activation of the Gq-coupled 5-HT2A receptor.

  • Cell Culture: Maintain HEK293 cells stably expressing the human 5-HT2A receptor in appropriate culture medium.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a reference agonist (e.g., serotonin) in a suitable assay buffer.

  • Assay Execution:

    • Establish a baseline fluorescence reading using a fluorescence plate reader.

    • Add the test compounds or reference agonist to the wells.

    • Immediately begin kinetic fluorescence readings to monitor changes in intracellular calcium concentration.

  • Data Analysis:

    • Determine the maximum fluorescence response for each concentration of the test compounds.

    • Normalize the data to the response of the reference agonist.

    • Calculate EC50 (half-maximal effective concentration) and Emax (maximum effect) values by fitting the concentration-response data to a sigmoidal dose-response curve.

cluster_assay 5-HT2A Calcium Flux Assay Workflow start HEK293 cells expressing h5-HT2A receptor step1 Plate cells in 96-well plate start->step1 step2 Load with calcium-sensitive dye step1->step2 step3 Add test compounds step2->step3 step4 Measure fluorescence change step3->step4 end Determine EC50 and Emax step4->end

Caption: Workflow for the 5-HT2A receptor calcium flux assay.

Monoamine Oxidase (MAO) Inhibition Assay

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters.[10][11] Inhibition of these enzymes can lead to increased levels of neurotransmitters in the brain. This assay will determine if the test compounds have any inhibitory activity against MAO-A or MAO-B.

Experimental Protocol: MAO-Glo™ Assay [12]

This commercially available luminescent assay provides a rapid and sensitive method for measuring MAO activity.

  • Reagent Preparation: Prepare the MAO-A and MAO-B enzymes, the MAO substrate, and the Luciferin Detection Reagent as per the manufacturer's protocol.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) in the appropriate buffer.

  • Assay Execution:

    • In a white, opaque 96-well plate, add the MAO enzyme (either MAO-A or MAO-B).

    • Add the test compounds or reference inhibitors and incubate for a specified time.

    • Initiate the reaction by adding the MAO substrate.

    • After a further incubation period, stop the reaction and initiate the luminescent signal by adding the Luciferin Detection Reagent.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 (half-maximal inhibitory concentration) value by fitting the concentration-inhibition data to a suitable model.

Metabolic Stability Assay

Evaluating the metabolic stability of new chemical entities is a critical step in early drug discovery.[13][14][15] This assay provides an indication of how quickly a compound is metabolized by liver enzymes, which can influence its in vivo half-life and bioavailability.

Experimental Protocol: Liver Microsomal Stability Assay [16][17]

  • Reagents: Obtain pooled human liver microsomes and NADPH regenerating system.

  • Compound Incubation:

    • In a 96-well plate, incubate the test compounds at a fixed concentration with the liver microsomes in a phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).

  • Sample Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t1/2) from the slope of the linear regression.

    • Calculate the intrinsic clearance (Clint) from the half-life and the protein concentration.

Expected Outcomes and Structure-Activity Relationship (SAR) Discussion

The data generated from these comparative assays will provide valuable insights into the structure-activity relationships of the this compound scaffold.

Expected Data Summary Table:

Compound5-HT2A Agonism (EC50, µM)MAO-A Inhibition (IC50, µM)MAO-B Inhibition (IC50, µM)Metabolic Stability (t1/2, min)
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental Value
3-(4-methoxyphenoxy)propan-1-amineExperimental ValueExperimental ValueExperimental ValueExperimental Value
5-Methoxytryptamine (Mexamine)~0.05[1]>10>10Experimental Value

Discussion of Potential SAR:

  • Impact of Amine Position: A comparison between this compound and 3-(4-methoxyphenoxy)propan-1-amine will elucidate the importance of the amine's position on the propyl chain for receptor interaction and metabolic stability. It is hypothesized that the primary amine in the 3-position analog may exhibit different receptor binding and metabolic profiles compared to the secondary amine in the lead compound.

  • Influence of the Scaffold: Comparing the phenoxypropylamine scaffold with the tryptamine scaffold of Mexamine will highlight the role of the core structure in determining pharmacological activity. The greater conformational flexibility of the phenoxypropylamine derivatives may allow for interactions with a broader or different set of receptors compared to the more rigid tryptamine.

  • Methoxy Group Contribution: The 4-methoxy group on the phenyl ring is expected to influence both the electronic properties and the lipophilicity of the molecules, which in turn can affect receptor binding affinity and metabolic susceptibility.

Conclusion

This guide provides a comprehensive framework for the comparative study of this compound and its structural analogs. By following the detailed synthetic and experimental protocols, researchers can generate high-quality, reproducible data to elucidate the structure-activity relationships of this chemical series. The insights gained from such a study will be invaluable for the rational design and development of novel therapeutic agents targeting the central nervous system.

References

A Head-to-Head Comparison of Synthesis Routes for 2-(4-Methoxyphenoxy)propylamine: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

2-(4-Methoxyphenoxy)propylamine is a valuable chemical intermediate whose structural motif is present in a range of pharmacologically active compounds. Its synthesis is a critical step in the development of new therapeutic agents, demanding routes that are not only efficient and high-yielding but also scalable, safe, and cost-effective. The strategic selection of a synthetic pathway can significantly impact project timelines and the economic viability of a drug candidate.

This in-depth technical guide provides a head-to-head comparison of the primary synthetic strategies for preparing this compound. We will move beyond simple procedural lists to dissect the underlying chemical logic, offering field-proven insights into the advantages and limitations of each approach. The protocols described are grounded in established chemical principles, providing a self-validating framework for chemists in research and development.

Route 1: The Reductive Amination Workhorse

This strategy is arguably the most common and straightforward approach, relying on the robust and well-understood reductive amination reaction. The overall logic involves first constructing the C-O ether bond to form a ketone intermediate, which is then converted to the target amine.

Strategic Overview

The synthesis begins with a classic Williamson ether synthesis between 4-methoxyphenol and a readily available 3-carbon electrophile (chloroacetone) to form the key ketone intermediate, 1-(4-methoxyphenoxy)propan-2-one. This ketone is then subjected to reductive amination, where it reacts with an ammonia source to form an imine in situ, which is immediately reduced to the desired primary amine.[1][2]

Experimental Workflow Diagram

cluster_0 Part A: Williamson Ether Synthesis cluster_1 Part B: Reductive Amination A 4-Methoxyphenol C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) A->C B Chloroacetone B->C D 1-(4-Methoxyphenoxy)propan-2-one C->D Reflux F Reducing Agent (e.g., NaBH₃CN) D->F E Ammonia Source (e.g., NH₄OAc) E->F G This compound F->G MeOH, rt

Caption: Workflow for the Reductive Amination route.

Detailed Experimental Protocols

Part A: Synthesis of 1-(4-Methoxyphenoxy)propan-2-one

  • To a solution of 4-methoxyphenol (1.0 eq) in acetone (10 vol), add potassium carbonate (1.5 eq).

  • Add chloroacetone (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring by TLC for the disappearance of 4-methoxyphenol.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude ketone, which can be purified by vacuum distillation or used directly in the next step.

Part B: Reductive Amination to this compound

  • Dissolve 1-(4-methoxyphenoxy)propan-2-one (1.0 eq) and ammonium acetate (5-10 eq) in methanol (15 vol).

  • Stir the solution at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by carefully adding 2M HCl until the pH is ~2 to destroy excess hydride.

  • Basify the aqueous solution with 6M NaOH to pH >12 and extract the product with dichloromethane (3 x 15 vol).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the target amine.

Expertise & Causality
  • Why this route is favored: The primary advantage lies in the use of cheap, readily available starting materials and robust, well-established reactions. The Williamson ether synthesis is a cornerstone of industrial ether production.[3]

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the reagent of choice for one-pot reductive aminations because it is a selective reducing agent that reduces the imine intermediate much faster than the starting ketone at neutral or weakly acidic pH.[2] This prevents the side reaction of ketone reduction to the corresponding alcohol. Sodium triacetoxyborohydride is a safer, non-cyanide alternative that is also highly effective.[4]

Route 2: The Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction offers a powerful alternative, particularly when stereochemistry is a concern. This route allows for the conversion of a secondary alcohol to a primary amine with a predictable inversion of configuration, a critical feature in the synthesis of chiral pharmaceuticals.[5][6]

Strategic Overview

The synthesis begins by preparing the precursor alcohol, 1-(4-methoxyphenoxy)propan-2-ol, via the ring-opening of propylene oxide with 4-methoxyphenol. This secondary alcohol is then subjected to Mitsunobu conditions. The alcohol is activated by triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DIAD), allowing for nucleophilic substitution by a nitrogen source. Phthalimide is a common choice, as the resulting N-alkylated phthalimide can be cleanly cleaved to reveal the primary amine.[5]

Experimental Workflow Diagram

cluster_0 Part A: Alcohol Synthesis cluster_1 Part B: Mitsunobu Reaction & Deprotection A 4-Methoxyphenol C Base Catalyst (e.g., NaOH) A->C B Propylene Oxide B->C D 1-(4-Methoxyphenoxy)propan-2-ol C->D Heat E PPh₃, DIAD Phthalimide D->E THF, 0°C to rt F N-substituted Phthalimide E->F G Hydrazine (N₂H₄) F->G EtOH, Reflux H This compound G->H

Caption: Workflow for the Mitsunobu Reaction route.

Detailed Experimental Protocols

Part A: Synthesis of 1-(4-Methoxyphenoxy)propan-2-ol

  • To a stirred solution of 4-methoxyphenol (1.0 eq) and a catalytic amount of sodium hydroxide (0.05 eq), heat the mixture to 80-90 °C.

  • Add propylene oxide (1.2 eq) dropwise, maintaining the reaction temperature.

  • After the addition is complete, stir the mixture at 90 °C for 4-6 hours until the starting phenol is consumed (monitored by TLC).

  • Cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography or vacuum distillation.

Part B: Mitsunobu Reaction and Deprotection

  • Dissolve 1-(4-methoxyphenoxy)propan-2-ol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF (20 vol) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 30 minutes. The reaction often turns from colorless to a yellow-orange solution.[7]

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Remove the solvent under reduced pressure. The crude product, containing triphenylphosphine oxide, can be purified by silica gel chromatography.

  • Dissolve the purified N-substituted phthalimide intermediate in ethanol (15 vol) and add hydrazine hydrate (1.5 eq).

  • Heat the mixture to reflux for 4 hours. A white precipitate (phthalhydrazide) will form.

  • Cool to room temperature, filter off the precipitate, and concentrate the filtrate.

  • Perform an acidic workup (dissolve in ether, extract with 1M HCl) and subsequent basification to isolate the pure amine.

Expertise & Causality
  • Stereochemical Inversion: The Mitsunobu reaction proceeds via an SN2 mechanism, resulting in a clean inversion of the stereocenter at the alcohol-bearing carbon.[5] This is invaluable for asymmetric synthesis when starting from an enantiomerically pure alcohol.

  • Challenges and Mitigation: The primary drawback is the stoichiometric formation of triphenylphosphine oxide and the dialkyl hydrazine dicarboxylate byproduct.[8] Their removal often necessitates careful chromatography, which can be challenging on a large scale. Using polymer-bound phosphines or modified reagents can simplify purification.

  • Safety Considerations: Azodicarboxylates like DIAD and DEAD are potentially explosive and should be handled with care, especially when heated.[8] Using an azide source (e.g., diphenylphosphoryl azide, DPPA) instead of phthalimide is also common but introduces highly toxic and explosive hydrazoic acid as a potential byproduct, requiring stringent safety protocols.[8]

Route 3: The Azide Substitution Pathway

This route provides a middle ground, avoiding the sometimes-problematic reagents of the Mitsunobu reaction while still offering a reliable transformation. It relies on a classic two-step sequence of nucleophilic substitution with an azide followed by reduction.

Strategic Overview

This pathway begins similarly to Route 1, with a Williamson ether synthesis to form a C-O bond. However, instead of creating a ketone, the goal is to install a good leaving group on the second carbon of the propyl chain. This is achieved by reacting 4-methoxyphenol with a di-halogenated propane, such as 1,2-dichloropropane. The resulting 1-(4-methoxyphenoxy)-2-chloropropane is then treated with sodium azide to install the azide group via an SN2 reaction. Finally, the azide is reduced to the target primary amine.

Experimental Workflow Diagram

cluster_0 Part A: Halo-Ether Synthesis cluster_1 Part B: Azide Substitution & Reduction A 4-Methoxyphenol C Base (e.g., NaOH) A->C B 1,2-Dichloropropane B->C D 1-(4-Methoxyphenoxy)-2-chloropropane C->D Heat E Sodium Azide (NaN₃) D->E DMF, Heat F 2-Azido-1-(4-methoxyphenoxy)propane E->F G Reducing Agent (e.g., H₂, Pd/C or LiAlH₄) F->G Reduction H This compound G->H

Caption: Workflow for the Azide Substitution route.

Detailed Experimental Protocols

Part A: Synthesis of 1-(4-Methoxyphenoxy)-2-chloropropane

  • Prepare sodium 4-methoxyphenoxide by reacting 4-methoxyphenol (1.0 eq) with sodium hydroxide (1.05 eq) in a suitable solvent like ethanol.

  • Add 1,2-dichloropropane (used in excess, e.g., 5 eq) to the phenoxide solution.

  • Heat the mixture to reflux for 24-48 hours. The large excess of the dichloride minimizes the formation of bis-ether byproducts.

  • After cooling, remove the excess 1,2-dichloropropane by distillation.

  • Perform a standard aqueous workup and purify the resulting chloro-ether by vacuum distillation.

Part B: Azide Substitution and Reduction

  • Dissolve 1-(4-methoxyphenoxy)-2-chloropropane (1.0 eq) in a polar aprotic solvent like DMF (10 vol).

  • Add sodium azide (NaN₃) (1.5 eq) and heat the mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction, pour it into water, and extract the product with ethyl acetate.

  • Wash the organic layer extensively with water to remove DMF, then with brine, dry, and concentrate to yield the crude azide.

  • Reduction: Dissolve the crude azide in methanol or ethanol (20 vol). Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final product.

Expertise & Causality
  • Reliability vs. Hazards: This route uses classical, reliable reactions. The SN2 substitution with azide is typically high-yielding. However, the use of sodium azide and the formation of an organic azide intermediate pose significant safety risks. Organic azides can be thermally unstable and explosive.[8]

  • Reduction Method: Catalytic hydrogenation is the preferred method for reduction on a larger scale as it is clean and avoids the generation of metallic waste streams associated with reagents like LiAlH₄. The workup is also significantly simpler.

Head-to-Head Performance Comparison

ParameterRoute 1: Reductive AminationRoute 2: Mitsunobu ReactionRoute 3: Azide Substitution
Overall Yield Good to ExcellentModerate to GoodGood
Number of Steps 233
Reagent Cost LowHigh (PPh₃, DIAD)Low to Moderate
Scalability ExcellentPoor to Moderate (due to chromatography)Good (with stringent safety controls)
Safety Concerns Moderate (NaBH₃CN is toxic)High (Azodicarboxylates, potential azides)High (Sodium azide, organic azide intermediate)
Stereochemical Control None (produces racemate)Excellent (inversion of configuration)Possible (inversion, but racemization risk)
Byproduct/Waste Minimal inorganic saltsStoichiometric PPh₃=O and hydrazine byproductsMinimal inorganic salts

Conclusion and Recommendations

The optimal synthetic route for this compound is dictated by the specific goals of the synthesis.

  • For Large-Scale, Achiral Synthesis: The Reductive Amination (Route 1) is unequivocally the superior choice. It is the most cost-effective, scalable, and operationally simple pathway, leveraging robust reactions and inexpensive starting materials. Its primary limitation is the lack of stereocontrol, yielding a racemic product.

  • For Chiral Synthesis and Medicinal Chemistry: The Mitsunobu Reaction (Route 2) is the preferred method when stereochemical integrity is paramount. Starting with an enantiopure alcohol allows for the synthesis of an enantiopure amine with predictable stereochemical inversion.[6] This route is ideal for small-scale synthesis in a drug discovery setting, despite its higher cost and purification challenges.

  • As a Balanced Alternative: The Azide Substitution Pathway (Route 3) serves as a viable alternative to the Mitsunobu reaction if the required reagents are unavailable or prohibitively expensive. It can provide stereochemical inversion but requires rigorous safety protocols due to the use of azides.

Ultimately, the decision rests on a careful evaluation of cost, scale, safety, and the critical need for stereochemical purity. For most industrial applications, the efficiency and economy of reductive amination make it the workhorse method for producing this key amine intermediate.

References

A Researcher's Guide to Validating the Binding Affinity of Novel Compounds: A Case Study with 2-(4-Methoxyphenoxy)propylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the identification and validation of a molecular target for a novel compound are paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the challenge of validating the binding affinity of a compound, using 2-(4-Methoxyphenoxy)propylamine as a representative example. While the specific biological target of this compound is not extensively documented in publicly available literature, this guide will equip you with the strategic considerations and experimental workflows necessary to identify a putative target and subsequently validate its interaction with the compound.

Part 1: The Initial Challenge - Target Identification

Before any binding affinity can be validated, the target itself must be identified. For a novel compound like this compound, a multi-pronged approach is often necessary. While an exhaustive review of target identification methodologies is beyond the scope of this guide, common strategies include:

  • Affinity Chromatography-Mass Spectrometry: The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. These proteins are then identified using mass spectrometry.

  • Computational Prediction: In silico methods, such as molecular docking and pharmacophore modeling, can predict potential targets based on the compound's structure and comparison to libraries of known ligands and protein structures.[[“]][2]

  • Phenotypic Screening and Pathway Analysis: High-content screening can reveal the compound's effects on cellular phenotypes, and subsequent pathway analysis can point towards potential molecular targets.

Once a putative target is identified, the crucial next step is to validate the direct physical interaction and quantify its affinity. This guide will focus on the gold-standard biophysical and biochemical techniques to achieve this.

Part 2: A Comparative Guide to Binding Affinity Validation Methods

The choice of method to validate and quantify the binding affinity of a compound to its newly identified target is critical. Each technique has its own set of principles, advantages, and limitations. Here, we compare three widely-used orthogonal approaches: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Radioligand Binding Assays.

Method Comparison
FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Radioligand Binding Assay
Principle Measures the heat released or absorbed during a binding event in solution.[3][4]Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[5][6]Quantifies the binding of a radioactively labeled ligand to its target.[7][8]
Labeling Label-free.[3][4]Label-free.[5]Requires radiolabeling of the ligand.
Throughput Low to medium.Medium to high.High.
Information Provides a complete thermodynamic profile: KD (affinity), n (stoichiometry), ΔH (enthalpy), and ΔS (entropy).[3][4]Provides kinetic data (kon, koff) and affinity (KD).[6]Provides affinity (KD or Ki) and receptor density (Bmax).[7][9]
Sample Needs Requires relatively large amounts of purified protein and compound.Requires one binding partner to be immobilized on a sensor chip.Can be performed with crude membrane preparations or cell lysates.[8][10]
Key Advantage "Gold standard" for measuring binding in-solution without modifications to the binding partners.[3]Provides real-time kinetic information, offering deeper insights into the binding mechanism.[11][12]Extremely sensitive and robust, considered a gold standard for measuring affinity.[7]
Considerations Sensitive to buffer mismatches and heats of dilution.[4] Immobilization of the ligand can sometimes alter its binding properties.[5]Requires specialized equipment and handling of radioactive materials.
Causality Behind Experimental Choices

As a Senior Application Scientist, my recommendation is to employ at least two orthogonal methods to validate a novel interaction. The rationale is to ensure the observed binding is not an artifact of a particular experimental setup.

  • Primary Validation: Isothermal Titration Calorimetry (ITC) is an excellent primary choice. It is a direct, in-solution measurement that provides a rich thermodynamic understanding of the interaction.[3][13] A confirmed binding event in ITC is a strong indicator of a genuine interaction.

  • Secondary, Orthogonal Validation: A Radioligand Binding Assay serves as an excellent secondary method. Its high sensitivity and ability to be performed in a more complex biological matrix (like cell membranes) provide physiological relevance.[7][8] If the results from ITC and a radioligand binding assay are concordant, it builds a very strong case for the identified target.

Surface Plasmon Resonance (SPR) is a powerful alternative, especially when understanding the kinetics of the interaction is important for the mechanism of action.[6][11]

Part 3: Experimental Protocols

Here, we provide detailed, step-by-step methodologies for Isothermal Titration Calorimetry and a competitive radioligand binding assay.

Isothermal Titration Calorimetry (ITC) Protocol

This protocol outlines a direct titration experiment to determine the binding affinity of this compound to its putative target protein.

1. Sample Preparation:

  • Dialyze the purified target protein extensively against the final experimental buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
  • Dissolve the this compound in the final dialysis buffer. It is crucial that the buffer for the protein and the ligand are identical to minimize heats of dilution.[4]
  • Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.[4]

2. Experimental Setup:

  • Set the experimental temperature (e.g., 25°C).
  • Load the protein solution (e.g., 10-50 µM) into the sample cell of the calorimeter.
  • Load the ligand solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

3. Titration:

  • Perform a series of small injections (e.g., 2-10 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.
  • The instrument measures the heat change after each injection.

4. Data Analysis:

  • Integrate the heat-change peaks for each injection.
  • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
  • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Competitive Radioligand Binding Assay Protocol

This protocol determines the affinity (Ki) of the unlabeled this compound by measuring its ability to compete with a known radiolabeled ligand for binding to the target.

1. Membrane Preparation:

  • Prepare membrane homogenates from cells or tissues expressing the target receptor.[10] This typically involves homogenization in a cold buffer followed by centrifugation to pellet the membranes.
  • Determine the protein concentration of the membrane preparation using a standard assay (e.g., BCA assay).[10]

2. Assay Setup:

  • In a 96-well plate, set up the following for each concentration of the competitor:
  • Total Binding: Membrane preparation, radioligand, and assay buffer.
  • Competitor Binding: Membrane preparation, radioligand, and a specific concentration of this compound.
  • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known, unlabeled ligand to saturate the target receptors.
  • The radioligand should be used at a concentration close to its KD.

3. Incubation:

  • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[10]

4. Filtration:

  • Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter mat using a cell harvester.[7][10] The membranes with bound radioligand are trapped on the filter.
  • Wash the filters quickly with ice-cold wash buffer to remove any non-specifically bound radioligand.

5. Counting and Analysis:

  • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
  • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the log concentration of this compound.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
  • Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[10]

Part 4: Data Visualization and Interpretation

Visualizing Experimental Workflows

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein Target Protein Buffer Identical Buffer Protein->Buffer Ligand 2-(4-MP) Ligand->Buffer Degas Degas Solutions Buffer->Degas Calorimeter Calorimeter Cell (Protein) Syringe Injection Syringe (Ligand) Degas->Syringe RawData Raw Heat Data Calorimeter->RawData Titration Titration Injections Syringe->Titration Titration->Calorimeter Isotherm Binding Isotherm RawData->Isotherm Fit Fit to Model Isotherm->Fit Results K_D, n, ΔH Fit->Results Radioligand_Workflow Membranes Membrane Preparation AssayPlate 96-Well Plate Setup (Total, NSB, Competitor) Membranes->AssayPlate Incubation Incubate to Equilibrium AssayPlate->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50 Determination Counting->Analysis Ki_Calc Cheng-Prusoff for Ki Analysis->Ki_Calc

References

A Senior Application Scientist's Guide to the Reproducible Synthesis of 2-(4-Methoxyphenoxy)propylamine for In Vitro Studies

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug discovery and preclinical research, the reproducibility of in vitro experiments forms the bedrock upon which scientific progress is built.[1][2][3] A significant, yet often overlooked, aspect of this reproducibility lies in the seemingly straightforward starting material: the chemical compounds themselves. The purity, isomeric composition, and accurate characterization of a test compound are paramount for generating reliable and repeatable biological data. This guide focuses on 2-(4-Methoxyphenoxy)propylamine, a key intermediate in the synthesis of several pharmacologically active molecules, including the selective norepinephrine reuptake inhibitor Nisoxetine.[4][5]

While direct in vitro biological activity data for this compound is not extensively documented, its role as a precursor to potent neuroactive compounds underscores the importance of its consistent and verifiable synthesis.[6][7][8] Any variability in the purity or identity of this starting material will inevitably propagate through subsequent experiments, leading to potentially misleading results.

This guide provides a comparative analysis of two distinct synthetic routes for this compound, offering insights into the practical considerations for achieving a high-purity compound suitable for rigorous in vitro evaluation. We will delve into detailed experimental protocols, analytical characterization methods, and a discussion of the critical factors that influence the reproducibility of the synthesis.

Comparative Synthetic Strategies

The synthesis of this compound can be approached from different starting materials and reaction pathways. Here, we compare two common methods:

  • Method A: Reductive Amination of a Ketone Precursor. This is a widely used and robust method for the synthesis of amines.

  • Method B: Nucleophilic Substitution on a Halogenated Precursor. This classic approach offers an alternative pathway that may have advantages in terms of starting material availability or reaction scalability.

Method A: Reductive Amination of 4-Methoxyphenoxyacetone

This two-step process involves the formation of an imine from a ketone, followed by its reduction to the desired amine.

Experimental Protocol:

Step 1: Synthesis of 4-Methoxyphenoxyacetone

  • To a solution of 4-methoxyphenol (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents).

  • Slowly add chloroacetone (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 4-methoxyphenoxyacetone.

Step 2: Reductive Amination to this compound

  • Dissolve 4-methoxyphenoxyacetone (1 equivalent) in a suitable solvent like methanol or ethanol.

  • Add a solution of ammonia in methanol (excess) or ammonium acetate (2-3 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) portion-wise, keeping the temperature below 20°C.

  • Stir the reaction mixture overnight at room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography or distillation under reduced pressure.

Method B: Nucleophilic Substitution with Ammonia

This method involves the direct displacement of a leaving group by ammonia.

Experimental Protocol:

Step 1: Synthesis of 1-bromo-2-(4-methoxyphenoxy)propane

  • To a solution of 1-(4-methoxyphenoxy)propan-2-ol (1 equivalent) in a solvent like dichloromethane (DCM) or diethyl ether, add phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Carefully quench the reaction with ice-water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude bromide.

Step 2: Amination to this compound

  • In a sealed pressure vessel, dissolve 1-bromo-2-(4-methoxyphenoxy)propane (1 equivalent) in a large excess of a concentrated solution of ammonia in methanol.

  • Heat the mixture to a temperature between 80-100°C for 12-24 hours.

  • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Remove the solvent and excess ammonia under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water to remove ammonium salts.

  • Extract the aqueous layer with the organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography or distillation.

Visualization of Synthetic Workflows

Synthetic_Workflow_A cluster_0 Method A: Reductive Amination 4_methoxyphenol 4-Methoxyphenol step1_A Williamson Ether Synthesis 4_methoxyphenol->step1_A chloroacetone Chloroacetone chloroacetone->step1_A ketone 4-Methoxyphenoxyacetone step1_A->ketone step2_A Reductive Amination (e.g., NaBH4) ketone->step2_A ammonia Ammonia ammonia->step2_A product_A This compound step2_A->product_A

Caption: Workflow for Method A: Reductive Amination.

Synthetic_Workflow_B cluster_1 Method B: Nucleophilic Substitution alcohol 1-(4-Methoxyphenoxy)propan-2-ol step1_B Bromination alcohol->step1_B PBr3 PBr3 PBr3->step1_B bromide 1-Bromo-2-(4-methoxyphenoxy)propane step1_B->bromide step2_B Nucleophilic Substitution bromide->step2_B ammonia_excess Excess Ammonia ammonia_excess->step2_B product_B This compound step2_B->product_B

Caption: Workflow for Method B: Nucleophilic Substitution.

Characterization: The Cornerstone of Reproducibility

Regardless of the synthetic route chosen, rigorous analytical characterization is non-negotiable for ensuring the identity and purity of the final compound. This is a critical step for the reproducibility of any subsequent in vitro experiments.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the absence of structurally related impurities.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for unambiguous formula determination.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and other impurities. Purity is typically reported as a percentage of the total peak area.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule, providing additional confirmation of its identity.

A comprehensive analytical report, including spectra and chromatograms, should be maintained for each synthesized batch of the compound.

Comparative Analysis of Synthetic Routes

FeatureMethod A: Reductive AminationMethod B: Nucleophilic Substitution
Starting Materials Readily availableMay require synthesis of the starting alcohol
Reagents Common and relatively safe reducing agents (e.g., NaBH₄)Uses corrosive PBr₃ and requires a pressure vessel
Reaction Conditions Generally mild (room temperature to moderate heating)Requires elevated temperatures and pressure for amination
Yield Typically moderate to goodCan be variable, with potential for side reactions
Purification Standard chromatographic techniquesMay require more rigorous purification to remove byproducts
Scalability Readily scalableCan be challenging to scale due to the use of a pressure vessel
Safety Considerations Use of flammable solvents and reducing agentsPBr₃ is highly corrosive; amination at high pressure poses risks

Factors Influencing Reproducibility

The reproducibility of these synthetic procedures can be influenced by several factors:

  • Reagent Quality: The purity of starting materials and reagents can significantly impact the outcome of the reaction.

  • Reaction Conditions: Strict control of temperature, reaction time, and stoichiometry is crucial.

  • Work-up and Purification: Incomplete quenching, inefficient extraction, or inadequate purification can lead to the presence of impurities in the final product.

  • Analytical Method Validation: The analytical methods used for characterization must be robust and validated to ensure accurate assessment of purity.

Conclusion

The reproducibility of in vitro experiments begins with the quality of the chemical reagents. For a compound like this compound, which serves as a critical building block in medicinal chemistry, ensuring its reproducible synthesis and thorough characterization is of utmost importance.

While both synthetic methods presented here can yield the desired product, the reductive amination (Method A) is generally a more robust and scalable approach with a more favorable safety profile. However, the choice of synthetic route will ultimately depend on the specific resources and expertise available in a given laboratory.

By carefully selecting a synthetic strategy, adhering to detailed protocols, and performing rigorous analytical characterization, researchers can ensure a consistent supply of high-purity this compound, thereby laying a solid foundation for reproducible and reliable in vitro research. The principles discussed in this guide are broadly applicable to the synthesis of other small molecules for biological testing and highlight the critical synergy between synthetic chemistry and reproducible biological science.

References

A Guide to the In Vitro Pharmacological Characterization of 2-(4-Methoxyphenoxy)propylamine: Benchmarking Against Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Methoxyphenoxy)propylamine is a phenoxypropylamine derivative with a chemical structure suggestive of potential activity at central nervous system targets.[1][2][3] Its backbone is analogous to various compounds known to modulate monoaminergic neurotransmission, a system fundamental to mood, cognition, and arousal.[4][5][6] Compounds within this chemical space, such as the cathinone derivative methedrone, often exhibit potent interactions with the plasma membrane transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[7] These transporters are critical for terminating neurotransmitter signaling by clearing them from the synaptic cleft.[8][9][10]

The pharmacological profile of a novel compound—specifically its potency (affinity and functional inhibition) and its selectivity across these three key transporters—is paramount in predicting its potential therapeutic effects, psychoactive properties, and side-effect liability. A compound that potently and selectively inhibits SERT may have antidepressant or anxiolytic potential, whereas a compound that primarily inhibits DAT is more likely to have stimulant properties.[8]

This guide provides a comprehensive framework for the in vitro benchmarking of this compound. We present a suite of validated experimental protocols designed to rigorously quantify its interaction with human monoamine transporters. By directly comparing its performance against well-characterized standard reference compounds, researchers can accurately classify its pharmacological profile and establish a foundation for further investigation.

Rationale for Selection of Standard Reference Compounds

To provide a meaningful context for the experimental data, this compound must be benchmarked against established "gold-standard" compounds. The choice of these comparators is driven by their well-defined potencies and, crucially, their distinct selectivity profiles for the monoamine transporters. This allows for a multi-dimensional comparison.

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI), Fluoxetine serves as the benchmark for potent and selective SERT inhibition. It is a first-line treatment for depression, demonstrating the therapeutic relevance of this pharmacological profile.

  • Desipramine: A tricyclic antidepressant, Desipramine is a classical reference compound for potent and selective inhibition of NET.[11]

  • GBR-12909: A diaryl-piperazine derivative, GBR-12909 is a highly potent and selective DAT inhibitor, making it an ideal tool for benchmarking DAT-centric activity.[12]

  • Cocaine: A non-selective monoamine reuptake inhibitor, Cocaine serves as a benchmark for compounds that inhibit all three transporters with relatively similar potency.[12] Its profile is associated with powerful psychostimulant and abuse-related effects.

Experimental Design: A Dual-Assay Approach

A robust pharmacological characterization relies on more than a single data point. We employ a dual-assay strategy to build a comprehensive profile:

  • Radioligand Binding Assays: These assays quantify the direct physical affinity (measured as the inhibition constant, Kᵢ) of the test compound for the transporter protein itself. This is achieved by measuring the ability of the compound to displace a known high-affinity radiolabeled ligand.[11][12][13] This method provides a direct measure of binding potency.

  • Neurotransmitter Uptake Inhibition Assays: These functional assays measure the compound's ability to block the primary biological function of the transporter—the reuptake of its endogenous neurotransmitter substrate (e.g., dopamine for DAT).[14][15] The result is expressed as an IC₅₀ value, the concentration of the compound that inhibits 50% of the transporter's function.

By combining these two approaches, we can determine not only if the compound binds to the transporter but also whether that binding event translates into a functional blockade of neurotransmitter reuptake.

G cluster_workflow Benchmarking Experimental Workflow cluster_binding Radioligand Binding Assays cluster_uptake Functional Uptake Assays prep Compound Preparation (Test & Reference Stocks) b_assay Competitive Binding (Test Compound vs. Radioligand) prep->b_assay u_assay Inhibit Uptake of Radiolabeled Neurotransmitter prep->u_assay b_prep Prepare hTransporter Membranes (HEK293) b_prep->b_assay b_filter Rapid Filtration & Wash b_assay->b_filter b_count Scintillation Counting b_filter->b_count analysis Data Analysis (IC₅₀/Kᵢ Determination) b_count->analysis u_prep Prepare Transporter-Expressing Cells or Synaptosomes u_prep->u_assay u_lyse Cell Lysis u_assay->u_lyse u_count Scintillation Counting u_lyse->u_count u_count->analysis

Figure 1. High-level experimental workflow for benchmarking a novel compound.

Experimental Protocols

The following protocols are standardized methodologies for determining compound affinity and functional potency at the human dopamine, serotonin, and norepinephrine transporters.

Protocol 1: Radioligand Binding Affinity (Kᵢ) Determination

This protocol describes a competitive displacement assay to determine the binding affinity of the test compound. It is repeated for each transporter using the specific reagents listed.

1.1. Materials:

  • Transporter Source: Commercially available membrane preparations from HEK293 cells stably expressing the human transporter of interest (hDAT, hSERT, or hNET).[11][13][16]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[11]

  • Radioligands & Comparators:

    • hDAT Assay: [³H]WIN 35,428 (Radioligand), 10 µM GBR-12909 (for non-specific binding).[12][13]

    • hSERT Assay: [³H]Citalopram (Radioligand), 10 µM Imipramine (for non-specific binding).[17]

    • hNET Assay: [³H]Nisoxetine (Radioligand), 10 µM Desipramine (for non-specific binding).[11]

  • Apparatus: 96-well microplates, cell harvester with glass fiber filters (e.g., Whatman GF/B), scintillation counter.

1.2. Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize gently and dilute in ice-cold Assay Buffer to a final concentration of approximately 20-50 µg protein per well. This must be optimized for each batch of membranes.

  • Assay Setup: In a 96-well plate, add the following components in triplicate for each concentration of the test compound:

    • Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 100 µL membrane suspension.

    • Non-Specific Binding (NSB): 50 µL of the appropriate non-labeled comparator (e.g., 10 µM Desipramine for NET) + 50 µL Radioligand + 100 µL membrane suspension.[11]

    • Competitive Binding: 50 µL of varying concentrations of this compound (or reference compound) + 50 µL Radioligand + 100 µL membrane suspension. The final radioligand concentration should be close to its Kₔ value (typically 1-5 nM).[8][11]

  • Incubation: Incubate the plate to allow binding to reach equilibrium. Typical conditions are 60-120 minutes at 4°C or room temperature, depending on the transporter.[8][11]

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat (pre-soaked in 0.5% polyethyleneimine to reduce NSB) using a cell harvester. Wash the filters 3 times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[11][13]

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the bound radioactivity in counts per minute (CPM) using a scintillation counter.

1.3. Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the transporter.[11][12]

G T Transporter Bound_RL Bound Radioligand Bound_TC Bound Test Compound RL Radioligand [³H]-L RL->T Binds TC Test Compound TC->T Competes

Figure 2. Principle of the competitive radioligand binding assay.

Protocol 2: Neurotransmitter Uptake Inhibition (IC₅₀) Determination

This protocol measures the functional inhibition of neurotransmitter transport into cells or synaptosomes.

2.1. Materials:

  • Biological Source: Either HEK293 cells stably expressing the transporter of interest or freshly prepared rat brain synaptosomes (cortical for SERT/NET, striatal for DAT).[14][18]

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Radiolabeled Neurotransmitters: [³H]Serotonin ([³H]5-HT), [³H]Norepinephrine ([³H]NE), or [³H]Dopamine ([³H]DA).

  • Reference Inhibitors: Nomifensine (for DAT non-specific uptake), Desipramine (for NET non-specific uptake), Fluoxetine (for SERT non-specific uptake).[13]

2.2. Procedure:

  • Cell Plating: Plate transporter-expressing cells in a 96-well plate and allow them to adhere and grow to confluency.[14] (For synaptosomes, this step is omitted).

  • Pre-incubation: Wash the cells once with pre-warmed (37°C) Uptake Buffer. Add 100 µL of buffer containing varying concentrations of this compound or a reference compound.

    • For 100% uptake control wells, add buffer without any inhibitor.

    • For non-specific uptake control wells, add a high concentration of a selective inhibitor (e.g., 10 µM Nomifensine for DAT).[13]

  • Incubate the plate at 37°C for 10-20 minutes.

  • Initiate Uptake: Add 50 µL of Uptake Buffer containing the appropriate [³H]-labeled neurotransmitter (final concentration typically 10-20 nM).[13]

  • Incubation: Incubate for a short period (e.g., 5-15 minutes at 37°C) to measure the initial rate of uptake.

  • Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold buffer.

  • Lysis & Quantification: Lyse the cells with a lysis buffer, transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.

2.3. Data Analysis:

  • Calculate Specific Uptake: Specific Uptake (CPM) = Total Uptake (CPM) - Non-Specific Uptake (CPM).

  • Plot the percentage of specific uptake inhibition against the logarithm of the test compound concentration.

  • Use non-linear regression to determine the IC₅₀ value, which represents the functional inhibitory potency of the compound.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The following table presents hypothetical, illustrative data to demonstrate how the results for this compound would be benchmarked against the standard reference compounds.

Table 1: Comparative In Vitro Pharmacology at Human Monoamine Transporters (Illustrative Data)

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)DAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)
This compound 85035 68 125052 95
Fluoxetine21001.5 35030003.0 520
Desipramine15001204.2 22001806.5
GBR-129092.5 >10,0008504.0 >10,0001100
Cocaine150 280 310 250 410 450

Note: Kᵢ values derived from radioligand binding assays; IC₅₀ values derived from neurotransmitter uptake inhibition assays. Data are for illustrative purposes only.

Interpreting the Profile
  • Primary Activity: The compound shows the highest potency (lowest Kᵢ and IC₅₀ values) at the serotonin (SERT) and norepinephrine (NET) transporters.

  • Selectivity: Its affinity for SERT (Kᵢ = 35 nM) and NET (Kᵢ = 68 nM) is significantly greater than its affinity for DAT (Kᵢ = 850 nM).

    • SERT vs. DAT Selectivity: 850 nM / 35 nM = ~24-fold selective for SERT over DAT.

    • NET vs. DAT Selectivity: 850 nM / 68 nM = ~12.5-fold selective for NET over DAT.

  • Classification: This profile, characterized by potent dual inhibition of SERT and NET with substantially lower potency at DAT, is indicative of a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) . Its profile is distinct from the selective inhibitors (Fluoxetine, Desipramine, GBR-12909) and the non-selective inhibitor (Cocaine).

Conclusion

This guide outlines a rigorous, multi-assay strategy for the in vitro pharmacological characterization of this compound. By employing standardized radioligand binding and functional uptake inhibition assays and benchmarking the results against a panel of selective and non-selective reference compounds, researchers can definitively determine the compound's potency and selectivity profile at the primary monoamine transporters. This foundational characterization is an indispensable step in understanding the neuropharmacological properties of any novel psychoactive compound and is essential for guiding future research into its potential therapeutic applications or public health implications.

References

A Comparative Guide to Inter-Laboratory Validation of 2-(4-Methoxyphenoxy)propylamine Assay Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the inter-laboratory validation of analytical assays for 2-(4-Methoxyphenoxy)propylamine, a key intermediate in pharmaceutical synthesis. In the absence of a standardized, publicly available inter-laboratory study for this specific analyte, this document outlines a robust protocol based on established analytical techniques and regulatory guidelines. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to validate their own methods or to initiate a collaborative study to compare different analytical approaches.

The two primary analytical techniques detailed in this guide are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), chosen for their widespread availability and suitability for the analysis of aromatic amines.[1][2]

The Imperative of Inter-Laboratory Validation

Before delving into specific protocols, it is crucial to understand the rationale behind inter-laboratory validation. An analytical method may perform exceptionally well in the originating laboratory, but its true robustness and transferability can only be assessed when challenged in different environments. Inter-laboratory validation, often referred to as a "round-robin" study, serves to:

  • Establish Reproducibility: Determine the degree of agreement between results obtained in different laboratories performing the same analysis.

  • Assess Method Robustness: Evaluate the method's resilience to minor variations in experimental conditions that are likely to occur between different laboratories (e.g., different instrument models, reagent lots, and analysts).

  • Ensure Method Transferability: Confirm that the analytical method can be successfully transferred from a development laboratory to a quality control or contract research organization.

The principles and parameters for such a validation are well-established in regulatory guidelines such as the ICH Q2(R1) "Validation of Analytical Procedures".[3][4][5][6]

Comparative Analysis of Assay Performance

The following table presents hypothetical yet realistic data from a simulated inter-laboratory study comparing the performance of an HPLC-UV and a GC-MS method for the quantification of this compound. This illustrates the type of comparative data that would be generated to assess the suitability of each method.

Performance Parameter HPLC-UV GC-MS (with derivatization) Acceptance Criteria (Typical)
Linearity (R²) 0.99920.9997≥ 0.999
Limit of Detection (LOD) 0.1 µg/mL0.01 µg/mLReportable
Limit of Quantification (LOQ) 0.3 µg/mL0.05 µg/mLSignal-to-Noise ≥ 10
Accuracy (% Recovery)
Low Concentration98.9%101.5%95 - 105%
Mid Concentration99.8%100.2%98 - 102%
High Concentration100.5%99.5%98 - 102%
Precision (% RSD)
Repeatability1.2%0.8%≤ 2%
Intermediate Precision1.8%1.5%≤ 3%
Reproducibility3.5%2.8%≤ 5%
Robustness Minor variations in mobile phase composition and flow rate show minimal impact.Sensitive to derivatization time and temperature.No significant impact on results from minor variations.

Experimental Protocols

The following sections provide detailed methodologies for the two proposed analytical methods for this compound.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is based on reversed-phase chromatography, a robust and widely used technique for the separation and quantification of moderately polar organic compounds.

1. Instrumentation and Materials:

  • HPLC system with a UV detector, gradient pump, and autosampler.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • This compound analytical standard.

  • Acetonitrile and water (HPLC grade).

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard in a 50:50 mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Dissolve the test sample in the same diluent to a final concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 225 nm

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-10 min: Linear gradient to 30% A, 70% B

    • 10-12 min: Hold at 30% A, 70% B

    • 12.1-15 min: Return to 95% A, 5% B (re-equilibration)

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the polar amine group, direct analysis of this compound by GC can lead to poor peak shape and thermal degradation.[2] Derivatization with a silylating agent is employed to increase volatility and thermal stability.[2]

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent).

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Pyridine (anhydrous).

  • Ethyl acetate (HPLC grade).

  • This compound analytical standard.

2. Sample Preparation and Derivatization:

  • Prepare stock and calibration standards in ethyl acetate.

  • Pipette 100 µL of each standard or sample solution into a clean, dry vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS to each vial.

  • Cap the vials tightly and heat at 70 °C for 60 minutes.

  • Allow the vials to cool to room temperature before GC-MS analysis.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (target ions to be determined from a full scan analysis of the derivatized standard).

Inter-Laboratory Validation Study Design

A robust inter-laboratory validation study should be meticulously planned. The following workflow outlines the key stages.

G cluster_0 Phase 1: Planning & Protocol Development cluster_1 Phase 2: Execution by Participating Laboratories cluster_2 Phase 3: Data Analysis & Reporting P1 Define Study Objectives & Acceptance Criteria P2 Develop & Optimize Analytical Protocols P1->P2 P3 Prepare & Distribute Homogeneous Test Samples P2->P3 L1 Lab 1: HPLC-UV Analysis P3->L1 L2 Lab 2: HPLC-UV Analysis P3->L2 L3 Lab 3: GC-MS Analysis P3->L3 L4 Lab 4: GC-MS Analysis P3->L4 D1 Collect & Tabulate Raw Data L1->D1 L2->D1 L3->D1 L4->D1 D2 Statistical Analysis (ANOVA, Cochran's Test) D1->D2 D3 Evaluate Performance vs. Acceptance Criteria D2->D3 D4 Final Validation Report D3->D4

Caption: Workflow of an inter-laboratory validation study.

The study should involve a minimum of three laboratories to provide statistically meaningful data on reproducibility. A central organizing body should be responsible for preparing and distributing identical, homogeneous samples to all participating laboratories.

Key Validation Parameters and Their Significance

The following diagram illustrates the critical parameters that must be evaluated during the validation process, in accordance with ICH Q2(R1) guidelines.[3][4][7]

G cluster_0 Quantitative Performance cluster_1 Sensitivity & Specificity cluster_2 Durability center Method Validation Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (Repeatability, Reproducibility) center->Precision Linearity Linearity (R²) center->Linearity Range Range center->Range LOD LOD center->LOD LOQ LOQ center->LOQ Specificity Specificity center->Specificity Robustness Robustness center->Robustness

Caption: Key parameters for analytical method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability (intra-assay), intermediate precision (inter-day/inter-analyst), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are viable techniques for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis.

  • HPLC-UV is a robust, cost-effective, and straightforward method suitable for routine quality control where high sensitivity is not paramount. Its simpler sample preparation makes it amenable to higher throughput.

  • GC-MS offers superior sensitivity (lower LOD and LOQ) and selectivity, making it the preferred method for trace-level analysis or for the analysis of complex matrices where co-eluting impurities may be a concern. However, the requirement for derivatization adds a layer of complexity and potential variability to the procedure.

A thorough inter-laboratory validation as outlined in this guide is essential to establish the chosen method as a reliable and transferable analytical procedure for its intended purpose.

References

A Proposed Framework for the Comparative Toxicological Assessment of 2-(4-Methoxyphenoxy)propylamine and Its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide outlines a comprehensive, scientifically rigorous framework for evaluating the toxicological profile of 2-(4-Methoxyphenoxy)propylamine, a compound with limited publicly available safety data.[1][2][3][4] The experimental protocols and data presented herein are illustrative and intended to serve as a template for researchers, scientists, and drug development professionals. All proposed studies should be conducted in compliance with relevant regulatory guidelines.

Introduction: The Imperative of Metabolite Safety Assessment

The journey of a drug candidate from discovery to clinical application is paved with rigorous safety evaluations.[5][6] A critical, yet often complex, aspect of this process is understanding the toxicological profile not only of the parent compound but also of its metabolites.[7] Metabolites, formed through the body's natural enzymatic processes, can exhibit toxicological profiles that differ significantly from the parent drug, sometimes being more potent or possessing unique toxicities.[7][8] Therefore, early and comprehensive in vitro toxicological screening is essential to de-risk drug development and ensure patient safety.[9][10]

This guide provides a detailed framework for the comparative toxicological assessment of this compound (Parent Compound, PC) and its putative metabolites. We will explore a battery of standard, validated in vitro assays designed to probe key toxicological endpoints, including cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity. The overarching goal is to build a comparative safety profile that can inform go/no-go decisions in a drug development pipeline.[11]

Phase I: Metabolite Identification and Synthesis

Before any toxicological comparison can be made, the key metabolites of this compound must be identified and synthesized.

Predicted Metabolic Pathway

Based on the structure of this compound, which features a methoxyphenoxy group and a propylamine chain, several metabolic transformations are plausible. Phase I metabolism is likely to involve O-demethylation of the methoxy group to form a phenol, and potential hydroxylation on the aromatic ring or alkyl chain. Phase II metabolism could involve glucuronidation or sulfation of the resulting hydroxyl groups.

A proposed metabolic pathway is illustrated below:

Metabolic_Pathway PC This compound (Parent Compound) M1 Metabolite 1 (M1) (O-demethylation) 4-(2-aminopropoxy)phenol PC->M1 CYP450 (e.g., CYP2D6) M2 Metabolite 2 (M2) (Aromatic Hydroxylation) PC->M2 CYP450 (e.g., CYP3A4) M3 Metabolite 3 (M3) (Glucuronide Conjugate) M1->M3 UGTs

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for Metabolite Identification

A robust workflow is required to confirm these predicted pathways and identify the major metabolites.

Metabolite_ID_Workflow cluster_invitro In Vitro Metabolism cluster_analysis Analysis cluster_synthesis Synthesis & Confirmation HLM Human Liver Microsomes (HLM) + NADPH + PC LCMS1 LC-MS/MS Analysis HLM->LCMS1 Incubate 37°C Heps Hepatocyte Incubation + PC Heps->LCMS1 Incubate 37°C StructElucid Structure Elucidation (High-Res MS, NMR) LCMS1->StructElucid Detect Metabolite Peaks ChemSynth Chemical Synthesis of Identified Metabolites StructElucid->ChemSynth Confirm Confirm Structure vs. Biological Sample ChemSynth->Confirm

Caption: Workflow for identification and synthesis of metabolites.

Once sufficient quantities of the parent compound (PC) and its primary metabolites (e.g., M1, M2) are synthesized and purified, they can be subjected to the following battery of toxicological tests.

Comparative In Vitro Toxicology Panel

A tiered approach to in vitro toxicology allows for a comprehensive assessment of potential liabilities.[8][9]

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a foundational colorimetric test that measures cellular metabolic activity, serving as an indicator of cell viability and cytotoxicity.[12][13] A reduction in metabolic activity in the presence of a test compound suggests a cytotoxic effect.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 for general cytotoxicity/hepatotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[14]

  • Compound Exposure: Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) of the PC, M1, and M2 in triplicate for 24-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[13] Incubate for 3-4 hours at 37°C.[13][15]

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[13][14]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for each compound.

Hypothetical Data Presentation:

CompoundIC50 (µM) on HepG2 cells (24h)
Parent Compound (PC)85.2
Metabolite 1 (M1)15.6
Metabolite 2 (M2)> 100
Doxorubicin (Control)1.2

This hypothetical data suggests that Metabolite 1 is significantly more cytotoxic than the parent compound, a critical finding for risk assessment.

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key concern for carcinogenicity. A standard initial screen includes the bacterial reverse mutation (Ames) test and an in vitro micronucleus test.[16][17]

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It uses several strains of Salmonella typhimurium and E. coli with mutations in genes required for histidine or tryptophan synthesis, respectively.[18] A positive result is indicated by an increase in the number of revertant colonies that can grow on an amino acid-deficient medium.[19]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Preparation: Prepare various concentrations of PC, M1, and M2. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[18]

  • Exposure: In a test tube, mix the test compound, the bacterial tester strain (e.g., TA98, TA100), and either S9 mix or a buffer.

  • Plating: Add molten top agar to the tube, vortex gently, and pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the negative control.

This assay detects damage to chromosomes.[20][21] It identifies substances that cause micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.[21][22] This test can detect both clastogenic (chromosome breaking) and aneugenic (chromosome loss) events.[20][22]

Experimental Protocol: In Vitro Micronucleus Test

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6) or human peripheral blood lymphocytes.[16]

  • Compound Exposure: Treat cells with at least three concentrations of PC, M1, and M2, with and without S9 metabolic activation, for a short duration (e.g., 3-6 hours). Include appropriate negative and positive controls.

  • Cytokinesis Block: After exposure, wash the cells and culture them in fresh medium containing cytochalasin B. This agent blocks cytokinesis, resulting in binucleated cells that have completed one cell division.[22]

  • Harvesting & Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Scoring: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

Hypothetical Data Presentation:

CompoundAmes Test (TA100, +S9)Micronucleus Test (+S9)Genotoxicity Potential
Parent Compound (PC)NegativeNegativeLow
Metabolite 1 (M1)NegativePositive (Dose-dependent increase)Moderate (Aneugenic/Clastogenic)
Metabolite 2 (M2)NegativeNegativeLow

This hypothetical outcome highlights M1 as a potential genotoxic hazard, warranting further investigation.

Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a major reason for drug withdrawal.[8] In vitro assays using human liver cell lines like HepG2 provide an early indication of potential hepatotoxicity.[23][24][25]

Experimental Protocol: Multiparametric Hepatotoxicity Assay

  • Cell Model: Use human HepG2 cells, which are a widely accepted model for in vitro cytotoxicity and hepatotoxicity studies.[24][25][26]

  • Exposure: Treat HepG2 cells with PC, M1, and M2 at sub-cytotoxic concentrations (determined from the MTT assay) for 24-48 hours.

  • High-Content Analysis (HCA): Use a high-content imaging system to analyze multiple parameters simultaneously.[25][27] Fluorescent probes can be used to measure:

    • Mitochondrial Membrane Potential (e.g., TMRM stain): A decrease indicates mitochondrial dysfunction.[27]

    • Reactive Oxygen Species (ROS) Production (e.g., CellROX Green): An increase indicates oxidative stress.

    • Steatosis (Lipid Accumulation) (e.g., BODIPY stain): An increase in lipid droplets is a marker of liver injury.[27]

  • Data Analysis: Quantify the fluorescence intensity for each parameter per cell and compare treated cells to vehicle controls.

Cardiotoxicity Assessment (hERG Assay)

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced cardiac arrhythmia (QT prolongation).[28][29] Therefore, screening for hERG channel inhibition is a mandatory part of preclinical safety evaluation.[28]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a cell line stably expressing the hERG channel, such as HEK293-hERG cells.[29][30]

  • Assay System: Employ an automated patch-clamp system (e.g., QPatch) for high-throughput analysis.[29][30]

  • Compound Application: After establishing a stable whole-cell recording, sequentially apply increasing concentrations of PC, M1, and M2 to the cells.[28][29]

  • Data Acquisition: Record the hERG tail current in response to a specific voltage protocol before and after compound application.[28]

  • Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value for each compound.[28]

Hypothetical Data Presentation:

CompoundhERG Inhibition IC50 (µM)Cardiotoxicity Risk
Parent Compound (PC)22.5Low
Metabolite 1 (M1)45.1Low
Metabolite 2 (M2)1.8High
Verapamil (Control)0.1High

In this scenario, Metabolite 2, while not cytotoxic or genotoxic, presents a significant cardiotoxicity risk due to potent hERG channel inhibition.

Synthesis and Conclusion

This comparative guide outlines a multi-pronged in vitro strategy to build a comprehensive toxicological profile for this compound and its metabolites. By systematically evaluating cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity, researchers can identify potential safety liabilities early in the drug development process.[6]

Based on our hypothetical results:

  • Parent Compound (PC): Exhibits a generally favorable in vitro safety profile.

  • Metabolite 1 (M1): Raises concerns due to significant cytotoxicity and a positive signal in the micronucleus assay.

  • Metabolite 2 (M2): Poses a high risk for cardiotoxicity due to potent hERG channel inhibition.

This illustrative comparison underscores the principle that metabolites can be the primary drivers of toxicity.[7] Such a data-driven approach allows for informed decisions, whether it involves terminating a compound's development, initiating chemical modifications to mitigate metabolic liabilities, or designing more focused in vivo follow-up studies.

References

Safety Operating Guide

Navigating the Handling of 2-(4-Methoxyphenoxy)propylamine: A Guide to Essential Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

This guide provides essential safety and logistical information for handling 2-(4-Methoxyphenoxy)propylamine (CAS No. 93750-30-2) in a laboratory setting. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-tested insights to ensure your safety and the integrity of your work. The information herein is structured to be immediately actionable, addressing critical operational questions from personal protective equipment (PPE) to disposal procedures.

Hazard Assessment: A Precautionary Approach

A comprehensive hazard profile for this compound is not fully established in publicly available safety data sheets (SDS). One supplier, Matrix Scientific, classifies the compound as an "Irritant".[1] The Echemi SDS, while confirming the chemical identity, currently lacks detailed hazard classification data.[2]

Given this information gap, a conservative approach is paramount. We will proceed with the assumption that this compound is, at a minimum, an irritant to the skin, eyes, and respiratory tract. The protocols outlined below are designed to provide a robust margin of safety in the absence of complete toxicological data. It is imperative to handle this chemical with the utmost care, treating it as potentially hazardous upon contact, inhalation, and ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling chemicals with unknown hazard profiles. The following recommendations are based on a risk-assessed approach, prioritizing the prevention of all potential routes of exposure.

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Disposable Nitrile GlovesProvides protection against a broad range of chemicals for short-term use.[3] Double-gloving is recommended to increase protection against potential leaks or tears.
Eye Protection Chemical Splash Goggles or Safety Glasses with Side ShieldsEssential to prevent contact with the eyes. Goggles provide a seal around the eyes, offering superior protection against splashes.[4][5]
Body Protection Laboratory CoatA standard lab coat provides a barrier against accidental spills and contamination of personal clothing.[3]
Footwear Closed-toe ShoesProtects the feet from spills and falling objects.[6]
Enhanced PPE for Specific Procedures

For procedures involving the potential for aerosol generation (e.g., heating, vortexing, sonicating) or when handling larger quantities, the following enhanced PPE is required:

PPE ComponentSpecificationRationale
Face Protection Face Shield (worn over goggles)Offers an additional layer of protection for the entire face from splashes or exothermic reactions.[3][7]
Respiratory Protection NIOSH-approved RespiratorIf work cannot be conducted in a certified chemical fume hood, a respirator is necessary. The specific cartridge type should be selected based on the potential for vapor or aerosol generation.[4][8]

Operational Protocols: From Benchtop to Disposal

Adherence to standardized operational procedures is fundamental to laboratory safety. The following step-by-step guidance will minimize exposure risk during the handling and disposal of this compound.

Engineering Controls and Safe Handling
  • Ventilation : All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of any potential vapors or aerosols.[4][8]

  • Work Area : Designate a specific area for handling this compound. Ensure the work surface is clean and uncluttered.

  • Spill Kit : An appropriate chemical spill kit should be readily available in the laboratory.

  • Hand Washing : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[9]

Step-by-Step Handling Procedure
  • Preparation : Before handling the chemical, ensure all necessary PPE is donned correctly.

  • Dispensing : Carefully dispense the required amount of the chemical, avoiding splashes.

  • Reaction Setup : If used in a reaction, ensure the apparatus is securely clamped and that any potential pressure buildup is managed with appropriate venting.

  • Post-Handling : Tightly seal the container after use and return it to its designated storage location.[9]

Disposal Plan
  • Waste Segregation : All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, must be collected in a designated, labeled hazardous waste container.

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal Compliance : Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[4][8][9]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action can significantly mitigate harm.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][8]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][8]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][8]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][8]

  • Spill : In case of a small spill, absorb the chemical with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS office.

Visual Workflow Guides

To further clarify these critical procedures, the following diagrams illustrate the recommended workflows for PPE donning and doffing, and the chemical waste disposal process.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Goggles/Safety Glasses Don1->Don2 Don3 3. Face Shield (if needed) Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Goggles/Safety Glasses Doff2->Doff3 Doff4 4. Lab Coat Doff3->Doff4

Caption: PPE Donning and Doffing Workflow

Waste_Disposal_Workflow Start Chemical Handling Complete Step1 Segregate Contaminated Waste (Gloves, Pipettes, Containers) Start->Step1 Step2 Place in Labeled Hazardous Waste Container Step1->Step2 Step3 Seal Container Step2->Step3 Step4 Store in Designated Waste Accumulation Area Step3->Step4 Step5 Contact EHS for Pickup Step4->Step5 End Disposal Complete Step5->End

Caption: Chemical Waste Disposal Workflow

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring the well-being of yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.